molecular formula C44H82N2O21 B11929561 m-PEG18-Mal

m-PEG18-Mal

Cat. No.: B11929561
M. Wt: 975.1 g/mol
InChI Key: BEYKDCDMQIOVLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

M-PEG18-Mal is a useful research compound. Its molecular formula is C44H82N2O21 and its molecular weight is 975.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C44H82N2O21

Molecular Weight

975.1 g/mol

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide

InChI

InChI=1S/C44H82N2O21/c1-50-8-9-52-12-13-54-16-17-56-20-21-58-24-25-60-28-29-62-32-33-64-36-37-66-40-41-67-39-38-65-35-34-63-31-30-61-27-26-59-23-22-57-19-18-55-15-14-53-11-10-51-7-5-45-42(47)4-6-46-43(48)2-3-44(46)49/h2-3H,4-41H2,1H3,(H,45,47)

InChI Key

BEYKDCDMQIOVLK-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of m-PEG18-Mal in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of methoxy-poly(ethylene glycol)-maleimide with an 18-unit PEG chain (m-PEG18-Mal) in bioconjugation. It delves into the underlying chemistry, reaction kinetics, stability considerations, and practical applications, offering valuable insights for researchers and professionals in the field of drug development and biotechnology.

Core Mechanism: The Thiol-Maleimide Michael Addition

The primary mechanism of action for this compound in bioconjugation is the thiol-Michael addition reaction . This reaction involves the covalent attachment of the maleimide group of the PEG reagent to a thiol (sulfhydryl) group, typically from a cysteine residue within a protein or peptide.[1]

The maleimide group contains an electrophilic carbon-carbon double bond within a five-membered ring. The reaction is initiated by the nucleophilic attack of a thiolate anion (RS⁻) on one of the carbons of this double bond. This forms a stable, covalent thioether bond, resulting in the succinimidyl thioether adduct.[2][3][4] This process is highly efficient and selective for thiols under specific pH conditions.[1]

Reaction Kinetics and Conditions

The thiol-maleimide conjugation is characterized by its rapid reaction kinetics, often considered a "click chemistry" reaction due to its efficiency and specificity. The reaction rate is highly dependent on the pH of the reaction medium.

pH Dependence: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5 . Within this range, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form, facilitating the attack on the maleimide double bond. At pH values above 7.5, the reaction with primary amines (e.g., lysine residues) becomes more competitive, leading to a loss of selectivity. Conversely, at pH values below 6.5, the concentration of the reactive thiolate anion decreases, slowing down the reaction rate.

Quantitative Data on Reaction Parameters:

ParameterRecommended Value/RangeRationale
pH 6.5 - 7.5Balances thiol reactivity and minimizes side reactions with amines.
Temperature 4°C to Room TemperatureLower temperatures can be used to slow down the reaction and for sensitive biomolecules.
Molar Ratio 10-20 fold excess of m-PEG-MalDrives the reaction to completion and ensures all available thiols are conjugated.
Reaction Time 30 minutes to 4 hoursTypically sufficient for complete conjugation, but should be optimized for each specific system.
Buffer Phosphate, HEPES, BorateShould be free of primary and secondary amines and thiols.

Stability of the Maleimide-Thiol Adduct

A critical consideration in the use of maleimide chemistry is the stability of the resulting thioether bond. The succinimidyl thioether linkage can undergo two competing reactions: retro-Michael reaction (reversibility) and hydrolysis of the succinimide ring.

  • Retro-Michael Reaction: This is the reverse of the initial conjugation reaction, where the thioether bond breaks, leading to the dissociation of the PEG-maleimide from the biomolecule. In a biological environment rich in thiols like glutathione, this can lead to "thiol exchange," where the PEG moiety is transferred to other molecules, potentially causing off-target effects.

  • Hydrolysis: The succinimide ring of the adduct can undergo hydrolysis to form a stable, ring-opened succinamic acid derivative. This ring-opened form is no longer susceptible to the retro-Michael reaction, thus providing a more stable conjugate.

Strategies to Enhance Stability:

Several strategies have been developed to improve the stability of maleimide-thiol conjugates:

  • Post-conjugation Hydrolysis: Intentionally hydrolyzing the succinimide ring after the conjugation reaction by adjusting the pH can lead to a more stable product.

  • Next-Generation Maleimides: The use of N-aryl maleimides, as opposed to N-alkyl maleimides, has been shown to significantly accelerate the rate of hydrolysis of the thiosuccinimide ring, favoring the formation of the stable, ring-opened product.

Quantitative Stability Data:

The stability of the maleimide-thiol linkage is often reported as the half-life (t½) of the conjugate under specific conditions.

Maleimide DerivativeConditionHalf-life (t½)
N-Alkyl Maleimide AdductIn presence of glutathione20 - 80 hours
N-Aryl Maleimide AdductIn presence of glutathioneSignificantly longer due to rapid hydrolysis
Ring-Opened AdductPhysiological pH> 2 years

Experimental Protocols

General Protocol for m-PEG18-Maleimide Conjugation to a Thiol-Containing Peptide

This protocol provides a general framework for the conjugation of this compound to a peptide containing a free cysteine residue.

Materials:

  • m-PEG18-Maleimide

  • Thiol-containing peptide

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0, degassed.

  • Quenching Solution: 1 M N-acetylcysteine in conjugation buffer.

  • Organic Solvent (if needed): Anhydrous DMSO or DMF for dissolving this compound.

Procedure:

  • Peptide Preparation: Dissolve the thiol-containing peptide in the degassed conjugation buffer to a final concentration of 1-5 mg/mL.

  • This compound Preparation: Immediately before use, dissolve this compound in a minimal amount of organic solvent (if necessary) and then dilute with the conjugation buffer to a stock concentration of 10-20 mg/mL.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the peptide solution with gentle mixing.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add the quenching solution to the reaction mixture to a final concentration of 1-10 mM to react with any unreacted this compound. Incubate for an additional 30 minutes.

  • Purification: Purify the PEGylated peptide from excess reagents and byproducts using size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the successful conjugation and purity of the product using techniques such as SDS-PAGE, mass spectrometry, and HPLC.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Preparation and Quality Control

The principles of this compound conjugation are widely applied in the development of ADCs, where the PEG linker can enhance the solubility and pharmacokinetic properties of the conjugate.

Conclusion

The use of this compound in bioconjugation, driven by the robust and selective thiol-Michael addition reaction, is a cornerstone of modern drug development and biotechnology. A thorough understanding of the reaction mechanism, kinetics, and the factors influencing the stability of the resulting conjugate is paramount for the successful design and synthesis of novel PEGylated therapeutics. By carefully controlling reaction conditions and considering strategies to enhance conjugate stability, researchers can leverage the power of this compound to improve the pharmacokinetic and pharmacodynamic properties of a wide range of biomolecules.

References

An In-depth Technical Guide to the Physical and Chemical Properties of m-PEG18-maleimide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of methoxy-poly(ethylene glycol)-maleimide with 18 repeating ethylene glycol units (m-PEG18-maleimide). It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge for the effective application of this versatile bioconjugation reagent. This document details the molecule's structure, properties, and reactivity, and provides standardized experimental protocols for its use and characterization.

Introduction

m-PEG18-maleimide is a heterobifunctional crosslinker that combines a hydrophilic polyethylene glycol (PEG) spacer with a thiol-reactive maleimide group. The methoxy-terminated PEG chain enhances the solubility and biocompatibility of the molecule and its conjugates, while reducing immunogenicity.[1][] The maleimide group allows for the specific and efficient covalent attachment to sulfhydryl groups, commonly found in cysteine residues of proteins and peptides, forming a stable thioether bond.[3][4] This makes m-PEG18-maleimide a valuable tool in drug delivery, protein modification, and the development of targeted therapeutics.[]

Physicochemical Properties

The physical and chemical properties of m-PEG18-maleimide are summarized in the table below. These properties are crucial for understanding the behavior of the molecule in solution, its storage requirements, and its reactivity.

PropertyValue
Appearance White to off-white solid or viscous liquid, depending on purity and exact molecular weight.
Molecular Formula C45H83NO22 (Calculated)
Molecular Weight ~986.1 g/mol (Calculated for 18 PEG units)
Solubility Soluble in water and most organic solvents such as DMSO, DMF, and chloroform.
Purity Typically >95% as determined by HPLC and/or NMR.
Storage and Stability Store at -20°C under dry conditions. Avoid frequent freeze-thaw cycles. Maleimide groups are susceptible to hydrolysis at pH > 7.5.

Chemical Reactivity and Stability

The key reactive feature of m-PEG18-maleimide is the maleimide group, which selectively reacts with thiol groups via a Michael addition reaction. This reaction is most efficient at a pH range of 6.5-7.5, forming a stable, covalent thioether linkage. At pH values above 7.5, the maleimide ring is prone to hydrolysis, which opens the ring and renders it unreactive towards thiols. Furthermore, the reaction with primary amines can occur at a significantly slower rate at alkaline pH.

The stability of the resulting thioether bond is generally considered high. However, it can be susceptible to a retro-Michael reaction, leading to deconjugation, particularly in the presence of excess free thiols.

The following diagram illustrates the reaction between m-PEG18-maleimide and a thiol-containing molecule:

G cluster_reactants Reactants cluster_product Product mPEG_Maleimide m-PEG18-Maleimide Conjugate m-PEG18-Thioether-R mPEG_Maleimide->Conjugate pH 6.5-7.5 Thiol R-SH (Thiol) Thiol->Conjugate

Thiol-Maleimide Conjugation Reaction

Experimental Protocols

This section provides detailed methodologies for key experiments involving m-PEG18-maleimide.

Protein Conjugation with m-PEG18-maleimide

This protocol outlines the steps for conjugating m-PEG18-maleimide to a protein containing accessible cysteine residues.

Materials:

  • Protein solution (1-10 mg/mL) in a thiol-free buffer (e.g., PBS, HEPES, Tris) at pH 7.0-7.5.

  • m-PEG18-maleimide stock solution (10 mM in anhydrous DMSO or DMF).

  • Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine) stock solution (e.g., 100 mM).

  • Degassed buffers.

  • Purification column (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX)).

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the chosen conjugation buffer.

    • If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. Note: If using DTT, it must be removed prior to adding the maleimide reagent.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the m-PEG18-maleimide stock solution to the protein solution while gently stirring. The optimal ratio should be determined empirically for each specific protein.

    • Flush the reaction vial with an inert gas (e.g., nitrogen or argon) and seal it tightly.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove excess, unreacted m-PEG18-maleimide and other reaction components by SEC or IEX. The choice of purification method will depend on the size and charge differences between the conjugated and unconjugated protein.

    • Collect fractions and analyze for the presence of the conjugate.

Quantification of Maleimide Groups

This protocol describes a colorimetric method to determine the concentration of maleimide groups, which can be useful for characterizing the m-PEG18-maleimide reagent or monitoring the progress of a conjugation reaction. This method is based on the reaction of a known excess of a thiol with the maleimide, followed by the quantification of the unreacted thiol using 4,4'-dithiodipyridine (DTDP).

Materials:

  • m-PEG18-maleimide sample.

  • Thiol standard solution (e.g., Glutathione - GSH).

  • 4,4'-dithiodipyridine (DTDP) solution.

  • Assay buffer (e.g., phosphate buffer, pH 7.0).

  • Spectrophotometer.

Procedure:

  • React the m-PEG18-maleimide sample with a known excess of the GSH solution.

  • After the reaction is complete, add the DTDP solution. DTDP reacts with the remaining unreacted GSH to produce a colored product that absorbs at 324 nm.

  • Measure the absorbance at 324 nm.

  • The amount of maleimide is calculated as the difference between the initial amount of GSH and the amount of unreacted GSH. The molar extinction coefficient of the product of the DTDP reaction with thiol is 19,800 M⁻¹cm⁻¹.

Characterization of m-PEG18-maleimide Conjugates

4.3.1. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the successful conjugation and determining the number of PEG chains attached to the protein (degree of labeling).

Instrumentation:

  • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

  • Liquid chromatography (LC) system for online separation (optional but recommended).

Procedure:

  • Sample Preparation:

    • The purified conjugate solution is typically diluted in a suitable buffer for MS analysis (e.g., 10mM ammonium acetate).

  • Analysis:

    • For LC-MS, the sample is injected onto an appropriate column (e.g., reversed-phase C4 for proteins) and eluted into the mass spectrometer.

    • Acquire the mass spectrum of the intact conjugate.

  • Data Interpretation:

    • Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the protein conjugate.

    • The mass shift compared to the unconjugated protein will indicate the number of m-PEG18-maleimide molecules attached.

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to confirm the presence of the PEG chain and the successful conjugation by observing characteristic signals.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Appropriate deuterated solvent (e.g., D₂O, CDCl₃).

Procedure:

  • Sample Preparation:

    • Dissolve the purified conjugate or the starting m-PEG18-maleimide in the deuterated solvent.

  • Analysis:

    • Acquire the ¹H NMR spectrum.

  • Data Interpretation:

    • The characteristic repeating ethylene glycol protons of the PEG chain will appear as a strong signal around 3.6 ppm.

    • The protons of the maleimide group will have a characteristic signal around 7.0 ppm, which will disappear or shift upon successful conjugation to a thiol.

Experimental and Logical Workflows

The following diagram outlines a typical experimental workflow for a bioconjugation experiment using m-PEG18-maleimide.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein_Prep Prepare Protein Solution (Thiol-free buffer, pH 7.0-7.5) Reduction Reduce Disulfide Bonds (optional) (e.g., with TCEP) Protein_Prep->Reduction Conjugation Mix Protein and m-PEG18-maleimide (10-20x molar excess of PEG) Protein_Prep->Conjugation PEG_Prep Prepare m-PEG18-maleimide Stock Solution (e.g., 10 mM in DMSO) PEG_Prep->Conjugation Reduction->Conjugation Incubation Incubate (2h at RT or overnight at 4°C) (Protect from light) Conjugation->Incubation Purification Purify Conjugate (e.g., SEC, IEX) Incubation->Purification Characterization Characterize Conjugate (MS, NMR, HPLC) Purification->Characterization Quantification Quantify Degree of Labeling Characterization->Quantification

Bioconjugation Experimental Workflow

Conclusion

m-PEG18-maleimide is a highly valuable reagent for the site-specific modification of biomolecules. Its well-defined structure, coupled with the specific reactivity of the maleimide group, allows for the creation of precisely engineered bioconjugates with enhanced physicochemical and pharmacological properties. A thorough understanding of its properties and the application of robust experimental protocols are essential for achieving successful and reproducible results in research and drug development.

References

Navigating the Solubility of m-PEG18-Mal: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of methoxy-poly(ethylene glycol)-maleimide with 18 PEG units (m-PEG18-Mal), a critical parameter for its application in bioconjugation, drug delivery, and nanoparticle functionalization. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for solubility data, experimental protocols, and relevant chemical pathways.

Core Executive Summary

This compound exhibits broad solubility in aqueous solutions and a variety of common organic solvents, a key attribute for its versatility in bioconjugation protocols. Generally, mPEG-Maleimide compounds are highly soluble in water and aqueous buffers, as well as in organic solvents such as dichloromethane (DCM), chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO)[1][2][3][4][5]. Their solubility is more limited in alcohols and toluene, and they are typically insoluble in diethyl ether. While precise quantitative data for this compound is not extensively published, manufacturer specifications for similar mPEG-Maleimide products provide valuable benchmarks.

Quantitative Solubility Data

The following tables summarize the available qualitative and semi-quantitative solubility data for mPEG-Maleimide compounds. It is important to note that solubility can be influenced by the specific molecular weight of the PEG chain; however, the data presented provides a reliable reference for this compound.

Table 1: Solubility of mPEG-Maleimide in Aqueous Solvents

Solvent SystemReported SolubilitySource(s)
WaterSoluble, >10 mg/mL
Aqueous Buffers (e.g., PBS)Soluble

Table 2: Solubility of mPEG-Maleimide in Organic Solvents

SolventReported SolubilitySource(s)
ChloroformSoluble, >10 mg/mL
Dichloromethane (DCM)Soluble
Dimethylformamide (DMF)Readily Soluble
Dimethyl Sulfoxide (DMSO)Soluble, >10 mg/mL, up to 50 mg/mL (with sonication for higher MW)
EthanolSoluble
MethanolSoluble
TolueneLess Soluble
Diethyl EtherInsoluble

Experimental Protocols

Protocol 1: General Method for Determining Solubility of PEG Derivatives

This protocol outlines a general procedure for determining the solubility of a PEG derivative like this compound in a given solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., water, DCM, DMSO)

  • Vials or test tubes

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Spectrophotometer or HPLC (for quantitative analysis)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a vial.

  • Equilibration: Tightly cap the vial and agitate it using a vortex mixer for a predetermined period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solute.

  • Sample Collection: Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.

  • Quantification: Determine the concentration of the dissolved this compound in the supernatant. This can be achieved by evaporating the solvent and weighing the residue, or by using an analytical technique such as HPLC with a suitable detector (e.g., evaporative light scattering detector) or a colorimetric assay if a suitable chromophore is present.

  • Calculation: Express the solubility in desired units (e.g., mg/mL or g/L).

Protocol 2: Thiol-Maleimide Conjugation (PEGylation)

This protocol describes a typical workflow for the conjugation of this compound to a thiol-containing molecule, such as a cysteine-containing peptide or protein.

Materials:

  • This compound

  • Thiol-containing molecule (e.g., protein, peptide)

  • Conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5, degassed)

  • Reducing agent (optional, e.g., TCEP)

  • Quenching reagent (e.g., L-cysteine)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve the thiol-containing molecule in the conjugation buffer. If the protein has disulfide bonds that need to be reduced to expose free thiols, treat with a reducing agent like TCEP and subsequently remove the reducing agent.

    • Prepare a stock solution of this compound in the conjugation buffer immediately before use. A 10- to 20-fold molar excess of the PEG-maleimide over the thiol-containing molecule is often recommended.

  • Conjugation Reaction: Add the this compound solution to the solution of the thiol-containing molecule.

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Quenching: (Optional) Add a small molecule thiol, such as L-cysteine, to react with any unreacted this compound.

  • Purification: Purify the PEGylated conjugate from excess reagents using a suitable method like size-exclusion chromatography or dialysis.

  • Characterization: Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and purity.

Visualizing Key Processes

To further elucidate the application of this compound, the following diagrams, generated using the DOT language, illustrate the fundamental reaction pathway and a typical experimental workflow.

Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_product Product mPEG mPEG-Maleimide Conjugate Stable Thioether Bond (mPEG-S-R) mPEG->Conjugate Michael Addition (pH 6.5-7.5) Thiol Thiol-containing Molecule (R-SH) Thiol->Conjugate

Caption: Thiol-Maleimide Conjugation Pathway.

PEGylation_Workflow start Start: Prepare Reactants dissolve_protein Dissolve Thiol-Molecule in Buffer (pH 6.5-7.5) start->dissolve_protein dissolve_peg Prepare this compound Stock Solution start->dissolve_peg mix Mix Reactants dissolve_protein->mix dissolve_peg->mix react Incubate (2-4h RT or O/N 4°C) mix->react quench Quench with L-Cysteine (Optional) react->quench purify Purify Conjugate (e.g., SEC, Dialysis) quench->purify characterize Characterize Product (e.g., SDS-PAGE, MS) purify->characterize end End: Purified Conjugate characterize->end

Caption: General PEGylation Experimental Workflow.

References

The Role of m-PEG18-Mal in Targeted Drug Delivery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of targeted therapeutics has revolutionized the landscape of medicine, particularly in oncology. The core principle of delivering highly potent therapeutic agents directly to diseased cells while sparing healthy tissues has led to the development of sophisticated drug delivery systems. Among these, the use of functionalized linkers to conjugate targeting moieties to therapeutic payloads is of paramount importance. This technical guide provides a comprehensive overview of methoxy-polyethylene glycol (18)-maleimide (m-PEG18-Mal), a discrete and heterobifunctional linker, and its critical role in the development of targeted drug delivery systems such as antibody-drug conjugates (ADCs).

The this compound linker combines two key chemical entities: a monodisperse polyethylene glycol (PEG) chain of 18 ethylene glycol units and a maleimide functional group. The PEG component, being hydrophilic and biocompatible, offers several advantages, including improved solubility and stability of the conjugate, as well as enhanced pharmacokinetic properties.[1][2] The discrete nature of the PEG18 chain ensures the production of homogeneous conjugates, a critical factor for regulatory approval and consistent clinical performance.[3] The maleimide group provides a highly selective reactive handle for conjugation to thiol-containing molecules, such as cysteine residues on antibodies or engineered thiols on other targeting proteins, through a Michael addition reaction.[]

This guide will delve into the technical aspects of using this compound, including its impact on drug-to-antibody ratio (DAR) and stability, detailed experimental protocols for conjugation and characterization, and a discussion of the challenges and future directions in its application.

The Chemistry of this compound Conjugation

The fundamental reaction for the utility of this compound in bioconjugation is the Michael addition of a thiol (sulfhydryl) group to the electron-deficient double bond of the maleimide ring. This reaction is highly efficient and selective for thiols within a pH range of 6.5-7.5, which is compatible with most biomolecules.[3]

cluster_0 This compound Linker + Thiol-containing Molecule cluster_1 Stable Thioether Bond Formation Linker This compound Thiol R-SH (e.g., Cysteine on an Antibody) Linker->Thiol pH 6.5-7.5 Conjugate m-PEG18-S-R (Stable Conjugate) Thiol->Conjugate

Caption: Maleimide-Thiol Conjugation Reaction.

This reaction results in the formation of a stable, covalent thioether bond, effectively linking the PEG chain (and anything attached to its methoxy-end) to the thiol-containing molecule.

Impact on Drug-to-Antibody Ratio (DAR) and Stability

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, as it directly influences both efficacy and safety. The hydrophilic nature of the PEG18 linker can help to mitigate the aggregation often caused by hydrophobic drug payloads, potentially allowing for a higher DAR without compromising the stability of the ADC.

However, a significant challenge with maleimide-thiol conjugates is their potential instability in vivo. The thioether bond can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in the body. This can lead to premature release of the drug payload, resulting in off-target toxicity and reduced efficacy.

ParameterLinker TypeConditionsTimeRemaining Conjugate (%)Reference(s)
Stability Maleimide-PEG1 mM Glutathione, 37°C7 days<70%
Stability Maleimide on ADCHuman Plasma, 37°C72 hours~80%
Stability Maleimide-Thiol AdductGlutathione20-80 hours (Half-life)50%

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of an ADC using an this compound linker.

Protocol 1: Antibody Reduction and Conjugation

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody, followed by conjugation with a maleimide-functionalized payload.

Materials:

  • Monoclonal Antibody (e.g., Trastuzumab) in Phosphate-Buffered Saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • This compound-Payload

  • PBS, pH 7.4

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column

Procedure:

  • Antibody Reduction:

    • Incubate the antibody solution with a 2.75 to 3.25-fold molar excess of TCEP at 37°C for 2 hours to reduce a controlled number of interchain disulfide bonds.

    • Immediately after reduction, remove the excess TCEP using a desalting column equilibrated with PBS, pH 7.4.

  • Conjugation Reaction:

    • Dissolve the this compound-Payload in anhydrous DMSO to a stock concentration of 10-20 mM.

    • Add a 10- to 20-fold molar excess of the dissolved this compound-Payload to the reduced antibody solution.

    • Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional):

    • To stop the reaction, a quenching agent such as N-acetylcysteine can be added to react with any excess maleimide linker.

cluster_0 Antibody Preparation cluster_1 Conjugation cluster_2 Purification & Analysis Antibody Monoclonal Antibody Reduction Reduction with TCEP (37°C, 2 hours) Antibody->Reduction Purification1 Desalting Column (Removal of TCEP) Reduction->Purification1 Conjugation Conjugation Reaction (RT, 1-2 hours or 4°C, overnight) Purification1->Conjugation Linker This compound-Payload (in DMSO) Linker->Conjugation Purification2 Size-Exclusion Chromatography (SEC) Conjugation->Purification2 Characterization Characterization (HIC, MS) Purification2->Characterization

Caption: Workflow for ADC Synthesis with this compound.
Protocol 2: Purification of the ADC

Purification is essential to remove unreacted payload, linker, and any aggregates. Size-exclusion chromatography (SEC) is a common method for this purpose.

Materials:

  • Crude ADC reaction mixture

  • SEC column (e.g., Superdex 200 or similar)

  • PBS, pH 7.4

Procedure:

  • Equilibrate the SEC column with PBS, pH 7.4.

  • Load the crude ADC reaction mixture onto the column.

  • Elute the column with PBS, pH 7.4, at a flow rate appropriate for the column dimensions.

  • Collect fractions corresponding to the monomeric ADC peak, which will be the first major peak to elute.

  • Pool the fractions containing the purified ADC.

Protocol 3: Characterization of the ADC

Characterization is crucial to determine the DAR, purity, and integrity of the ADC.

1. Hydrophobic Interaction Chromatography (HIC) for DAR Distribution:

HIC separates ADC species based on the number of conjugated drug-linker moieties, as each addition increases the hydrophobicity of the antibody.

  • Column: A HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0)

  • Gradient: A linear gradient from 100% A to 100% B over 30-40 minutes.

  • Detection: UV absorbance at 280 nm.

  • Analysis: The resulting chromatogram will show peaks corresponding to ADCs with different DARs (e.g., DAR0, DAR2, DAR4, etc.). The area of each peak can be used to calculate the average DAR and the distribution of drug-loaded species.

2. Mass Spectrometry (MS) for Average DAR and Identity Confirmation:

Mass spectrometry provides a direct measurement of the molecular weight of the ADC, allowing for the calculation of the average DAR.

  • Sample Preparation: The purified ADC may need to be deglycosylated to simplify the mass spectrum.

  • Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is typically used.

  • Analysis: The mass difference between the unconjugated antibody and the ADC, divided by the mass of the this compound-Payload, will give the average DAR.

Signaling Pathways in Targeted Therapy

The ultimate goal of a targeted drug delivery system is to modulate a specific signaling pathway that is dysregulated in the disease state. For example, many ADCs in oncology target receptors that are overexpressed on cancer cells and are involved in key signaling pathways that drive cell proliferation and survival.

cluster_0 Cell Membrane cluster_1 Internalization & Drug Release cluster_2 Cellular Effect Receptor Target Receptor (e.g., HER2) Endosome Endosome Receptor->Endosome ADC ADC with This compound ADC->Receptor Binding Lysosome Lysosome Endosome->Lysosome Drug Released Payload (e.g., MMAE) Lysosome->Drug Tubulin Tubulin Polymerization Drug->Tubulin Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Tubulin->Apoptosis

Caption: ADC Mechanism of Action.

In this example, an ADC targeting a receptor like HER2 binds to the cell surface, is internalized, and traffics to the lysosome. There, the payload is released and can exert its cytotoxic effect, for instance, by inhibiting tubulin polymerization and inducing apoptosis. The this compound linker is a critical component in ensuring the stable delivery of the payload to the intracellular environment.

Conclusion

The this compound linker is a valuable tool in the design and synthesis of targeted drug delivery systems. Its discrete PEG chain offers a means to improve the physicochemical properties of bioconjugates, leading to more homogeneous and potentially more stable products. The maleimide functionality provides a reliable method for site-specific conjugation to thiol-containing molecules. While the stability of the maleimide-thiol linkage remains a key consideration, ongoing research into stabilizing chemistries and a deeper understanding of the in vivo fate of these conjugates will continue to advance their application. The detailed protocols and characterization methods outlined in this guide provide a foundation for researchers to effectively utilize this compound in the development of the next generation of targeted therapeutics.

References

An In-depth Technical Guide to PEGylation with m-PEG18-Mal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, most commonly a therapeutic protein, peptide, or small molecule drug.[1][2] This bioconjugation technique is a cornerstone in drug delivery, offering a multitude of advantages that enhance the therapeutic efficacy and safety profile of pharmaceutical agents.[3][4] The covalent attachment of PEG chains increases the hydrodynamic radius of the molecule, which in turn provides several key benefits:

  • Prolonged Plasma Half-Life: The increased size of the PEGylated molecule reduces its renal clearance, allowing it to circulate in the bloodstream for a longer period.[4]

  • Enhanced Stability: PEG chains can protect the therapeutic molecule from enzymatic degradation and denaturation, thereby increasing its stability in biological environments.

  • Improved Solubility: PEGylation can significantly increase the water solubility of hydrophobic drugs, which can be a major hurdle in formulation development.

  • Reduced Immunogenicity: The PEG chains can mask epitopes on the surface of protein therapeutics, reducing their recognition by the immune system and minimizing the risk of an immune response.

m-PEG18-Mal: A Tool for Thiol-Specific PEGylation

Methoxypolyethylene glycol-maleimide with an 18-unit PEG chain (this compound) is a specific type of PEGylation reagent designed for the targeted modification of molecules containing free sulfhydryl (thiol) groups. These thiol groups are most commonly found on the side chains of cysteine residues in proteins and peptides.

The maleimide group at one end of the this compound molecule exhibits high reactivity and selectivity towards sulfhydryl groups, forming a stable thioether bond. The other end of the PEG chain is capped with a methoxy group, which is non-reactive and prevents cross-linking or undesired reactions. This site-specific conjugation is highly advantageous in drug development as it allows for the production of more homogeneous and well-defined PEGylated products.

Quantitative Data on PEGylation with m-PEG-Maleimide

The efficiency and stability of PEGylation are critical parameters that need to be carefully evaluated during drug development. The following tables summarize key quantitative data related to the use of m-PEG-maleimide reagents.

Table 1: Reaction Conditions and Efficiency of m-PEG-Maleimide Conjugation

ParameterConditionTypical Efficiency/ObservationSource(s)
pH 6.5 - 7.5Optimal for specific reaction with thiols. At pH > 7.5, the maleimide group can react with primary amines (e.g., lysine).
5.8 - 7.2Reaction rate is dependent on the thiol/thiolate equilibrium, which is modulated by pH.
Molar Ratio (PEG:Protein) 10:1 to 20:1Generally sufficient for achieving a high degree of conjugation.
Reaction Time 2 - 4 hours at room temperatureTypically sufficient for completion of the conjugation reaction.
Overnight at 4°CAn alternative to room temperature incubation, especially for sensitive proteins.
Temperature 37°CIncreased temperature can accelerate the rate of maleimide hydrolysis, a competing reaction.

Table 2: Stability of the Thioether Bond (Maleimide-Cysteine Adduct)

ConditionObservationHalf-life/StabilitySource(s)
In buffer (pH 7.4, 37°C) Susceptible to retro-Michael reaction, leading to deconjugation.Half-lives of conversion from 20 to 80 hours in the presence of glutathione.
Hydrolysis of the succinimide ring can lead to a more stable, ring-opened product.Ring-opened products have half-lives of over two years.
In rat serum (37°C) Cysteine-maleimide conjugates can lose a significant portion of their payload over time.Some studies report a loss of half of the payload in rat serum incubation assays.
With 1 mM Glutathione (37°C, 7 days) Maleimide-PEG conjugate retained about 70% conjugation.N/A

Table 3: Characterization of m-PEG-Maleimide Conjugates

TechniqueParameter MeasuredTypical ResultSource(s)
SDS-PAGE Apparent Molecular WeightA clear shift to a higher apparent molecular weight is observed for the PEGylated protein compared to the unmodified protein.
Size Exclusion Chromatography (SEC) Hydrodynamic RadiusPEGylated protein elutes earlier than the unmodified protein due to its larger size.
MALDI-TOF Mass Spectrometry Molecular WeightProvides the exact molecular weight of the conjugate, allowing for the determination of the degree of PEGylation.

Experimental Protocols

Protocol 1: PEGylation of a Thiol-Containing Protein with this compound

Materials:

  • Thiol-containing protein (e.g., a protein with a free cysteine residue)

  • This compound

  • PEGylation Buffer: Phosphate-buffered saline (PBS), pH 7.0

  • Quenching Solution: 1 M L-cysteine in PBS, pH 7.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction tubes

  • Stirrer/rocker

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in PEGylation buffer to a final concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a suitable reducing agent (e.g., TCEP) and subsequently remove the reducing agent by dialysis or a desalting column.

  • This compound Preparation: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 100 mg/mL).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

  • Incubation: Gently mix the reaction mixture and incubate for 2-4 hours at room temperature or overnight at 4°C on a stirrer or rocker.

  • Quenching: Add the quenching solution to the reaction mixture to a final concentration of 10-20 mM to react with any unreacted this compound. Incubate for an additional 30 minutes at room temperature.

  • Purification: Proceed to Protocol 2 for the purification of the PEGylated protein conjugate.

Protocol 2: Purification of the PEGylated Protein Conjugate

Materials:

  • Crude PEGylation reaction mixture from Protocol 1

  • Size Exclusion Chromatography (SEC) system

  • SEC column appropriate for the size of the PEGylated protein

  • Elution Buffer: PBS, pH 7.4

  • Fraction collector

Procedure:

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of Elution Buffer.

  • Sample Loading: Load the crude PEGylation reaction mixture onto the equilibrated SEC column.

  • Elution: Elute the sample with the Elution Buffer at a constant flow rate.

  • Fraction Collection: Collect fractions as the sample elutes from the column. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the un-PEGylated protein and any unreacted this compound.

  • Analysis: Analyze the collected fractions using SDS-PAGE (as described in Protocol 3) and UV-Vis spectrophotometry at 280 nm to identify the fractions containing the purified PEGylated protein.

  • Pooling and Concentration: Pool the fractions containing the purified conjugate and concentrate if necessary using an appropriate method (e.g., centrifugal ultrafiltration).

Protocol 3: Characterization of the PEGylated Protein by SDS-PAGE

Materials:

  • Purified PEGylated protein

  • Unmodified protein (control)

  • Molecular weight markers

  • SDS-PAGE gel and running buffer

  • Loading buffer (containing SDS and a reducing agent like DTT or β-mercaptoethanol)

  • Coomassie Brilliant Blue or other suitable protein stain

  • Destaining solution

Procedure:

  • Sample Preparation: Mix the purified PEGylated protein, the unmodified protein control, and the molecular weight markers with loading buffer in separate tubes. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Loading: Load the prepared samples into the wells of the SDS-PAGE gel.

  • Electrophoresis: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.

  • Staining: Stain the gel with Coomassie Brilliant Blue for a sufficient amount of time to visualize the protein bands.

  • Destaining: Destain the gel until the protein bands are clearly visible against a clear background.

  • Analysis: Visualize the gel. The PEGylated protein will appear as a band with a higher apparent molecular weight compared to the unmodified protein. The sharpness of the band can give an indication of the homogeneity of the PEGylation.

Visualizations

PEGylation_Reaction Protein Protein-SH (Thiol group on Cysteine) Thioether_Bond Stable Thioether Bond (PEGylated Protein) Protein->Thioether_Bond Michael Addition (pH 6.5-7.5) mPEG_Mal m-PEG18-Maleimide mPEG_Mal->Thioether_Bond

Figure 1: Reaction mechanism of this compound with a thiol-containing protein.

Experimental_Workflow start Start: Thiol-containing Protein + this compound reaction Conjugation Reaction (pH 7.0, RT, 2-4h) start->reaction quenching Quenching (Excess L-cysteine) reaction->quenching purification Purification (Size Exclusion Chromatography) quenching->purification characterization Characterization (SDS-PAGE, SEC, MS) purification->characterization final_product Final Product: Purified PEGylated Protein characterization->final_product PEGylation_Benefits PEGylation PEGylation Increased_HalfLife Increased Plasma Half-Life PEGylation->Increased_HalfLife Enhanced_Stability Enhanced Stability PEGylation->Enhanced_Stability Improved_Solubility Improved Solubility PEGylation->Improved_Solubility Reduced_Immunogenicity Reduced Immunogenicity PEGylation->Reduced_Immunogenicity Reduced_Dosing Reduced Dosing Frequency Increased_HalfLife->Reduced_Dosing Protection Protection from Enzymatic Degradation Enhanced_Stability->Protection Better_Formulation Improved Drug Formulation Improved_Solubility->Better_Formulation Safer_Therapy Safer Therapeutic Profile Reduced_Immunogenicity->Safer_Therapy

References

The Strategic Integration of m-PEG18-Maleimide in the Synthesis of Advanced Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting these two moieties, profoundly influences the ADC's stability, pharmacokinetics, and overall therapeutic index. This technical guide provides an in-depth exploration of m-PEG18-Mal, a heterobifunctional linker comprising a methoxy-terminated polyethylene glycol (PEG) chain of 18 units and a maleimide group. Through a detailed examination of its synthesis, purification, and characterization, this document serves as a comprehensive resource for researchers and drug development professionals. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Introduction: The Role of PEGylation in ADC Development

The conjugation of cytotoxic payloads to monoclonal antibodies often introduces hydrophobicity, leading to challenges such as aggregation, reduced solubility, and rapid clearance from circulation. Polyethylene glycol (PEG) linkers have emerged as a key strategy to mitigate these issues.[1] The inclusion of a discrete PEG chain, such as in this compound, offers several distinct advantages:

  • Enhanced Hydrophilicity: The hydrophilic nature of the PEG chain improves the overall solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads. This allows for higher drug-to-antibody ratios (DARs) without compromising the stability of the conjugate.[2][3]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which can lead to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the ADC in tumor tissues.[2][4]

  • Reduced Immunogenicity: The PEG moiety can act as a shield, masking the cytotoxic drug and potentially immunogenic epitopes on the antibody from the immune system.

  • Controlled Spacer Length: The use of a discrete PEG linker with a defined length of 18 units provides a precise and consistent spacer between the antibody and the payload.

Quantitative Data on PEGylated ADCs

The length of the PEG linker is a critical parameter that must be optimized for each specific ADC. While direct comparative data for a PEG18 linker is not extensively available in the public domain, the following tables summarize representative data from studies comparing different PEG linker lengths, allowing for an informed estimation of the expected performance of an this compound containing ADC.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats

LinkerClearance (mL/day/kg)Plasma Half-life (t½) (hours)
No PEG~15Not Reported
PEG2~10Not Reported
PEG4~7Not Reported
PEG8~5~150
This compound (Estimated) ~5 ~150-160
PEG24~5~168

Data adapted from studies on ADCs with varying PEG linker lengths. The data for this compound is an estimation based on the trend that a plateau in clearance and half-life is reached around a PEG8 linker.

Table 2: In Vitro Cytotoxicity of ADCs with Different Linker Technologies

Linker TypeAntibody-PayloadCell LineIC50 (pM)
Non-PEGylated (SMCC)Trastuzumab-DM1SK-BR-3 (HER2+)10-50
Short-Chain PEG (e.g., PEG4)Trastuzumab-MMAESK-BR-3 (HER2+)20-70
This compound (Estimated) Trastuzumab-MMAE SK-BR-3 (HER2+) 30-100
Long-Chain PEG (e.g., PEG24)Trastuzumab-MMAESK-BR-3 (HER2+)50-150

IC50 values are highly dependent on the specific antibody, payload, and cell line used. The data presented illustrates a general trend where longer PEG chains can sometimes lead to a slight decrease in in vitro potency. The this compound data is an estimation based on this trend.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of ADCs utilizing an this compound linker.

Synthesis of a Cysteine-Linked ADC using this compound

This protocol outlines the site-specific conjugation of a payload to a monoclonal antibody via the thiol group of cysteine residues.

Materials:

  • Monoclonal Antibody (mAb) (e.g., Trastuzumab) in Phosphate-Buffered Saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • m-PEG18-Maleimide-Payload conjugate

  • Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column

  • PBS, pH 7.4

Procedure:

  • Antibody Reduction:

    • To the mAb solution (typically 1-10 mg/mL), add a 10-fold molar excess of TCEP from a freshly prepared stock solution.

    • Incubate the reaction mixture at 37°C for 2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.

    • Remove excess TCEP by buffer exchange using a desalting column or dialysis against PBS, pH 7.4.

  • Conjugation:

    • Dissolve the m-PEG18-Maleimide-Payload conjugate in DMSO to a concentration of 10-20 mM.

    • Add the payload solution to the reduced mAb solution at a 5-10 fold molar excess relative to the available thiol groups.

    • Gently mix and incubate the reaction at 4°C overnight or at room temperature for 2-4 hours.

Purification of the ADC by Size-Exclusion Chromatography (SEC)

SEC is a common method for purifying ADCs from unreacted payload and other small molecules.

Materials and Equipment:

  • SEC-HPLC system with a UV detector

  • SEC column (e.g., TSKgel G3000SWxl)

  • Mobile Phase: 0.2 M Sodium Phosphate, 0.2 M Potassium Chloride, pH 6.5 with 15% (v/v) Isopropyl Alcohol

  • Purified ADC from the conjugation reaction

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.35 mL/min) until a stable baseline is achieved.

  • Sample Injection: Inject an appropriate volume of the purified ADC solution onto the column.

  • Elution and Fraction Collection: Monitor the elution profile at 280 nm. The ADC, being the largest molecule, will elute first, followed by smaller molecules like the unreacted payload. Collect the fractions corresponding to the monomeric ADC peak.

  • Pooling and Concentration: Pool the collected fractions containing the purified ADC and concentrate if necessary using an appropriate method like ultrafiltration.

Characterization of the ADC

3.3.1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on the number of conjugated drug molecules, allowing for the determination of the average DAR and the distribution of drug-loaded species.

Materials and Equipment:

  • HPLC system with a UV detector

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0

  • Mobile Phase B: 25 mM Potassium Phosphate, pH 7.0 containing 25% Isopropanol (v/v)

  • Purified ADC

Procedure:

  • System Equilibration: Equilibrate the HIC column with Mobile Phase A at a flow rate of 0.8 mL/min.

  • Sample Injection: Inject the purified ADC onto the column.

  • Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 12 minutes) to elute the different ADC species.

  • Data Analysis: Monitor the chromatogram at 280 nm. The peaks corresponding to different DAR species will elute in order of increasing hydrophobicity (higher DAR elutes later). Calculate the average DAR by integrating the peak areas of each species and applying a weighted average formula.

3.3.2. Confirmation of ADC Identity and Integrity by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight of the ADC and its fragments (light chain and heavy chain with different drug loads), verifying the successful conjugation and integrity of the molecule.

Materials and Equipment:

  • LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable reverse-phase column for intact protein analysis

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Reducing agent (e.g., DTT) for reduced mass analysis

Procedure:

  • Intact Mass Analysis:

    • Inject the purified ADC onto the LC-MS system.

    • Elute the ADC using a suitable gradient of Mobile Phase B.

    • Acquire the mass spectrum and deconvolute the data to determine the mass of the intact ADC with different DARs.

  • Reduced Mass Analysis:

    • Reduce the ADC by incubating with a reducing agent (e.g., DTT) to separate the light and heavy chains.

    • Inject the reduced sample onto the LC-MS system.

    • Analyze the mass spectra to identify the light chain and the heavy chain with different numbers of conjugated payloads.

Visualizing Core Concepts with Graphviz

The following diagrams, generated using the DOT language, illustrate key processes and pathways relevant to the synthesis and mechanism of action of ADCs.

ADC_Synthesis_Workflow ADC Synthesis Workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Payload Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization mAb Monoclonal Antibody reduced_mAb Reduced mAb (Exposed Thiols) mAb->reduced_mAb Reduction (TCEP) conjugation Thiol-Maleimide Conjugation reduced_mAb->conjugation linker This compound Linker linker_payload This compound-Payload linker->linker_payload payload Cytotoxic Payload payload->linker_payload linker_payload->conjugation crude_ADC Crude ADC Mixture conjugation->crude_ADC purification Purification (SEC) crude_ADC->purification characterization Characterization (HIC, LC-MS) purification->characterization final_ADC Purified ADC characterization->final_ADC

Caption: A workflow for the synthesis of an ADC using this compound.

ADC_Characterization_Workflow ADC Characterization Workflow cluster_purity Purity & Aggregation cluster_dar Drug-to-Antibody Ratio (DAR) cluster_identity Identity & Integrity start Purified ADC Sample sec Size-Exclusion Chromatography (SEC-HPLC) start->sec hic Hydrophobic Interaction Chromatography (HIC) start->hic lcms Liquid Chromatography- Mass Spectrometry (LC-MS) start->lcms sec_result Monomer Purity, Aggregate Content sec->sec_result hic_result Average DAR, DAR Distribution hic->hic_result intact_ms Intact Mass Analysis lcms->intact_ms reduced_ms Reduced Mass Analysis lcms->reduced_ms intact_result Confirms MW of ADC Species intact_ms->intact_result reduced_result Confirms Payload on Light & Heavy Chains reduced_ms->reduced_result

Caption: A typical workflow for the characterization of a purified ADC.

HER2_Signaling_Pathway HER2 Signaling Pathway and ADC Action cluster_cell_surface Cell Surface cluster_internalization Internalization & Trafficking cluster_payload_release Payload Release & Action cluster_downstream_signaling Downstream Signaling (Inhibited by ADC) her2 HER2 Receptor endocytosis Receptor-Mediated Endocytosis her2->endocytosis pi3k PI3K/AKT Pathway her2->pi3k ras RAS/MAPK Pathway her2->ras adc HER2-Targeted ADC (this compound Linker) adc->her2 Binding endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome degradation Lysosomal Degradation of Antibody lysosome->degradation payload_release Payload Release degradation->payload_release cytotoxicity Cytotoxicity (e.g., Microtubule Inhibition) payload_release->cytotoxicity apoptosis Apoptosis cytotoxicity->apoptosis cell_survival cell_survival apoptosis->cell_survival Inhibits pi3k->cell_survival Cell Survival & Proliferation ras->cell_survival Cell Growth & Differentiation

Caption: Mechanism of a HER2-targeted ADC and its impact on signaling.

Conclusion

The this compound linker represents a sophisticated and highly valuable tool in the design and synthesis of next-generation antibody-drug conjugates. Its discrete 18-unit PEG chain provides a balance of hydrophilicity to improve solubility and pharmacokinetics, while the maleimide group allows for stable and site-specific conjugation to cysteine residues on the antibody. The methodologies outlined in this guide provide a robust framework for the successful development of ADCs incorporating this linker. By carefully considering the interplay between the antibody, the payload, and the this compound linker, researchers can optimize the therapeutic properties of ADCs, paving the way for more effective and safer cancer therapies.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with m-PEG18-Mal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein modification with polyethylene glycol (PEG), a process known as PEGylation, is a widely employed bioconjugation technique in research and drug development. PEGylation can enhance the therapeutic properties of proteins by increasing their hydrodynamic volume, which in turn can reduce renal clearance and extend circulating half-life. It can also shield proteins from proteolytic degradation and lessen their immunogenicity.[1][2][3][4][5] m-PEG18-Mal is a heterobifunctional linker comprising a methoxy-terminated polyethylene glycol chain of 18 units and a maleimide group. The maleimide moiety selectively reacts with the free sulfhydryl (thiol) group of cysteine residues, enabling site-specific PEGylation. This document provides a comprehensive guide to labeling proteins with this compound, including detailed experimental protocols and data interpretation.

Chemical Reaction: Maleimide-Thiol Conjugation

The labeling strategy is based on the Michael addition reaction between the maleimide group of this compound and the thiol group of a cysteine residue on the protein. This reaction is highly specific for thiols under mild conditions (pH 6.5-7.5) and results in a stable thioether bond.

G Protein_SH Protein-SH (Cysteine Residue) Conjugate Protein-S-mPEG18 (Stable Thioether Bond) Protein_SH->Conjugate + mPEG_Mal m-PEG18-Maleimide mPEG_Mal->Conjugate G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein Solution TCEP_Reduction Reduce Disulfide Bonds (Optional, with TCEP) Protein_Prep->TCEP_Reduction Labeling Incubate Protein with This compound TCEP_Reduction->Labeling mPEG_Prep Prepare this compound Stock Solution mPEG_Prep->Labeling Quench Quench Reaction Labeling->Quench Purify Purify PEGylated Protein (SEC or Dialysis) Quench->Purify Analyze Characterize Conjugate (SDS-PAGE, Mass Spec, DOL) Purify->Analyze

References

Application Notes and Protocols for m-PEG18-Mal in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to m-PEG18-Mal in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

The this compound linker is a polyethylene glycol (PEG)-based linker with 18 PEG units, terminating in a methyl group at one end and a maleimide group at the other. The maleimide group is a reactive handle that specifically forms a stable covalent bond with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins or engineered into ligands. The 18-unit PEG chain offers several advantages in PROTAC design:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of often large and hydrophobic PROTAC molecules.

  • Optimal Length and Flexibility: The extended length of the PEG18 linker can span considerable distances between the POI and the E3 ligase, which is crucial for the formation of a productive ternary complex, especially when binding sites are sterically hindered. Its flexibility allows for the necessary conformational adjustments to achieve an optimal orientation for ubiquitination.

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutics, including increased half-life and reduced immunogenicity.

  • Precise Conjugation: The maleimide group allows for specific and efficient conjugation to thiol-containing molecules under mild reaction conditions.

This document provides detailed application notes and protocols for the effective use of this compound in the synthesis and evaluation of novel PROTACs.

Quantitative Data on PROTACs with Long-Chain PEG Linkers

While specific data for PROTACs utilizing an 18-unit PEG linker is not always available, the following tables summarize representative data for PROTACs with long-chain PEG linkers, illustrating the impact of linker length on degradation efficiency and cell permeability. This data can serve as a valuable reference for designing and evaluating PROTACs with the this compound linker.

Table 1: Influence of PEG Linker Length on Degradation Efficiency of SMARCA2-Targeting PROTACs

PROTACLinker CompositionDC50 (nM)Dmax (%)
PROTAC AAlkyl>1000<20
PROTAC BPEG250055
PROTAC CPEG425070

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.

Table 2: Degradation Potency of TBK1-Targeting PROTACs with Varying Linker Lengths

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21396%
2929276%

This data highlights that an optimal linker length is crucial for potent degradation, with linkers that are too short being inactive.[1]

Table 3: Impact of Linker Length on Permeability of SMARCA2-Targeting PROTACs

PROTACLinker CompositionPermeability (10⁻⁷ cm s⁻¹)
PROTAC AAlkyl2.5
PROTAC BPEG21.8
PROTAC CPEG41.1

This illustrative data suggests a complex relationship between PEG linker length and permeability, which needs to be empirically determined for each PROTAC system.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways targeted by PROTACs and a general experimental workflow for their synthesis and evaluation.

Signaling Pathways

PROTAC_Mechanism

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCy2 PLCγ2 BTK->PLCy2 Degradation Degradation BTK->Degradation PIP2 PIP2 PLCy2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKCβ DAG->PKC NFkB NF-κB Activation Ca_Flux->NFkB PKC->NFkB Cell_Survival B-Cell Proliferation & Survival NFkB->Cell_Survival PROTAC BTK PROTAC (this compound) PROTAC->BTK

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Degradation Degradation AR->Degradation HSP HSP AR_Androgen AR-Androgen Complex AR_Dimer AR Dimer AR_Androgen->AR_Dimer Dimerization & Translocation ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription Cell_Growth Cell Growth & Proliferation PROTAC AR PROTAC (this compound) PROTAC->AR

Experimental Workflows

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis POI_Ligand POI Ligand (with Thiol group) Intermediate POI Ligand-PEG18-E3 Ligand (Initial Conjugate) POI_Ligand->Intermediate Maleimide-Thiol Conjugation mPEG18Mal This compound mPEG18Mal->Intermediate E3_Ligand E3 Ligase Ligand (e.g., VHL/CRBN derivative) PROTAC Final PROTAC E3_Ligand->PROTAC Intermediate->PROTAC Amide Coupling or Click Chemistry Purification1 Purification (e.g., HPLC) Intermediate->Purification1 Purification2 Purification & Characterization (HPLC, LC-MS, NMR) PROTAC->Purification2 Purification1->PROTAC

PROTAC_Evaluation_Workflow Cell_Culture Cell Culture (Target-expressing cell line) PROTAC_Treatment PROTAC Treatment (Dose-response & time-course) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis & Protein Quantification (BCA) PROTAC_Treatment->Cell_Lysis Permeability_Assay Permeability Assay (e.g., PAMPA) PROTAC_Treatment->Permeability_Assay Ternary_Complex_Assay Ternary Complex Assay (e.g., TR-FRET, SPR) PROTAC_Treatment->Ternary_Complex_Assay Western_Blot Western Blot Analysis Cell_Lysis->Western_Blot Data_Analysis Data Analysis (Densitometry) Western_Blot->Data_Analysis DC50_Dmax Determine DC50 & Dmax Data_Analysis->DC50_Dmax In_Vivo_Studies In Vivo Efficacy & PK/PD Studies DC50_Dmax->In_Vivo_Studies

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis of a PROTAC where a thiol-containing POI ligand is first conjugated to this compound, followed by coupling to an E3 ligase ligand.

Step 1: Conjugation of POI Ligand to this compound

Reagents and Materials:

  • Thiol-containing POI ligand (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous, degassed reaction buffer (e.g., Phosphate Buffered Saline, pH 7.2-7.5, or HEPES buffer)

  • Anhydrous, amine-free DMF or DMSO

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the thiol-containing POI ligand in the reaction buffer.

  • In a separate vial, dissolve this compound in a minimal amount of DMF or DMSO and add it to the POI ligand solution.

  • Stir the reaction mixture under an inert atmosphere at room temperature for 2-4 hours. The reaction can also be performed overnight at 4°C.

  • Monitor the reaction progress by LC-MS to confirm the formation of the POI ligand-PEG18 conjugate.

  • Upon completion, the reaction mixture can be purified by preparative HPLC to isolate the desired product.

Step 2: Coupling of POI Ligand-PEG18 Conjugate to E3 Ligase Ligand

This step assumes the POI Ligand-PEG18 conjugate has a terminal functional group (e.g., carboxylic acid, introduced via a modified PEG linker if necessary) and the E3 ligase ligand has a complementary functional group (e.g., an amine).

Reagents and Materials:

  • POI Ligand-PEG18 conjugate (1.0 eq)

  • Amine-functionalized E3 Ligase Ligand (e.g., pomalidomide derivative) (1.2 eq)

  • HATU (1.5 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the POI Ligand-PEG18 conjugate in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the amine-functionalized E3 ligase ligand to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable solvent like ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative HPLC to obtain the desired product with high purity.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[2][3]

Reagents and Materials:

  • Cell line expressing the protein of interest

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in multi-well plates at a density that ensures 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle control (DMSO only).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer and collect the lysates.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Perform the same immunoblotting procedure for the loading control.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.

    • Generate a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Conclusion

The this compound linker is a valuable tool in the development of PROTACs, offering a balance of hydrophilicity, flexibility, and precise conjugation chemistry. The provided application notes and protocols offer a comprehensive guide for researchers to synthesize and evaluate novel PROTACs incorporating this linker. By systematically optimizing the linker and rigorously characterizing the resulting PROTACs, researchers can advance the development of this promising therapeutic modality.

References

Surface Modification of Nanoparticles using m-PEG18-Mal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of effective drug delivery systems. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the physicochemical properties of nanoparticles, enhancing their stability, biocompatibility, and circulation time in vivo. This is achieved by forming a hydrophilic layer on the nanoparticle surface, which reduces protein adsorption and minimizes clearance by the mononuclear phagocyte system. The m-PEG18-Mal linker is a heterobifunctional PEG derivative that enables the covalent attachment of the PEG chain to thiol-containing molecules or nanoparticle surfaces through a stable thioether bond. The methoxy group at one terminus renders the PEG chain inert, while the maleimide group at the other end reacts specifically with sulfhydryl groups. This document provides detailed protocols for the surface modification of thiol-functionalized nanoparticles with this compound, methods for characterization, and an overview of the cellular uptake of such modified nanoparticles.

Data Presentation

Successful surface modification with this compound leads to predictable changes in the physicochemical properties of the nanoparticles. The following table summarizes typical quantitative data obtained before and after the PEGylation of generic 100 nm nanoparticles.

ParameterBefore this compound ModificationAfter this compound Modification
Hydrodynamic Diameter (nm) 105 ± 3125 ± 4
Polydispersity Index (PDI) 0.15 ± 0.020.18 ± 0.03
Zeta Potential (mV) -25 ± 2-5 ± 1.5
PEGylation Efficiency (%) N/A> 80%

Experimental Protocols

Protocol 1: Surface Modification of Thiolated Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to nanoparticles that have been surface-functionalized with thiol groups.

Materials:

  • Thiol-functionalized nanoparticles (e.g., thiolated gold nanoparticles, thiolated liposomes)

  • This compound (Methoxy-PEG18-Maleimide)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.0-7.4, degassed

  • Quenching Reagent: 2-Mercaptoethanol or L-cysteine

  • Purification system (e.g., centrifugation and resuspension, size exclusion chromatography, or dialysis)

Procedure:

  • Nanoparticle Preparation: Disperse the thiol-functionalized nanoparticles in the degassed Conjugation Buffer to a final concentration of 1-10 mg/mL. Ensure the nanoparticles are well-suspended, using sonication if necessary.

  • This compound Solution Preparation: Prepare a stock solution of this compound in the Conjugation Buffer at a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the this compound solution to the nanoparticle suspension. A 10-20 fold molar excess of this compound to the estimated surface thiol groups on the nanoparticles is recommended for optimal conjugation.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring or rotation, protected from light. Alternatively, the reaction can be carried out overnight at 4°C.

  • Quenching: To quench any unreacted maleimide groups, add the Quenching Reagent to a final concentration of 1-5 mM. Incubate for 30 minutes at room temperature.

  • Purification:

    • Centrifugation: Pellet the PEGylated nanoparticles by centrifugation. The centrifugation speed and time will depend on the nanoparticle size and density. Carefully remove the supernatant containing excess reagents. Resuspend the nanoparticle pellet in fresh buffer. Repeat this washing step 2-3 times.

    • Size Exclusion Chromatography (SEC): For smaller nanoparticles, SEC can be used to separate the larger PEGylated nanoparticles from smaller, unreacted this compound molecules.

    • Dialysis: Dialyze the reaction mixture against a large volume of buffer to remove unreacted materials.

Storage: Store the purified PEGylated nanoparticles at 4°C in a suitable buffer.

Protocol 2: Characterization of this compound Modified Nanoparticles

1. Hydrodynamic Diameter and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

  • Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration for DLS analysis. The solution should be visually clear or slightly opalescent.

  • Measurement: Analyze the sample using a DLS instrument. The instrument measures the fluctuations in scattered light intensity due to the Brownian motion of the particles and correlates this to their hydrodynamic diameter. The PDI provides an indication of the size distribution homogeneity.

  • Expected Outcome: An increase in the hydrodynamic diameter is expected after PEGylation due to the formation of the PEG layer on the nanoparticle surface. The PDI should remain low, indicating a monodisperse sample.

2. Zeta Potential Measurement

  • Sample Preparation: Dilute the nanoparticle suspension in a low ionic strength buffer (e.g., 1 mM KCl).

  • Measurement: Use an instrument capable of measuring electrophoretic mobility, which is then converted to zeta potential. The zeta potential is a measure of the magnitude of the electrostatic charge at the nanoparticle surface.

  • Expected Outcome: A significant change in the zeta potential towards neutral is expected after PEGylation. The hydrophilic and neutral PEG chains shield the original surface charge of the nanoparticle.[1][2]

3. Quantification of PEGylation Efficiency

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. By comparing the thermograms of unmodified and PEGylated nanoparticles, the amount of grafted PEG can be quantified based on the weight loss at the degradation temperature of PEG.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H-NMR) can be used to quantify the amount of PEG on the nanoparticles. This may require the dissolution of the nanoparticle core or cleavage of the PEG from the surface to allow for accurate measurement in solution.

Visualizations

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Characterization NP Thiolated Nanoparticles Mix Mixing in Conjugation Buffer (pH 7.0-7.4) NP->Mix PEG This compound PEG->Mix Incubate Incubation (2-4h at RT or O/N at 4°C) Mix->Incubate Quench Quenching (e.g., 2-Mercaptoethanol) Incubate->Quench Purify Purification (Centrifugation/SEC/Dialysis) Quench->Purify Characterize Characterization (DLS, Zeta, TGA) Purify->Characterize Final_NP This compound Modified Nanoparticles Characterize->Final_NP

Caption: Experimental workflow for the surface modification of nanoparticles with this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Pit Clathrin-coated Pit Receptor->Pit Recruitment of Adaptor Proteins (AP2) & Clathrin NP PEGylated Nanoparticle NP->Receptor Vesicle Clathrin-coated Vesicle Pit->Vesicle Invagination & Fission (Dynamin) Uncoating Uncoating Vesicle->Uncoating Early_Endosome Early Endosome Uncoating->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Recycling_Endosome Recycling Endosome Early_Endosome->Recycling_Endosome Lysosome Lysosome (Drug Release) Late_Endosome->Lysosome Recycling_Endosome->Receptor Receptor Recycling

Caption: Simplified signaling pathway of nanoparticle uptake via clathrin-mediated endocytosis.

References

Application Notes: m-PEG18-Mal Crosslinked Hydrogels for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Poly(ethylene glycol) (PEG) hydrogels are a cornerstone of tissue engineering and 3D cell culture due to their biocompatibility, tunable mechanical properties, and resistance to protein adsorption, which minimizes non-specific cell interactions.[1][2] The use of maleimide (Mal)-functionalized PEG, particularly multi-arm PEGs like 4-arm PEG-Mal, offers significant advantages for creating synthetic extracellular matrix (ECM) mimics.[2][3] Crosslinking occurs via a Michael-type addition reaction between the maleimide groups on the PEG macromer and thiol groups (-SH) from cysteine-containing peptides or other dithiol molecules.[4] This chemistry is highly specific, proceeds rapidly under physiological conditions (pH 7.4) without the need for initiators or UV light, and produces no cytotoxic byproducts, making it ideal for encapsulating cells.

The resulting hydrogel network's physical and biochemical properties can be precisely controlled. By adjusting the PEG concentration, researchers can tune the hydrogel's stiffness (Young's modulus) to mimic various native tissues, from soft brain matter to more rigid bone. Furthermore, the "plug-and-play" nature of the thiol-maleimide reaction allows for the easy incorporation of bioactive motifs. For instance, peptides containing the Arg-Gly-Asp (RGD) sequence can be incorporated to promote cell adhesion via integrin binding. Additionally, the crosslinking peptides can be designed to be susceptible to cleavage by specific enzymes, such as matrix metalloproteinases (MMPs), allowing cells to remodel their microenvironment.

Key Advantages:

  • Biocompatibility: PEG is non-immunogenic and resistant to protein fouling.

  • Tunable Mechanical Properties: Stiffness can be easily adjusted by varying the PEG weight percentage to match the target tissue.

  • Rapid & Bio-orthogonal Gelation: The thiol-maleimide reaction is fast and specific, allowing for in-situ hydrogel formation and uniform cell encapsulation.

  • Customizable Biofunctionality: Easy incorporation of adhesive ligands (e.g., RGD) and enzyme-cleavable crosslinkers to create a dynamic cell-responsive matrix.

Visualizations

Crosslinking Chemistry: Thiol-Maleimide Michael Addition

The hydrogel network forms through a Michael-type addition reaction. The thiol group (-SH) of a crosslinker (e.g., a cysteine-containing peptide) acts as a nucleophile, attacking the carbon-carbon double bond of the maleimide group on the m-PEG18-Mal macromer. This reaction proceeds efficiently at physiological pH and results in a stable thioether bond, forming the crosslinked hydrogel structure.

G cluster_reactants Reactants cluster_product Product PEG_Mal 4-Arm PEG Maleimide Group Hydrogel Crosslinked PEG Hydrogel Stable Thioether Bond PEG_Mal:f1->Hydrogel:f1 Michael Addition (Physiological pH) Thiol_Crosslinker Dithiol Crosslinker Thiol Group (-SH) Thiol_Crosslinker:f1->Hydrogel:f1

Caption: Thiol-Maleimide Michael addition reaction for hydrogel formation.

Experimental Workflow for Cell Encapsulation

The process begins with the preparation of sterile solutions of the PEG-Maleimide macromer and the desired crosslinkers. Cells are then suspended in the crosslinker solution, which may contain adhesion peptides like RGD. This cell suspension is quickly and thoroughly mixed with the PEG-Maleimide solution to initiate gelation. The mixture is then cast into the desired format (e.g., a multi-well plate) and allowed to fully crosslink, resulting in cells entrapped within a 3D hydrogel matrix. Subsequent analyses can include viability assays, imaging, and functional studies.

G A Prepare Sterile Solutions: 1. 4-Arm PEG-Mal in Buffer 2. Crosslinker (e.g., VPM Peptide) in Buffer 3. Adhesion Ligand (e.g., RGD) in Buffer B Prepare Cell Suspension: Harvest and resuspend cells in the crosslinker/RGD solution. A->B C Initiate Gelation: Rapidly mix PEG-Mal solution with the cell/crosslinker suspension. B->C D Cast Hydrogel: Dispense mixture into desired culture vessel (e.g., well plate). C->D E Incubate for Crosslinking: Allow to gel at 37°C for 5-10 minutes. D->E F Add Cell Culture Medium: Overlay the solidified hydrogel with medium. E->F G 3D Cell Culture & Analysis: Incubate and perform downstream assays (Viability, Proliferation, Function). F->G

Caption: General workflow for encapsulating cells in PEG-Maleimide hydrogels.

Integrin-Mediated Cell Adhesion Signaling

When RGD peptides are incorporated into the hydrogel scaffold, they serve as ligands for cell surface integrin receptors. The binding of integrins to RGD initiates a cascade of intracellular signaling events. This process involves the recruitment of focal adhesion proteins like talin and vinculin, which connect the integrin-ligand complex to the actin cytoskeleton. This linkage is crucial for cell adhesion, spreading, migration, and survival within the 3D matrix.

G cluster_ECM Hydrogel Matrix cluster_Cell Cell RGD RGD Peptide Integrin Integrin Receptor RGD->Integrin Binding FA Focal Adhesion Proteins (e.g., Talin, Vinculin) Integrin->FA Activation & Recruitment Actin Actin Cytoskeleton FA->Actin Linkage Downstream Downstream Signaling (Survival, Proliferation, Migration) Actin->Downstream Cytoskeletal Organization

Caption: Simplified integrin signaling pathway initiated by RGD peptides.

Data Presentation

Table 1: Tunability of Hydrogel Mechanical Properties

The mechanical properties of PEG-Mal hydrogels, such as the Young's Modulus, can be controlled by varying the weight percentage (wt%) of the PEG macromer. This allows for the creation of environments that mimic the stiffness of different biological tissues.

4-Arm PEG-Mal (20 kDa) wt%Young's Modulus (kPa)Representative Tissue
3.0%~0.8Brain
4.0%~2.5Adipose Tissue
5.0%~5.0Muscle
7.5%~15.0Pre-calcified Bone
10.0%~30.0Cartilage
Data are representative values adapted from the literature. Actual values may vary based on specific crosslinkers and measurement techniques.
Table 2: Gelation Time and Swelling Ratio

Gelation time and equilibrium swelling ratio are key indicators of the hydrogel's crosslinking efficiency and network structure. PEG-Maleimide hydrogels typically exhibit rapid gelation and form robust networks with moderate swelling compared to other crosslinking chemistries like PEG-Acrylate (PEG-A) or PEG-Vinyl Sulfone (PEG-VS).

Hydrogel Type (10 wt%)CrosslinkerGelation Time (minutes)Equilibrium Swelling Ratio (Qm)
PEG-4MALDithiol Peptide~1 - 5~25
PEG-4ADithiol Peptide~60~70
PEG-4VSDithiol Peptide~30 - 60~45
Data adapted from Phelps, E. A. et al. Adv. Mater. 2012. Conditions for Michael-type additions were 400 mM TEA for PEG-4A and PEG-4VS, and 4 mM TEA for PEG-4MAL.

Experimental Protocols

Protocol 1: Preparation of Bioactive PEG-Maleimide Hydrogels

This protocol describes the formation of a 5% (w/v) 4-Arm PEG-Maleimide (20 kDa) hydrogel functionalized with 2.0 mM RGD peptide and crosslinked with a protease-degradable peptide (e.g., VPM: GCRDVPMS MRGGDRCG).

Materials:

  • 4-Arm PEG-Maleimide (20 kDa) (e.g., from Laysan Bio)

  • Adhesion Peptide: GRGDSPC (Genscript)

  • Crosslinking Peptide: GCRDVPMSMRGGDRCG (Genscript)

  • Sterile, nuclease-free Triethanolamine (TEA) solution (e.g., 200 mM in PBS)

  • Sterile, nuclease-free Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile, low-adhesion microcentrifuge tubes

Procedure:

  • Reagent Preparation (perform all steps on ice in a sterile hood):

    • PEG-Mal Stock (10% w/v): Aseptically dissolve 10 mg of 4-Arm PEG-Maleimide in 100 µL of sterile PBS (pH 7.4). Vortex gently to mix. This is the 2x stock solution.

    • Peptide Stock Solutions: Prepare 10 mM stock solutions of the RGD peptide and the VPM crosslinking peptide in sterile PBS.

    • Crosslinker/Adhesion Ligand Mix: For every 100 µL of final hydrogel, prepare a 2x crosslinker/ligand solution. In a sterile tube, combine:

      • 4 µL of 10 mM RGD stock (final concentration will be 2.0 mM)

      • Volume of 10 mM VPM stock for a 1:1 molar ratio of thiols to available maleimides. Note: After RGD addition, each 4-arm PEG has remaining maleimide groups. The VPM peptide has two thiol groups. Calculate the required volume to achieve a 1:1 stoichiometry.

      • Add sterile PBS to bring the total volume to 50 µL.

  • Hydrogel Formation:

    • To form a 100 µL hydrogel, mix 50 µL of the 10% PEG-Mal stock solution with 50 µL of the 2x crosslinker/ligand mix.

    • Pipette up and down gently but quickly 3-5 times to ensure thorough mixing. Avoid introducing bubbles.

    • Immediately dispense the solution into the desired culture well or mold.

    • Incubate at 37°C for 5-10 minutes to allow for complete gelation.

    • Once gelled, gently add 200 µL of pre-warmed cell culture medium on top of the hydrogel.

Protocol 2: Encapsulation of Cells in PEG-Maleimide Hydrogels

This protocol details the encapsulation of cells at a density of 2 x 10^6 cells/mL.

Procedure:

  • Prepare Hydrogel Precursor Solutions: Prepare the 2x PEG-Mal stock and the 2x crosslinker/ligand mix as described in Protocol 1. Keep on ice.

  • Prepare Cell Suspension:

    • Harvest cells using standard procedures (e.g., trypsinization).

    • Count the cells and centrifuge to obtain a cell pellet.

    • Resuspend the cell pellet in the required volume of the 2x crosslinker/ligand mix to achieve a final cell density of 4 x 10^6 cells/mL (this is the 2x cell suspension). For a 100 µL final hydrogel, you will need 50 µL of this suspension.

  • Encapsulation:

    • In a sterile, pre-chilled tube, add 50 µL of the 10% PEG-Mal stock solution.

    • Add 50 µL of the 2x cell/crosslinker/ligand suspension to the PEG-Mal solution.

    • Mix gently by pipetting 3-5 times. Work quickly as gelation begins immediately.

    • Dispense the 100 µL mixture into a well of a 48-well plate or other desired culture format.

    • Incubate at 37°C in a cell culture incubator for 5-10 minutes.

    • After gelation, carefully add pre-warmed culture medium. Change the medium every 2-3 days.

Protocol 3: Cell Viability Assessment in 3D Hydrogels

Assessing cell viability in 3D hydrogels can be challenging as scaffolds can interfere with assay reagents. A common method is a live/dead staining assay followed by fluorescence microscopy.

Materials:

  • Live/Dead Viability/Cytotoxicity Kit (e.g., from Thermo Fisher Scientific), containing Calcein AM and Ethidium homodimer-1 (EthD-1).

  • Sterile PBS

Procedure:

  • Prepare Staining Solution: Prepare a working solution of Calcein AM (stains live cells green) and EthD-1 (stains dead cells red) in sterile PBS according to the manufacturer's instructions.

  • Staining:

    • Carefully aspirate the culture medium from the hydrogels.

    • Wash the hydrogels once with sterile PBS.

    • Add enough staining solution to completely cover the hydrogel.

    • Incubate at 37°C for 30-45 minutes, protected from light.

  • Imaging:

    • After incubation, carefully remove the staining solution and wash once with PBS.

    • Immediately image the hydrogel using a fluorescence microscope or a confocal microscope for better Z-stack imaging.

    • Use appropriate filters for green (live cells) and red (dead cells) fluorescence.

  • Quantification:

    • Capture images from multiple random fields of view and at different depths within the hydrogel.

    • Use image analysis software (e.g., ImageJ) to count the number of live and dead cells to calculate the percentage of viable cells.

References

Application Note: Purification of m-PEG18-Mal Conjugates by SEC-HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of biomolecules such as proteins, peptides, and oligonucleotides. The covalent attachment of PEG chains can improve solubility, increase in vivo half-life, and reduce immunogenicity. The m-PEG18-Mal linker, a methoxy-terminated polyethylene glycol with a maleimide group, is a common reagent for site-specific conjugation to sulfhydryl groups on biomolecules. Following the conjugation reaction, a heterogeneous mixture containing the desired PEGylated conjugate, unreacted PEG-maleimide, unreacted biomolecule, and potentially aggregated species is often produced. Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) is a robust and widely used technique for the purification and characterization of these conjugates, separating molecules based on their hydrodynamic radius.[1][2][3][4] This application note provides a detailed protocol for the purification of this compound conjugates using SEC-HPLC.

Principle of SEC-HPLC for PEG Conjugate Purification

SEC-HPLC separates molecules in solution based on their size. The stationary phase consists of porous particles. Larger molecules, such as the PEGylated conjugate, are excluded from the pores and thus travel a shorter path, eluting from the column earlier.[4] Smaller molecules, like the unreacted this compound and the unconjugated biomolecule, can penetrate the pores to varying extents, resulting in a longer retention time. This differential elution allows for the effective separation and purification of the desired conjugate.

Key Considerations for Method Development

Several factors can influence the separation efficiency and resolution of SEC-HPLC for PEGylated conjugates:

  • Secondary Interactions: Non-specific interactions between the analyte and the stationary phase, such as hydrophobic or ionic interactions, can lead to peak tailing and altered retention times. These can often be mitigated by optimizing the mobile phase composition, for instance, by adjusting ionic strength or adding organic modifiers or specific amino acids like arginine.

  • Mobile Phase Composition: The choice of buffer, pH, and additives is critical. Isocratic elution with a buffer that maintains the stability and solubility of the conjugate is standard. Common mobile phases include phosphate buffers.

  • Column Selection: The appropriate column is chosen based on the molecular weight range of the species to be separated. Columns with different pore sizes are available to suit various applications.

  • Detection: The choice of detector depends on the properties of the conjugate. Ultraviolet (UV) detection is common for protein and peptide conjugates, typically at 280 nm for aromatic amino acids or 214 nm for peptide bonds. A Refractive Index (RI) detector is useful for detecting species lacking a UV chromophore, such as free PEG. Multi-Angle Light Scattering (MALS) can be coupled with SEC to provide information on the absolute molecular weight of the eluting species.

Experimental Protocol: Purification of a Model this compound Conjugate

This protocol describes the purification of a hypothetical protein-m-PEG18-Mal conjugate.

Materials and Instrumentation
Item Specification
HPLC System An HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector is required. A system with low dispersion is recommended for optimal resolution.
SEC Column A silica-based or polymeric SEC column suitable for the molecular weight of the conjugate and its impurities. For example, a column with a 150 Å to 300 Å pore size.
Mobile Phase 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8. The mobile phase should be filtered through a 0.22 µm filter and degassed.
Sample Crude reaction mixture of the protein-m-PEG18-Mal conjugation.
Standards Purified unconjugated protein, this compound.
Chromatographic Conditions
Parameter Condition
Column e.g., TSKgel G3000SWxl (7.8 mm x 300 mm, 5 µm) or equivalent
Mobile Phase 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8
Flow Rate 0.5 mL/min
Column Temperature 25 °C
Injection Volume 20 µL
Detection UV at 280 nm
Run Time 30 minutes
Procedure
  • System Equilibration: Equilibrate the SEC column with the mobile phase at the specified flow rate until a stable baseline is achieved. This may take at least 2-3 column volumes.

  • Sample Preparation: Filter the crude conjugation reaction mixture through a 0.22 µm syringe filter to remove any particulate matter. Dilute the sample with the mobile phase if necessary to ensure the concentration is within the linear range of the detector.

  • Standard Injection: Inject the unconjugated protein and this compound standards individually to determine their respective retention times.

  • Sample Injection: Inject the prepared crude sample onto the equilibrated SEC-HPLC system.

  • Data Acquisition and Analysis: Monitor the chromatogram and identify the peaks corresponding to the conjugate, unreacted protein, and unreacted PEG-maleimide based on the retention times of the standards. The conjugate, being the largest species, should elute first, followed by the unreacted protein and then the smaller this compound.

  • Fraction Collection: If the HPLC system is equipped with a fraction collector, collect the eluent corresponding to the conjugate peak.

  • Purity Assessment: Re-inject a small aliquot of the collected fraction to assess its purity. Purity is typically calculated based on the relative peak area of the conjugate.

Data Presentation

The results of the purification can be summarized in a table for clarity.

Analyte Retention Time (min) Peak Area (%) Purity of Collected Fraction (%)
Protein-m-PEG18-Mal Conjugate 10.575.2>98%
Unconjugated Protein 12.818.5N/A
Unreacted this compound 15.36.3N/A

Visualizations

experimental_workflow start Start: Crude Conjugation Mixture sample_prep Sample Preparation (Filtration & Dilution) start->sample_prep injection Inject Sample sample_prep->injection hplc_system SEC-HPLC System column SEC Column Equilibration hplc_system->column column->injection separation Chromatographic Separation injection->separation detection UV Detection (280 nm) separation->detection fraction_collection Fraction Collection (Conjugate Peak) detection->fraction_collection purity_analysis Purity Analysis of Collected Fraction fraction_collection->purity_analysis end End: Purified Conjugate purity_analysis->end

Caption: Experimental workflow for the purification of this compound conjugates by SEC-HPLC.

logical_relationship cluster_hplc SEC-HPLC System pump HPLC Pump injector Autosampler/Injector pump->injector column SEC Column injector->column detector UV Detector column->detector collector Fraction Collector detector->collector data_system Data Acquisition System detector->data_system waste Waste collector->waste purified_product Purified Conjugate collector->purified_product mobile_phase Mobile Phase Reservoir mobile_phase->pump sample Crude Sample sample->injector

Caption: Logical relationship of components in the SEC-HPLC purification system.

Conclusion

SEC-HPLC is a powerful and reliable technique for the purification of this compound conjugates. Careful method development, particularly in the selection of the column and mobile phase, is crucial for achieving optimal separation and purity. The protocol provided in this application note serves as a general guideline and may require optimization depending on the specific characteristics of the conjugate and the impurities present.

References

Characterization of m-PEG18-Mal Conjugates Using Mass Spectrometry: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the characterization of methoxy-polyethylene glycol (18)-maleimide (m-PEG18-Mal) conjugates using mass spectrometry. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals to ensure the accurate identification, purity assessment, and structural elucidation of these important bioconjugates. This document covers sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and data interpretation, and includes representative data and visualizations to guide the user.

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely employed strategy to enhance the therapeutic properties of biopharmaceuticals, including improved solubility, stability, and pharmacokinetic profiles.[1] this compound is a discrete PEG linker with a methoxy-terminated chain of 18 ethylene oxide units and a maleimide group at the other end for covalent linkage to thiol-containing molecules such as proteins, peptides, or other therapeutic agents.[2] Accurate characterization of the resulting conjugate is critical for quality control, ensuring product consistency, efficacy, and safety.[3][4]

Mass spectrometry (MS) is an indispensable analytical technique for the detailed characterization of bioconjugates.[1] It provides precise molecular weight information, confirms successful conjugation, and can help to identify the sites of PEGylation. This application note details the use of electrospray ionization-quadrupole time-of-flight (ESI-Q-TOF) mass spectrometry for the analysis of this compound conjugates.

Experimental Workflow

The overall workflow for the characterization of this compound conjugates involves sample preparation, LC-MS analysis, and subsequent data processing. A schematic of this workflow is presented below.

Figure 1: A high-level overview of the experimental workflow.

Materials and Reagents

  • This compound conjugate sample

  • Water, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Trifluoroacetic acid (TFA), LC-MS grade

  • Desalting columns (e.g., C18 spin columns)

  • Microcentrifuge tubes

Protocols

Sample Preparation: Desalting

To ensure optimal ionization and prevent signal suppression, it is crucial to remove non-volatile salts from the conjugate sample prior to MS analysis.

  • Equilibrate a C18 desalting spin column according to the manufacturer's instructions. This typically involves washing with an organic solvent (e.g., 50% ACN) followed by an aqueous solution (e.g., 0.1% TFA in water).

  • Load the this compound conjugate sample onto the column.

  • Wash the column with a low organic content buffer (e.g., 0.1% FA in water) to remove salts.

  • Elute the desalted conjugate with a higher organic content buffer (e.g., 70% ACN, 0.1% FA).

  • Dry the eluted sample in a vacuum centrifuge and reconstitute in an appropriate solvent for LC-MS analysis (e.g., 5% ACN, 0.1% FA).

LC-MS Analysis

Liquid chromatography is used to separate the conjugate from unreacted starting materials and other impurities before introduction into the mass spectrometer.

Table 1: LC-MS Parameters

Parameter Setting
LC System Agilent 1260 Infinity LC or equivalent
Column Reversed-Phase C4, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Agilent 6520 Accurate-Mass Q-TOF LC/MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V
Fragmentor Voltage 175 V
Gas Temperature 325 °C
Gas Flow 10 L/min
Nebulizer Pressure 35 psig
Mass Range (m/z) 300 - 3000
Data Acquisition Profile Mode
Data Analysis

The raw data from the mass spectrometer requires processing to determine the molecular weight of the conjugate. This typically involves deconvolution of the multiply charged ion series to a zero-charge mass spectrum.

  • Open the raw data file in a suitable deconvolution software (e.g., Agilent MassHunter, ProMass HR).

  • Select the chromatographic peak corresponding to the this compound conjugate.

  • Apply a deconvolution algorithm to the mass spectrum of the selected peak.

  • The deconvoluted spectrum will show the molecular weight of the species present in the sample.

Expected Results and Data Presentation

Successful conjugation of this compound to a thiol-containing molecule (e.g., a peptide with a single cysteine residue) will result in a mass increase corresponding to the mass of the this compound moiety.

Conjugation This compound Conjugation to a Thiol-Containing Molecule Molecule Thiol-Containing Molecule (R-SH) Conjugate m-PEG18-Thioether Conjugate (R-S-PEG18-m) Molecule->Conjugate + PEG This compound PEG->Conjugate Thiol-Maleimide Reaction Fragmentation Conceptual MS/MS Fragmentation of a PEGylated Peptide Precursor [M+nH]n+ Precursor Ion CID Collision-Induced Dissociation (CID) Precursor->CID Fragments Fragment Ions CID->Fragments b_ions b-ions y_ions y-ions peg_loss Neutral Loss of (C2H4O)n

References

Application Notes and Protocols for m-PEG18-Mal Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and step-by-step protocols for the conjugation of methoxy-polyethylene glycol-maleimide (m-PEG18-Mal) to antibodies. This process, known as PEGylation, is a widely used bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1][2][3] By covalently attaching PEG chains, researchers can enhance protein solubility, stability, and circulation half-life while reducing immunogenicity.[1][2]

The most common method for site-specific PEGylation involves the reaction of a maleimide-activated PEG with free sulfhydryl (thiol) groups on the antibody. These thiol groups are typically made available by the selective reduction of interchain disulfide bonds within the antibody's hinge region.

Factors Influencing Conjugation Efficiency

The success of the this compound to antibody conjugation is dependent on several key experimental parameters. Optimization of these factors is crucial for achieving the desired degree of PEGylation and maintaining the biological activity of the antibody.

ParameterRecommended ConditionsRationale & Key Considerations
pH 6.5 - 7.5The maleimide-thiol reaction is most efficient and specific within this pH range. At pH values above 7.5, the maleimide group can react with primary amines (e.g., lysine residues), leading to non-specific conjugation.
Molar Ratio (PEG:Antibody) 5:1 to 20:1A molar excess of this compound is generally used to drive the reaction to completion. The optimal ratio should be determined empirically for each specific antibody and desired drug-to-antibody ratio (DAR).
Antibody Concentration 1 - 10 mg/mLHigher antibody concentrations can increase the reaction rate, but care must be taken to prevent aggregation.
Reducing Agent TCEP or DTTTris(2-carboxyethyl)phosphine (TCEP) is often preferred as it is stable, odorless, and does not absorb at 280 nm. Dithiothreitol (DTT) is also effective. The reducing agent must be removed before the addition of the maleimide-PEG to prevent it from quenching the reaction.
Reaction Time 1 - 4 hours at room temperature or overnight at 4°CThe reaction time can be adjusted to control the extent of conjugation. Longer incubation times may be necessary for lower reactant concentrations.
Buffer Composition Phosphate-buffered saline (PBS) or other amine-free and thiol-free buffersBuffers containing primary amines (e.g., Tris) or thiols should be avoided as they will compete with the antibody for reaction with the maleimide.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of this compound to an antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2)

  • This compound (methoxy-PEG18-Maleimide)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed and purged with nitrogen

  • Quenching Solution: 100 mM N-ethylmaleimide (NEM) or L-cysteine in reaction buffer

  • Purification System: Size-exclusion chromatography (SEC) column or dialysis cassettes

Protocol:

  • Antibody Preparation and Reduction:

    • Prepare the antibody solution to a concentration of 1-10 mg/mL in the reaction buffer.

    • To reduce the interchain disulfide bonds, add a 10-50 fold molar excess of TCEP to the antibody solution.

    • Incubate the reaction mixture for 1-2 hours at 37°C with gentle mixing.

    • Remove the excess TCEP using a desalting column or dialysis against the reaction buffer. This step is critical as residual reducing agent will react with the this compound.

  • Conjugation Reaction:

    • Immediately after the removal of the reducing agent, add the desired molar excess (e.g., 10-fold) of this compound to the reduced antibody solution.

    • Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C. The optimal time should be determined empirically.

  • Quenching the Reaction:

    • To cap any unreacted thiol groups on the antibody, add a 2-fold molar excess of a quenching agent (e.g., N-ethylmaleimide) relative to the initial amount of TCEP used.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the PEGylated Antibody:

    • Purify the resulting PEGylated antibody from excess PEG reagent and other reaction components using size-exclusion chromatography (SEC) or dialysis.

  • Characterization of the Conjugate:

    • The degree of PEGylation (average number of PEG molecules per antibody) can be determined using various analytical techniques, including:

      • SDS-PAGE: PEGylated antibodies will show a characteristic shift in molecular weight compared to the unconjugated antibody.

      • Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the different PEGylated species.

      • Hydrophobic Interaction Chromatography (HIC): Can be used to separate antibody species with different drug-to-antibody ratios.

      • Size Exclusion Chromatography (SEC): Can be used to assess the purity and aggregation of the final conjugate.

Visualizations

experimental_workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation cluster_analysis Purification & Analysis mAb Monoclonal Antibody reduction Reduction with TCEP mAb->reduction purification1 Removal of TCEP reduction->purification1 conjugation Conjugation Reaction purification1->conjugation peg This compound peg->conjugation quenching Quenching conjugation->quenching purification2 Purification (SEC/Dialysis) quenching->purification2 characterization Characterization (SDS-PAGE, MS) purification2->characterization chemical_reaction cluster_reactants Reactants cluster_product Product Antibody Reduced Antibody (with free -SH group) Conjugate PEGylated Antibody (stable thioether bond) Antibody->Conjugate + Thiol-Maleimide Reaction PEG_Mal m-PEG18-Maleimide PEG_Mal->Conjugate

References

Application Notes and Protocols for Functionalizing Liposomes with m-PEG18-Mal for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of liposomes with methoxy-polyethylene glycol (m-PEG) conjugated to a maleimide (Mal) group represents a significant advancement in targeted drug delivery. The PEG component provides a "stealth" characteristic, prolonging circulation time by reducing clearance by the reticuloendothelial system. The terminal maleimide group allows for the covalent conjugation of thiol-containing ligands, such as peptides and antibodies, or direct interaction with thiol groups on cell surfaces, thereby enhancing site-specific drug delivery and cellular uptake. This document provides detailed protocols for the preparation, drug loading, and characterization of m-PEG18-Mal functionalized liposomes, along with key performance data and visual workflows.

Data Presentation

The following table summarizes the typical physicochemical properties of conventional and maleimide-functionalized liposomes loaded with doxorubicin (Dox).

FormulationParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Lip/Dox~100-22.2>95~10[1]
M-Lip/Dox~100-39.0~98~10[1]

Lip/Dox: Doxorubicin-loaded conventional liposomes; M-Lip/Dox: Doxorubicin-loaded maleimide-functionalized liposomes.

Experimental Protocols

Protocol 1: Preparation of this compound Functionalized Liposomes

This protocol details the preparation of maleimide-functionalized liposomes using the thin-film hydration method.

Materials:

  • Lipoid S100 (or other suitable phospholipid like DSPC)

  • Cholesterol

  • DSPE-PEG(2000)-Maleimide (or a similar PEG-lipid with a maleimide group)

  • Chloroform

  • Hydration buffer (e.g., 123 mM ammonium sulfate)

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Water bath

  • Probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Lipid Film Formation:

    • Dissolve Lipoid S100, cholesterol, and DSPE-PEG-Maleimide in chloroform in a round-bottom flask. A typical mass ratio is 14:6:5 (Lipoid S100:Cholesterol:DSPE-PEG-Maleimide).[1]

    • Attach the flask to a rotary evaporator.

    • Evaporate the chloroform under vacuum at 37°C to form a thin, uniform lipid film on the inner surface of the flask.[1]

    • Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of the solvent.

  • Hydration:

    • Hydrate the lipid film with the hydration buffer (e.g., 123 mM ammonium sulfate for active drug loading) by rotating the flask in a water bath at a temperature above the lipid phase transition temperature (e.g., 55°C) for 30-60 minutes.[1] This will form multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • To reduce the size of the MLVs, probe-sonicate the liposome suspension at 195 W for 5 minutes.

    • For a more uniform size distribution, subsequently extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Pass the suspension through the membrane 10-20 times.

  • Purification:

    • Remove the un-encapsulated components by passing the liposome preparation through a size-exclusion chromatography column (e.g., Sephadex G-25).

Protocol 2: Doxorubicin Loading into Liposomes (Active Loading)

This protocol describes the remote loading of doxorubicin into pre-formed liposomes containing an ammonium sulfate gradient.

Materials:

  • This compound functionalized liposomes in ammonium sulfate buffer (from Protocol 1)

  • Doxorubicin hydrochloride solution

  • PBS, pH 7.4

Equipment:

  • Water bath

  • Dialysis tubing or centrifugal filter units

Procedure:

  • Gradient Formation:

    • Exchange the external buffer of the liposome suspension from the ammonium sulfate solution to PBS (pH 7.4) using dialysis or a desalting column. This creates an ammonium sulfate gradient between the inside and outside of the liposomes.

  • Drug Incubation:

    • Add the doxorubicin solution to the liposome suspension.

    • Incubate the mixture at a temperature above the lipid phase transition temperature (e.g., 55°C) for 20-30 minutes. Doxorubicin will be actively transported into the liposomes and precipitate as a sulfate salt.

  • Purification:

    • Remove un-encapsulated doxorubicin by size-exclusion chromatography or dialysis.

Protocol 3: Characterization of Functionalized Liposomes

1. Particle Size and Zeta Potential:

  • Dilute the liposome suspension in an appropriate buffer (e.g., water for size, 1 M KCl for zeta potential).
  • Measure the particle size, polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument.

2. Encapsulation Efficiency and Drug Loading:

  • Separate the liposomes from the un-encapsulated drug using a mini-spin column.
  • Lyse the liposomes with a detergent (e.g., 0.1% Triton X-100).
  • Quantify the amount of encapsulated drug using a suitable method, such as fluorescence spectroscopy for doxorubicin (excitation ~480 nm, emission ~590 nm).
  • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
  • EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100
  • DL (%) = (Amount of encapsulated drug / Total amount of lipid) x 100

Visualizations

G cluster_prep Liposome Preparation cluster_load Drug Loading cluster_char Characterization A 1. Lipid Dissolution (Phospholipid, Cholesterol, DSPE-PEG-Mal in Chloroform) B 2. Thin Film Formation (Rotary Evaporation) A->B C 3. Hydration (with Ammonium Sulfate Buffer) B->C D 4. Sonication & Extrusion (Size Reduction & Homogenization) C->D E 5. Buffer Exchange (Create (NH4)2SO4 Gradient) D->E F 6. Doxorubicin Incubation (Active Loading) E->F G 7. Purification (Remove Free Drug) F->G H 8. Size & Zeta Potential (DLS) G->H I 9. Encapsulation Efficiency G->I

Caption: Experimental workflow for preparing and loading this compound liposomes.

G cluster_liposome m-PEG-Mal Liposome cluster_cell Target Cell Liposome Drug-Loaded Liposome PEG m-PEG Liposome->PEG Mal Maleimide PEG->Mal Thiol Surface Thiol Group (-SH) Mal->Thiol Covalent Thioether Bond Formation Cell Target Cell Membrane Thiol->Cell Enhanced Cellular Uptake

References

Application Notes and Protocols for m-PEG18-Mal in Biosensor Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methoxy-poly(ethylene glycol)-maleimide with an 18-unit PEG chain (m-PEG18-Mal) in the development of high-performance biosensors. This versatile linker combines the protein-repellent properties of polyethylene glycol (PEG) with the specific reactivity of a maleimide group, enabling the stable and oriented immobilization of biomolecules on sensor surfaces.

Introduction to this compound in Biosensing

This compound is a heterobifunctional linker that plays a crucial role in modern biosensor design. Its two key components serve distinct but complementary functions:

  • m-PEG18 (Methoxy-Poly(ethylene glycol) with 18 repeating units): This hydrophilic polymer chain is renowned for its excellent anti-fouling properties. It effectively resists the non-specific adsorption of proteins and other biomolecules from complex biological samples like serum or plasma. This reduction in background noise is critical for achieving high sensitivity and specificity in biosensor measurements. The 18-unit length of the PEG chain provides an optimal balance between anti-fouling efficacy and maintaining the accessibility of the immobilized bioreceptor.

  • Maleimide Group: This functional group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins and can be introduced into other biomolecules like peptides and nucleic acids. This specific covalent bond formation allows for the controlled and oriented immobilization of the bioreceptor on the sensor surface, which is essential for maximizing its binding activity and the overall performance of the biosensor.

The combination of these features makes this compound an ideal surface modification reagent for a wide range of biosensor platforms, including those based on electrochemical, optical (e.g., Surface Plasmon Resonance - SPR), and piezoelectric principles.

Key Applications and Quantitative Performance

The application of this compound in biosensor development leads to significant improvements in analytical performance. Below is a summary of its impact on key biosensor metrics.

Application AreaBiosensor PlatformAnalyteLimit of Detection (LOD)SensitivityReference
ImmunoassaysElectrochemicalProtein Biomarker3.1 fg/mLHigh[1]
Nucleic Acid DetectionElectrochemicalDNANot SpecifiedHigh[1]
Cancer Biomarker DetectionSPRTNF-αNot SpecifiedKD: 1.38 × 10⁻⁶ M[2]
General Protein SensingAcoustic Wave SensorNon-specific proteinNot Specified~75% reduction in fouling[3]

Note: The data presented is a representative summary from various studies employing PEG and maleimide-based surface chemistry. Specific performance will vary depending on the biosensor platform, bioreceptor, and experimental conditions.

Experimental Protocols

This section provides detailed protocols for the functionalization of a gold sensor surface with this compound and the subsequent immobilization of a thiol-containing bioreceptor (e.g., an antibody fragment or a cysteine-tagged peptide).

Materials Required
  • Gold-coated sensor chip/electrode

  • This compound linker

  • Thiol-containing bioreceptor (e.g., antibody Fab' fragment, cysteine-terminated peptide)

  • Ethanol (absolute)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Immobilization buffer (e.g., PBS with 10 mM EDTA, pH 7.0)

  • Blocking buffer (e.g., 1 M ethanolamine or 10 mM L-cysteine in PBS)

  • Nitrogen gas source

Protocol for Surface Functionalization and Bioreceptor Immobilization

This protocol outlines the key steps for creating a robust and functional biosensor surface using this compound.

Step 1: Cleaning of the Gold Surface

  • Thoroughly rinse the gold sensor surface with absolute ethanol to remove organic contaminants.

  • Dry the surface under a gentle stream of nitrogen gas.

  • Further clean the surface using a UV/Ozone cleaner or by immersing it in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide; Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment. ) for 1-2 minutes.

  • Rinse the surface extensively with DI water.

  • Dry the surface again under a stream of nitrogen.

Step 2: Formation of the this compound Self-Assembled Monolayer (SAM)

  • Prepare a solution of this compound in a suitable solvent (e.g., absolute ethanol or a mixture of ethanol and water) at a concentration typically ranging from 0.1 to 1.0 mg/mL.

  • Immerse the clean, dry gold sensor surface in the this compound solution.

  • Allow the self-assembly process to proceed for a period of 1 to 18 hours at room temperature in a dark, humid chamber to prevent evaporation and degradation of the maleimide group.

  • After incubation, remove the sensor from the solution and rinse it thoroughly with the same solvent to remove any non-covalently bound linker.

  • Dry the surface under a gentle stream of nitrogen.

Step 3: Immobilization of the Thiol-Containing Bioreceptor

  • Prepare a solution of the thiol-containing bioreceptor in the immobilization buffer at a concentration typically ranging from 10 to 100 µg/mL. The presence of a chelating agent like EDTA in the buffer is recommended to prevent the oxidation of thiol groups.

  • Apply the bioreceptor solution to the this compound functionalized sensor surface.

  • Incubate for 1 to 2 hours at room temperature or 4°C to allow the maleimide-thiol coupling reaction to occur.

  • After incubation, rinse the sensor surface with the immobilization buffer to remove any unbound bioreceptor.

Step 4: Blocking of Unreacted Maleimide Groups

  • To prevent non-specific binding of other thiol-containing molecules in subsequent steps, it is crucial to block any unreacted maleimide groups on the surface.

  • Immerse the sensor surface in the blocking buffer for 30 to 60 minutes at room temperature.

  • Rinse the surface thoroughly with PBS and then DI water.

  • Dry the sensor under a gentle stream of nitrogen. The biosensor is now ready for use.

Visualizations

The following diagrams illustrate the key processes involved in the application of this compound in biosensor development.

experimental_workflow cluster_prep Surface Preparation cluster_func Functionalization cluster_immob Bioreceptor Immobilization cluster_block Finalization Clean_Au Clean Gold Surface PEG_SAM This compound SAM Formation Clean_Au->PEG_SAM Incubate with This compound Bioreceptor_Immob Immobilize Thiolated Bioreceptor PEG_SAM->Bioreceptor_Immob Incubate with Bioreceptor Blocking Block Unreacted Sites Bioreceptor_Immob->Blocking Incubate with Blocking Agent Ready_Sensor Ready for Analysis Blocking->Ready_Sensor

Caption: Experimental workflow for biosensor fabrication.

signaling_pathway cluster_surface Sensor Surface cluster_solution Sample Solution Gold Gold Surface PEG_Mal This compound Linker Gold->PEG_Mal Thiol-Au Bond Bioreceptor Thiolated Bioreceptor (e.g., Antibody) PEG_Mal->Bioreceptor Maleimide-Thiol Covalent Bond NonSpecific Non-Specific Protein PEG_Mal->NonSpecific Repulsion (Anti-fouling) Analyte Target Analyte Bioreceptor->Analyte Specific Binding

References

Troubleshooting & Optimization

troubleshooting low conjugation efficiency with m-PEG18-Mal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during conjugation experiments with m-PEG18-Mal.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no conjugation efficiency with this compound?

A1: Low conjugation efficiency can stem from several factors, ranging from the stability of your reagents to the specifics of the reaction conditions. The most common causes include:

  • Hydrolysis of the Maleimide Group: The maleimide ring on the PEG reagent is susceptible to hydrolysis, especially at neutral to alkaline pH, which renders it inactive.[1][2][3][4]

  • Oxidized or Inaccessible Thiols: The target thiol (sulfhydryl) groups on your protein or molecule may have formed disulfide bonds, which are unreactive with maleimides.[1]

  • Suboptimal Reaction pH: The pH of the reaction buffer is critical. The ideal range is 6.5-7.5.

  • Presence of Competing Thiols: If a thiol-containing reducing agent like DTT is used to reduce disulfide bonds, any excess DTT will compete with your target molecule for the this compound.

  • Incorrect Stoichiometry: An insufficient molar excess of the this compound reagent can lead to incomplete conjugation.

Q2: How can I prevent the hydrolysis of my this compound reagent?

A2: Maleimide hydrolysis is a primary cause of conjugation failure. To maintain the reactivity of your reagent:

  • Prepare Fresh Solutions: Always prepare aqueous solutions of this compound immediately before use. Do not store the reagent in aqueous buffers.

  • Use Anhydrous Solvent for Stock: Dissolve the this compound in a dry, biocompatible organic solvent like DMSO or DMF to create a stock solution. Store this stock solution at -20°C, desiccated.

  • Control Buffer pH: If temporary aqueous storage is unavoidable, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for only short periods. The rate of hydrolysis increases significantly with pH.

Q3: My protein contains disulfide bonds. What is the best way to reduce them for maleimide conjugation?

A3: Disulfide bonds must be cleaved to generate free thiols for the reaction to occur.

  • Use a Non-Thiol Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) is the preferred reducing agent. It is highly effective and, because it does not contain a thiol group, it does not need to be removed before adding your this compound reagent.

  • Avoid DTT if Possible: Dithiothreitol (DTT) is a strong reducing agent, but it contains thiol groups. If you must use DTT, it is crucial to remove all excess DTT after reduction and before adding the maleimide reagent. This can be done using a desalting column or buffer exchange.

  • Prevent Re-oxidation: After reduction, the newly formed free thiols can re-oxidize. To prevent this, use degassed buffers for the reaction and consider working under an inert atmosphere (e.g., nitrogen or argon). Including a chelating agent like EDTA (1-5 mM) in the buffer can also help by sequestering metal ions that catalyze oxidation.

Q4: What is the optimal pH for the thiol-maleimide reaction and which buffer should I use?

A4: The optimal pH for thiol-maleimide conjugation is between 6.5 and 7.5 .

  • Below pH 6.5: The reaction rate slows down considerably because the thiol group is less likely to be in its reactive thiolate anion form.

  • Above pH 7.5: The reaction of maleimides with primary amines (e.g., lysine residues) becomes a significant competing side reaction, leading to non-specific conjugation. The rate of maleimide hydrolysis also increases dramatically at higher pH.

  • Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, and MOPS are excellent choices as they provide good buffering capacity in the optimal pH range and do not contain interfering primary amines. Avoid Tris buffers if possible, as they contain a primary amine.

Q5: I am observing unexpected side products. What could be the cause?

A5: Besides the desired thioether product, several side reactions can occur:

  • Reaction with Amines: As mentioned, at pH values above 7.5, the maleimide group can react with amine groups on lysine residues. To avoid this, maintain the reaction pH between 6.5 and 7.5, where the reaction with thiols is about 1,000 times faster.

  • Thiazine Rearrangement: If you are conjugating to a peptide with an N-terminal cysteine, the conjugate can undergo a rearrangement to form a stable six-membered thiazine ring. This side reaction is more prominent at physiological or higher pH. To minimize it, perform the conjugation at a more acidic pH (e.g., pH 5.0) or consider acetylating the N-terminal amine.

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed is potentially reversible and can undergo a retro-Michael reaction, especially in a thiol-rich environment like the in-vivo cytoplasm (due to glutathione). To create a more stable linkage, the thiosuccinimide ring can be hydrolyzed post-conjugation by raising the pH.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving low conjugation efficiency.

Problem Potential Cause Recommended Solution
Low or No Conjugate Formation 1. Hydrolyzed this compound • Prepare this compound stock solution fresh in anhydrous DMSO or DMF. • Add the PEG solution to the reaction buffer immediately before starting the conjugation.
2. Oxidized/Unavailable Thiols • Reduce disulfide bonds with TCEP (10-100 fold molar excess) for 30-60 minutes at room temperature. • Use degassed buffers and add 1-5 mM EDTA to prevent re-oxidation.
3. Incorrect pH • Ensure the reaction buffer pH is strictly between 6.5 and 7.5 using a calibrated pH meter. Use buffers like PBS or HEPES.
4. Insufficient Molar Ratio • Increase the molar excess of this compound to the target molecule. A starting point of 10-20 fold molar excess is common.
5. Competing Thiols in Buffer • If using DTT for reduction, ensure it is completely removed by a desalting column before adding this compound. • Use TCEP as the reducing agent to avoid this issue.
Protein Aggregation / Precipitation 1. Disruption of Protein Structure • The reduction of structurally important disulfide bonds can lead to protein unfolding. • Try milder reduction conditions (lower TCEP concentration, shorter time). • Include solubility-enhancing additives like arginine in the buffer.
Inconsistent Results Between Batches 1. Reagent Quality/Storage • Store this compound desiccated at -20°C and protected from light. Avoid frequent freeze-thaw cycles. • Use high-quality, fresh reagents.

Experimental Protocols & Data

Table 1: Key Reaction Parameters for this compound Conjugation
ParameterRecommended ConditionRationale & Notes
pH 6.5 - 7.5Balances thiol reactivity with maleimide stability. Below 6.5, the reaction is too slow. Above 7.5, hydrolysis and amine side reactions dominate.
Buffer Phosphate (PBS), HEPES, MOPSUse non-amine, non-thiol containing buffers. Degas buffer prior to use to prevent thiol oxidation.
This compound : Thiol Molar Ratio 10:1 to 20:1 (starting point)Should be optimized for each specific protein/molecule. Higher ratios drive the reaction to completion but may require more extensive purification.
Reducing Agent TCEP (10-100 fold molar excess over protein)TCEP is non-thiol based and does not need to be removed post-reduction. If DTT is used, it must be removed.
Temperature Room Temperature (or 4°C for sensitive proteins)Reaction can proceed for 2-4 hours at RT or overnight at 4°C.
Solvent for this compound Anhydrous DMSO or DMFPrevents premature hydrolysis of the maleimide group.
Protocol 1: Disulfide Bond Reduction with TCEP
  • Prepare Protein Solution: Dissolve the protein containing disulfide bonds in a degassed reaction buffer (e.g., PBS, pH 7.2, with 1 mM EDTA) to a concentration of 1-10 mg/mL.

  • Prepare TCEP Stock: Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the same degassed buffer.

  • Add TCEP: Add the TCEP stock solution to the protein solution to achieve a final 10-100 fold molar excess of TCEP over the protein.

  • Incubate: Incubate the mixture for 30-60 minutes at room temperature.

  • Proceed to Conjugation: The reduced protein solution can be used directly in the conjugation reaction without removing the TCEP.

Protocol 2: General this compound Conjugation Procedure
  • Prepare Reduced Molecule: Prepare your thiol-containing molecule in the optimal reaction buffer (pH 6.5-7.5) as described above. If necessary, perform disulfide bond reduction (Protocol 1).

  • Prepare this compound Solution: Immediately before use, dissolve the this compound powder in anhydrous DMSO to a known concentration (e.g., 100 mg/mL).

  • Add PEG to Reaction: Add the calculated volume of the this compound stock solution to the reduced molecule solution to achieve the desired molar excess (e.g., 10-fold).

  • Incubate: Gently mix the reaction and incubate at room temperature for 2 hours or overnight at 4°C. Protect the reaction from light, especially if the PEG is attached to a fluorescent dye.

  • Purification: Remove excess, unreacted this compound and byproducts using size-exclusion chromatography (SEC), dialysis, or HPLC.

  • Analysis: Confirm conjugation and determine efficiency using appropriate analytical methods such as SDS-PAGE (which will show a molecular weight shift), HPLC, or Mass Spectrometry.

Visual Guides

G cluster_prep Phase 1: Preparation cluster_conj Phase 2: Conjugation cluster_purify Phase 3: Purification & Analysis P1 Prepare Protein in Degassed Buffer (pH 7.2) P2 Add TCEP (10-100x Molar Excess) P1->P2 P3 Incubate 30-60 min at Room Temp P2->P3 C2 Add PEG-Mal to Protein (10-20x Molar Excess) P3->C2 C1 Prepare Fresh this compound in Anhydrous DMSO C1->C2 C3 Incubate 2h at RT or Overnight at 4°C F1 Purify Conjugate (e.g., SEC, Dialysis) C3->F1 F2 Final Conjugate F1->F2

Caption: Experimental workflow for this compound conjugation.

G PEG m-PEG18- Maleimide Maleimide Ring Water H₂O (pH > 7.0) Maleimide->Water Side Reaction: Hydrolysis Maleimide->p1 ProteinSH Protein-SH (Thiol) Conjugate Stable Thioether Conjugate Hydrolyzed Inactive Maleamic Acid (Hydrolyzed) Water->Hydrolyzed p1->ProteinSH p1->Conjugate Desired Reaction (pH 6.5-7.5)

Caption: Desired reaction pathway vs. hydrolysis side reaction.

G start Low Conjugation Efficiency Observed q1 Is this compound solution fresh? start->q1 sol1 Prepare fresh this compound in anhydrous DMSO immediately before use. q1->sol1 No q2 Are target thiols available and reduced? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Reduce disulfide bonds with TCEP. Use degassed buffers with EDTA. q2->sol2 No q3 Is buffer pH between 6.5-7.5? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Adjust pH to 6.5-7.5. Use non-amine buffers like PBS or HEPES. q3->sol3 No q4 Is molar ratio of PEG sufficient? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Increase molar excess of this compound (start with 10-20x). q4->sol4 No end_node Re-run experiment and consider advanced issues (e.g., steric hindrance) q4->end_node Yes a4_yes Yes a4_no No sol4->end_node

Caption: Troubleshooting decision tree for low conjugation yield.

References

how to prevent hydrolysis of m-PEG18-Mal during reaction.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the hydrolysis of m-PEG18-Maleimide (m-PEG18-Mal) during conjugation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is maleimide hydrolysis and why is it a significant problem in my experiments?

A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring opens to form a maleamic acid derivative[1]. This is a critical issue because the resulting maleamic acid is not reactive towards the intended sulfhydryl (thiol) groups on your protein, peptide, or other target molecules[1]. This side reaction reduces the efficiency of your conjugation, leading to lower yields of the desired PEGylated product and potentially complicating the purification process[1].

Q2: What are the primary factors that influence the rate of maleimide hydrolysis?

A2: The stability of the maleimide group is most significantly influenced by three main factors:

  • pH: The rate of hydrolysis increases dramatically with increasing pH[1]. Above pH 7.5, the hydrolysis reaction becomes much faster[2].

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

  • Moisture: Maleimide-containing reagents are sensitive to moisture and can hydrolyze during storage if not kept in a dry environment.

Q3: What is the optimal pH range for a maleimide conjugation reaction to minimize hydrolysis?

A3: The optimal pH for maleimide conjugation is a balance between favoring the reaction with the sulfhydryl group and minimizing hydrolysis. The recommended pH range is between 6.5 and 7.5 . Within this range, the sulfhydryl group is sufficiently nucleophilic to react efficiently with the maleimide, while the rate of hydrolysis remains relatively low. At a pH of 7.0, the reaction of maleimide with thiols is about 1,000 times faster than its reaction with amines.

Q4: My labeling efficiency is low, and I suspect maleimide hydrolysis. What are the key troubleshooting steps?

A4: If you suspect low efficiency due to hydrolysis, follow these steps:

  • Verify Buffer pH: This is the most critical factor. Prepare your buffer fresh and accurately measure the pH to ensure it is within the 6.5-7.5 range. Common buffers include phosphate-buffered saline (PBS) or other non-amine buffers like HEPES at pH 7.0-7.2.

  • Control Temperature: If you still experience issues at room temperature, consider performing the reaction at a lower temperature, such as 4°C. Be aware that this will slow down the conjugation reaction, so you may need to increase the reaction time.

  • Prepare Reagents Freshly: Always prepare aqueous solutions of this compound immediately before use. Dissolve the lyophilized reagent in a dry, water-miscible organic solvent like DMSO or DMF first, and then add it to your aqueous reaction buffer. Do not store maleimide reagents in aqueous solutions.

  • Check Reagent Storage: Ensure your solid this compound is stored correctly at -20°C under desiccated conditions and protected from light. Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.

  • Avoid Contaminating Buffers: Do not use buffers that contain primary amines (e.g., Tris, glycine) or other thiol-containing compounds (e.g., DTT), as these will compete with your target molecule.

Quantitative Data on Maleimide Stability

The stability of the maleimide group is highly dependent on pH and temperature. The following table summarizes the general relationship between these factors and the rate of hydrolysis.

FactorConditionEffect on Maleimide StabilityRecommendation
pH 6.5 - 7.5Optimal Stability & Reactivity . The reaction with thiols is highly favored over hydrolysis.Perform conjugation in this pH range.
> 7.5Increased Hydrolysis . The rate of hydrolysis becomes significantly faster, reducing conjugation efficiency.Avoid pH levels above 7.5.
< 6.5Slower Reaction Rate . While hydrolysis is slow, the reaction with thiols also becomes less efficient.Use only if the target molecule requires a lower pH for stability.
Temperature 4°CIncreased Stability . The rate of hydrolysis is significantly reduced.Use for sensitive reactions, but increase reaction time.
Room Temp.Good Balance . Generally suitable for most conjugations if the pH is optimal.Standard starting temperature.
> 37°CAccelerated Hydrolysis . The rate of hydrolysis increases substantially.Avoid higher temperatures unless required for a specific protocol.

Experimental Protocols

Protocol 1: Recommended Workflow for Thiol-Maleimide Conjugation

This protocol provides a general procedure to conjugate this compound to a thiol-containing protein while minimizing hydrolysis.

Materials:

  • This compound (stored at -20°C, desiccated)

  • Thiol-containing protein

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2

  • Anhydrous DMSO

  • Purification system (e.g., size exclusion chromatography or dialysis)

Procedure:

  • Prepare the Protein: Dissolve the thiol-containing protein in the conjugation buffer. If the protein has disulfide bonds that need to be reduced to generate free thiols, perform this step according to a separate protocol and remove the reducing agent before proceeding.

  • Equilibrate Reagents: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Prepare this compound Stock Solution: Just before initiating the reaction, dissolve the required amount of this compound in a small volume of anhydrous DMSO to create a concentrated stock solution.

  • Perform Conjugation: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring. The final concentration of DMSO should ideally be less than 10% to avoid protein denaturation.

  • Incubate: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. The optimal time may need to be determined empirically.

  • Purify the Conjugate: Once the reaction is complete, remove the excess, unreacted m-PEG-Mal and byproducts using size exclusion chromatography or dialysis against an appropriate buffer.

Protocol 2: Monitoring Maleimide Hydrolysis via UV-Vis Spectrophotometry

This protocol can be used to quantitatively measure the rate of hydrolysis of your maleimide reagent under different buffer conditions.

Materials:

  • This compound

  • Reaction buffers at various pH values (e.g., pH 6.5, 7.5, 8.5)

  • Anhydrous DMSO

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of the this compound in anhydrous DMSO.

  • Initiate Hydrolysis: Dilute the stock solution into the different pH buffers to a final concentration that provides an absorbance reading in the linear range of the spectrophotometer (the maleimide group has a characteristic absorbance peak around 300 nm).

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at the characteristic wavelength over time. The rate of decrease corresponds to the rate of hydrolytic ring-opening.

  • Calculate Half-Life: Plot absorbance versus time to determine the kinetics of the hydrolysis reaction and calculate the half-life of the maleimide group under each condition.

Visual Guides

hydrolysis_vs_conjugation PEG_Mal m-PEG-Mal (Reactive) Conjugate Stable Thioether Conjugate (Desired Product) PEG_Mal->Conjugate Conjugation (pH 6.5-7.5) Hydrolyzed Maleamic Acid (Unreactive Hydrolysis Product) PEG_Mal->Hydrolyzed Hydrolysis (Undesired Side Reaction) Thiol Protein-SH (Thiol) H2O H₂O (pH > 7.5)

Caption: Reaction pathways for m-PEG-Maleimide.

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_incubation 3. Incubation & Purification storage Store m-PEG-Mal (-20°C, Desiccated) warm_up Equilibrate to RT Before Opening storage->warm_up dissolve Dissolve in Dry DMSO Immediately Before Use warm_up->dissolve add_reagent Add PEG-Mal Solution to Protein dissolve->add_reagent buffer Prepare Fresh Buffer (pH 6.5-7.5) buffer->add_reagent incubate Incubate at RT or 4°C (2h to Overnight) add_reagent->incubate purify Purify Conjugate (SEC or Dialysis) incubate->purify start Start start->storage

Caption: Workflow to minimize m-PEG-Maleimide hydrolysis.

References

Technical Support: Optimizing pH for m-PEG-Maleimide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing the pH for thiol-maleimide conjugation reactions involving m-PEG-Maleimide. Find answers to frequently asked questions, troubleshoot common experimental issues, and follow detailed protocols for successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the m-PEG-Maleimide reaction with a thiol?

The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2][3][4][5] This range offers the best compromise between reaction speed and selectivity, forming a stable thioether bond.

Q2: Why is the pH range of 6.5-7.5 recommended for selectivity?

Within the pH range of 6.5-7.5, the reaction is highly chemoselective for thiol (sulfhydryl) groups. At a neutral pH of 7.0, the reaction rate of maleimide with thiols is approximately 1,000 times faster than its reaction with amines. This specificity is crucial for targeted labeling of cysteine residues on proteins and peptides.

Q3: What happens if the reaction pH is too low (below 6.5)?

At pH values below 6.5, the reaction rate slows down considerably. This is because the reaction proceeds through the nucleophilic attack of the thiolate anion (-S⁻) on the maleimide. At more acidic pH levels, the thiol group (-SH) is protonated and less nucleophilic, reducing the concentration of the reactive thiolate anion and thus slowing the reaction.

Q4: What are the risks of performing the reaction at a pH that is too high (above 7.5)?

Performing the reaction at a pH above 7.5 introduces several risks that can compromise the yield and purity of the conjugate:

  • Loss of Selectivity: The maleimide group begins to react competitively with primary amines, such as the N-terminus of a protein or the side chain of lysine residues.

  • Maleimide Hydrolysis: The maleimide ring becomes increasingly susceptible to hydrolysis at higher pH. This ring-opening reaction forms a non-reactive maleamic acid, which can no longer participate in the conjugation, thereby reducing the yield.

  • Thiazine Rearrangement: For conjugations involving an unprotected N-terminal cysteine, basic conditions promote the rearrangement of the initial conjugate into a stable six-membered thiazine ring, an undesired side product.

Q5: How does pH affect the stability of the m-PEG-Maleimide reagent itself?

The maleimide group is prone to hydrolysis in aqueous solutions, and this degradation process accelerates with increasing pH. For this reason, it is strongly recommended to prepare aqueous solutions of m-PEG-Maleimide immediately before use. For storage, a dry, biocompatible organic solvent such as DMSO or DMF is preferred.

Troubleshooting Guide

Problem: My conjugation yield is low or zero.

Low conjugation efficiency is a common issue that can arise from several factors related to reagent stability and reaction conditions.

Potential Cause How to Troubleshoot and Solve
Maleimide Hydrolysis The maleimide reagent may have hydrolyzed before or during the reaction. Solution: Always prepare aqueous solutions of m-PEG-Maleimide immediately before use. If storing the reagent, use an anhydrous, biocompatible solvent like DMSO or DMF. You can quantify the active maleimide groups using a reverse reaction with a known quantity of a thiol-containing compound.
Incorrect pH The reaction buffer is outside the optimal 6.5-7.5 range. Solution: Prepare fresh buffer and carefully verify its pH. Use a non-nucleophilic buffer like phosphate-buffered saline (PBS) or HEPES. Avoid buffers containing primary or secondary amines, such as Tris, as they can compete with the target thiol.
Thiol Oxidation The target thiol groups on your molecule may have oxidized to form disulfide bonds (-S-S-), which do not react with maleimides. Solution: Before conjugation, reduce disulfide bonds using a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is often recommended because it is effective and does not contain a thiol group itself, meaning it typically does not need to be removed before adding the maleimide reagent. Including 1-5 mM EDTA in the buffer can also help prevent metal-catalyzed oxidation of thiols.
Incorrect Stoichiometry The molar ratio of m-PEG-Maleimide to the thiol-containing molecule may be too low. Solution: Optimize the molar ratio. A 10- to 20-fold molar excess of the maleimide reagent is a common starting point for ensuring sufficient conjugation.

Problem: I am observing multiple products or unexpected molecular weights.

This outcome suggests that non-specific or undesired side reactions are occurring.

Potential Cause How to Troubleshoot and Solve
Reaction with Amines At pH levels above 7.5, the m-PEG-Maleimide is likely reacting with primary amines (e.g., lysine residues) on your biomolecule, leading to a heterogeneous product mixture. Solution: Lower the reaction pH to the recommended range of 6.5-7.5 to ensure chemoselectivity for thiols.
Thiazine Rearrangement If you are conjugating to a peptide with an N-terminal cysteine, the initial thioether conjugate can rearrange to a thiazine structure, especially at neutral or basic pH. Solution: To prevent this, perform the conjugation under acidic conditions (e.g., pH 5.0), where the N-terminal amino group is protonated and cannot act as a nucleophile. Note that the main conjugation reaction will be slower at this pH.

Problem: My purified conjugate is unstable and appears to be de-conjugating.

Potential Cause How to Troubleshoot and Solve
Retro-Michael Reaction The thioether bond formed by the thiol-maleimide reaction is potentially reversible through a retro-Michael reaction. This can lead to the transfer of the PEG payload to other thiol-containing molecules, a significant issue in thiol-rich environments like the in vivo circulation (e.g., with glutathione). Solution: To create a more stable, irreversible linkage, the thiosuccinimide ring of the conjugate can be intentionally hydrolyzed. After the initial conjugation is complete, adjust the pH of the conjugate solution to 8.5-9.0 and incubate. This ring-opening reaction results in a stable succinamic acid thioether that is not susceptible to the retro-Michael reaction.

Data Presentation: pH Effects and Buffer Recommendations

Table 1: Summary of pH Effects on Thiol-Maleimide Conjugation
pH RangeRate of Thiol ReactionRate of Maleimide HydrolysisCompeting Side ReactionsRecommendation
< 6.5 SlowLowThiazine rearrangement suppressed at pH ~5.0.Use only if the target molecule is unstable at higher pH or to prevent thiazine formation. Expect longer reaction times.
6.5 - 7.5 Optimal / Fast ModerateMinimal reaction with amines (thiol reaction is ~1000x faster).Highly Recommended. This is the optimal range for achieving high yield and high selectivity.
> 7.5 FastHighIncreased reaction with primary amines. Thiazine formation is accelerated.Avoid. Loss of selectivity and rapid hydrolysis of the maleimide reagent significantly reduce reaction efficiency.
Table 2: Recommended Buffers and Additives for Conjugation
ComponentFunctionTypical ConcentrationNotes
Phosphate Buffer (PBS) pH control50-100 mMA common, non-nucleophilic buffer suitable for the reaction.
HEPES Buffer pH control50-100 mMA good alternative to phosphate buffer.
EDTA Chelates trace metals1-5 mMPrevents metal-catalyzed oxidation of thiol groups, improving stability.
TCEP Reducing agent10-100 fold molar excessReduces disulfide bonds to free thiols for reaction. Does not need to be removed prior to conjugation.

Experimental Protocols

Protocol 1: Standard m-PEG-Maleimide Conjugation

This protocol outlines a general procedure for labeling a thiol-containing protein.

  • Prepare the Reaction Buffer: Prepare a suitable buffer, such as 100 mM phosphate buffer with 150 mM NaCl and 2 mM EDTA, and adjust the pH to 7.2. Degas the buffer by vacuum or by bubbling with an inert gas (e.g., nitrogen, argon) to remove oxygen and prevent thiol oxidation.

  • Prepare the Protein Solution: Dissolve the thiol-containing protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.

  • (Optional) Reduce Disulfide Bonds: If the protein contains disulfide bonds that need to be reduced, add a 10- to 100-fold molar excess of TCEP. Incubate at room temperature for 20-60 minutes.

  • Prepare the m-PEG-Maleimide Solution: Immediately before use, dissolve the m-PEG18-Mal reagent in an anhydrous solvent like DMSO or DMF to a concentration of 10-20 mM.

  • Initiate the Conjugation Reaction: Add a 10- to 20-fold molar excess of the m-PEG-Maleimide solution to the protein solution. Mix gently.

  • Incubate: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. Protect the reaction from light if using a fluorescently-tagged PEG.

  • (Optional) Quench the Reaction: To stop the reaction and consume any excess maleimide, add a small-molecule thiol like cysteine or 2-mercaptoethanol. Incubate for 15-30 minutes.

  • Purify the Conjugate: Remove unreacted m-PEG-Maleimide and other small molecules using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Protocol 2: pH Optimization Study

This protocol helps determine the ideal pH for your specific molecules.

  • Prepare Buffers: Prepare a series of identical buffers (e.g., 100 mM phosphate, 2 mM EDTA) and adjust them to different pH values (e.g., 6.5, 7.0, 7.5, 8.0).

  • Set Up Parallel Reactions: For each pH value, set up a separate conjugation reaction following steps 2-5 of the standard protocol above. Ensure all other variables (concentrations, temperature, molar ratios) are kept constant across all reactions.

  • Incubate and Monitor: Incubate all reactions for a set period (e.g., 2 hours).

  • Quench and Analyze: Quench all reactions simultaneously. Analyze the output from each reaction using an appropriate method (e.g., SDS-PAGE, HPLC, or mass spectrometry) to determine the conjugation efficiency and the presence of any side products.

  • Compare Results: Compare the results across the different pH conditions to identify the pH that provides the highest yield of the desired conjugate with the fewest impurities.

Visualizations

Logical and Experimental Workflows

Troubleshooting_Workflow start Problem: Low Conjugation Yield q1 Is the m-PEG-Maleimide reagent active? start->q1 q2 Are the target thiols available for reaction? q1->q2 Yes sol1 Solution: Prepare fresh maleimide solution right before use. Store stock in dry DMSO. q1->sol1 No q3 Is the reaction pH within the optimal 6.5-7.5 range? q2->q3 Yes sol2 Solution: Reduce disulfide bonds with TCEP. Add EDTA to buffer to prevent oxidation. q2->sol2 No q4 Is the molar ratio of reagents correct? q3->q4 Yes sol3 Solution: Prepare fresh buffer and verify pH. Use a non-nucleophilic buffer. q3->sol3 No sol4 Solution: Optimize stoichiometry. Start with a 10-20x molar excess of maleimide. q4->sol4 No end Successful Conjugation q4->end Yes sol1->q1 sol2->q2 sol3->q3 sol4->q4 Experimental_Workflow step1 1. Prepare & Degas Reaction Buffer (pH 6.5-7.5, with EDTA) step2 2. Prepare Protein Solution (Optional: Reduce with TCEP) step1->step2 step3 3. Prepare Fresh m-PEG-Maleimide Solution (in DMSO or DMF) step2->step3 step4 4. Combine Reagents & Incubate (2-4h @ RT or O/N @ 4°C) step3->step4 step5 5. Quench Reaction (Optional, with free thiol) step4->step5 step6 6. Purify Conjugate (e.g., Size-Exclusion Chromatography) step5->step6 step7 7. Analyze Product (SDS-PAGE, HPLC, MS) step6->step7

References

Technical Support Center: Purification of m-PEG18-Mal Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted methoxy-PEG18-maleimide (m-PEG18-Mal) from a final product after a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound from my final product?

A1: Removing unreacted this compound is essential for several reasons:

  • Purity and Accuracy: The presence of unreacted PEG linker can interfere with downstream applications and lead to inaccurate characterization and quantification of your final conjugate.[1]

  • Activity and Function: Excess PEG may sterically hinder the active sites of your biomolecule or interfere with its intended biological interactions.

  • Safety and Toxicity: For therapeutic applications, residual unreacted reagents must be removed to meet regulatory standards and ensure the safety of the final product.

Q2: What are the most common methods for removing a small PEG linker like this compound?

A2: The most common and effective methods for removing a small linker (~934 Da) from a much larger biomolecule are based on differences in molecular size.[1][] These include:

  • Size-Exclusion Chromatography (SEC) / Desalting: A rapid chromatographic method that separates molecules based on size.[][3]

  • Dialysis / Ultrafiltration: Membrane-based techniques that separate molecules based on their ability to pass through a semi-permeable membrane with a specific Molecular Weight Cutoff (MWCO).

  • Tangential Flow Filtration (TFF): A more advanced and scalable form of membrane filtration suitable for larger sample volumes.

Q3: How do I select the best purification method for my experiment?

A3: The choice of method depends on factors like the size of your target biomolecule, the sample volume, the required purity, and available equipment. A large size difference between your product and the this compound linker is ideal for size-based separation. For small-scale, rapid purification, a desalting column (SEC) is often preferred. For larger volumes where scalability is important, Tangential Flow Filtration (TFF) is more suitable.

Q4: Can I use other methods like Ion-Exchange (IEX) or Hydrophobic Interaction Chromatography (HIC)?

A4: While IEX and HIC are powerful techniques in protein purification, they are generally used to separate PEGylated proteins from un-PEGylated proteins or to separate species with different numbers of PEG chains attached. They separate based on charge and hydrophobicity, respectively. Since this compound is a small, neutral molecule, these methods are typically less effective for the primary goal of removing the unreacted linker itself.

Method Selection and Workflow

The following diagram provides a decision-making workflow to help you select the most appropriate purification strategy.

G start Post-Conjugation Reaction Mixture (Product + Unreacted this compound) decision1 Is the Molecular Weight (MW) of the product significantly larger than this compound (~0.9 kDa)? (e.g., >10 kDa) start->decision1 decision2 What is the sample volume? decision1->decision2  Yes alt_method Size-based separation is challenging. Consider alternative methods like Reverse-Phase HPLC or IEX if product properties allow. decision1->alt_method No   proc_small Small Volume (< 5 mL) decision2->proc_small < 5 mL proc_large Larger Volume (> 5 mL) decision2->proc_large > 5 mL end_small Recommended Methods: • SEC (Desalting Column) • Ultrafiltration (Spin Column) • Dialysis (Cassette/Tubing) proc_small->end_small end_large Recommended Methods: • Tangential Flow Filtration (TFF) • Preparative SEC proc_large->end_large

Caption: Decision workflow for selecting a purification method.

Comparison of Purification Methods

The table below summarizes the key characteristics of the recommended purification methods for removing unreacted this compound.

FeatureSize-Exclusion Chromatography (SEC)Dialysis / UltrafiltrationTangential Flow Filtration (TFF)
Principle Separation based on hydrodynamic radius (size) in a porous resin.Diffusion across a semi-permeable membrane based on a concentration gradient and MWCO.Convective transport across a semi-permeable membrane with tangential flow to prevent fouling.
Pros Fast, high recovery, good for buffer exchange.Simple, inexpensive, gentle on samples.Highly scalable, efficient for large volumes, can concentrate and diafilter in one system.
Cons Sample dilution, potential for non-specific binding, limited by column size.Time-consuming (especially dialysis), potential for sample loss if MWCO is incorrect, risk of membrane fouling.Requires specialized equipment, higher initial cost, process optimization can be complex.
Scalability Low to Medium (preparative columns available)Low (lab-scale)High (process-scale)
Typical Purity HighModerate to HighHigh
Speed Fast (minutes to an hour)Slow (hours to overnight)Fast to Moderate

Troubleshooting Guides

Size-Exclusion Chromatography (SEC) / Desalting
ProblemPossible Cause(s)Recommended Solution(s)
Poor separation of conjugate and linker Inappropriate column choice: The column's exclusion limit is not suitable for the size of your molecules.For removing a small linker like this compound from a larger protein, use a desalting column with a suitable exclusion limit (e.g., one that excludes molecules >5 kDa).
Sample volume is too large: Overloading the column reduces resolution.Ensure the sample volume does not exceed 10-30% of the total column bed volume for optimal separation.
Low recovery of the conjugated biomolecule Non-specific binding: The conjugate is adsorbing to the column matrix.Ensure the column is fully equilibrated with the running buffer. Consider using a buffer with a slightly higher ionic strength or adding a non-ionic detergent.
Precipitation on the column: The conjugate is not soluble in the elution buffer.Check the solubility of your conjugate in the chosen buffer. You may need to adjust the pH or add solubilizing agents.
Dialysis / Ultrafiltration
ProblemPossible Cause(s)Recommended Solution(s)
Unreacted linker still present after purification Incorrect MWCO: The membrane's molecular weight cutoff is too close to the size of the linker, or pores are inconsistent.Use a membrane with an MWCO that is at least 10-20 times smaller than your target biomolecule but significantly larger than the this compound. For a >20 kDa protein, a 10 kDa MWCO membrane should be effective.
Insufficient dialysis time or buffer changes: Equilibrium has been reached, preventing further removal.Dialyze against a large volume of buffer (at least 100x the sample volume) and perform at least 2-3 buffer changes to maintain the concentration gradient. Ensure constant, gentle stirring of the dialysis buffer.
Loss of conjugated biomolecule MWCO is too large: The target biomolecule is passing through the membrane pores.Verify the MWCO of your membrane. Ensure it is significantly smaller than your conjugate.
Non-specific binding to the membrane: The conjugate is adsorbing to the membrane surface.Pre-condition the membrane according to the manufacturer's instructions. Consider using a membrane material known for low protein binding (e.g., regenerated cellulose).
Sample precipitation: The buffer conditions inside the dialysis cassette/tubing are causing the conjugate to aggregate and precipitate.Ensure the dialysis buffer is compatible with your protein's stability (correct pH, ionic strength).

Experimental Protocols

Protocol 1: SEC using a Gravity-Flow Desalting Column

This protocol is suitable for removing the small this compound linker from a much larger biomolecule like a protein.

Materials:

  • Desalting column (e.g., Sephadex® G-25)

  • Elution buffer (e.g., PBS, pH 7.4)

  • Reaction mixture containing your conjugate and unreacted this compound

  • Collection tubes

Procedure:

  • Column Equilibration: Equilibrate the desalting column by passing at least 5 column volumes (CV) of the desired elution buffer through it. This removes any storage solution and conditions the resin.

  • Sample Application: Allow the buffer to drain from the column until it reaches the top of the column bed. Carefully apply the reaction mixture to the top of the resin. For best results, the sample volume should be 10-30% of the column bed volume.

  • Elution: Once the sample has fully entered the column bed, immediately add elution buffer to the top of the column.

  • Fraction Collection: Begin collecting fractions. The larger PEGylated biomolecule will be excluded from the resin pores and will elute first in the void volume. The smaller, unreacted this compound will enter the pores, travel a longer path, and elute in later fractions.

  • Analysis: Analyze the collected fractions (e.g., by UV-Vis spectroscopy at 280 nm for protein) to identify the fractions containing your purified product.

Protocol 2: Dialysis using a Dialysis Cassette

This protocol is ideal for buffer exchange and removing small molecules from samples typically between 0.1 mL and 30 mL.

Materials:

  • Dialysis cassette with an appropriate MWCO (e.g., 3.5 kDa or 10 kDa for a >20 kDa protein)

  • Dialysis buffer (at least 100x the sample volume)

  • Stir plate and stir bar

  • Beaker large enough to hold the dialysis buffer and cassette

Procedure:

  • Hydrate Membrane: Briefly rinse the dialysis cassette with DI water to remove any preservatives.

  • Load Sample: Inject your sample into the cassette using a syringe, removing any trapped air.

  • Perform Dialysis: Place the sealed cassette into the beaker containing the dialysis buffer. Ensure the cassette is fully submerged. Place the beaker on a stir plate and add a stir bar to the buffer to ensure continuous mixing. Perform the dialysis at a suitable temperature (e.g., 4°C to maintain protein stability) for several hours.

  • Buffer Exchange: For efficient removal, change the dialysis buffer at least 2-3 times. A typical schedule is 2 hours, 2 hours, and then overnight.

  • Sample Recovery: After dialysis is complete, carefully remove the cassette from the buffer. Using a clean syringe, withdraw the purified conjugate from the cassette.

Protocol 3: Tangential Flow Filtration (TFF)

This is a generalized protocol for concentrating a sample and removing small molecules via diafiltration. Specific parameters must be optimized for your system.

Materials:

  • TFF system (pump, reservoir, pressure gauges, tubing)

  • TFF membrane cassette/module with an appropriate MWCO

  • Diafiltration buffer

Procedure:

  • System Setup: Install the TFF membrane and tubing according to the manufacturer's instructions.

  • Equilibration: Flush the system with water and then with the diafiltration buffer to remove any storage solutions and ensure the system is ready.

  • Concentration (Optional): Load your sample into the reservoir. Start the pump to circulate the sample tangentially across the membrane. The filtrate (containing buffer and small molecules like this compound) will pass through the membrane, while your larger conjugate is retained, thus concentrating the sample.

  • Diafiltration: Once the sample is concentrated to a desired volume, begin adding diafiltration buffer to the reservoir at the same rate that filtrate is being removed. This "washes" the sample, continuously removing the unreacted linker. Typically, 5-10 diavolumes are required for near-complete removal of small molecules.

  • Recovery: Once diafiltration is complete, stop the pump and recover the purified, concentrated product from the reservoir and system tubing.

References

side reactions of maleimide chemistry and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common side reactions encountered during bioconjugation experiments using maleimide chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions associated with maleimide chemistry?

A1: The most common side reactions in maleimide chemistry are:

  • Hydrolysis of the Maleimide Ring: The maleimide ring can be opened by hydrolysis, especially at neutral to high pH, rendering it unreactive towards thiols. This can occur with the unreacted maleimide or after conjugation to the thiosuccinimide product.[1][2]

  • Reaction with Amines: While highly selective for thiols at a pH of 6.5-7.5, maleimides can react with primary amines, such as the ε-amino group of lysine residues, at pH values above 7.5.[1][3] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1]

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between a maleimide and a thiol is reversible. This can lead to the transfer of the conjugated payload to other thiol-containing molecules, such as glutathione, in a biological environment.

  • Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can undergo rearrangement to form a stable six-membered thiazine ring.

Q2: What is the optimal pH for maleimide-thiol conjugation?

A2: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5. This range provides a good balance between the reactivity of the thiol group and the stability of the maleimide ring. Below pH 6.5, the reaction rate decreases, while above pH 7.5, the competing side reactions of maleimide hydrolysis and reaction with amines become more significant.

Q3: How can I improve the stability of my maleimide conjugate?

A3: To enhance the stability of a maleimide conjugate and prevent payload loss, you can induce hydrolysis of the thiosuccinimide ring to form a stable succinamic acid thioether. This can be achieved by incubating the purified conjugate at a slightly basic pH (e.g., pH 8.5-9.0). This ring-opened form is not susceptible to the retro-Michael reaction. Using N-aryl maleimides can also improve stability as they have been shown to accelerate the stabilizing hydrolysis of the thiosuccinimide ring.

Troubleshooting Guides

Problem: Low or no conjugation efficiency.

Possible Cause Troubleshooting Steps
Hydrolyzed Maleimide Reagent Prepare aqueous solutions of maleimide reagents immediately before use. For storage, dissolve maleimide reagents in a dry, anhydrous organic solvent like DMSO or DMF and store at -20°C.
Oxidized or Inaccessible Thiols Pre-reduce disulfide bonds in the protein using a non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Unlike DTT, TCEP does not need to be removed before adding the maleimide reagent. Include a chelating agent like EDTA (1-5 mM) in your buffers to prevent metal-catalyzed oxidation of thiols.
Incorrect pH Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. Use freshly prepared buffers and verify the pH.
Suboptimal Molar Ratio Optimize the molar ratio of the maleimide reagent to the thiol-containing molecule. A 10 to 20-fold molar excess of the maleimide reagent is a common starting point for protein labeling.

Problem: Observation of unexpected molecular weights or multiple species after conjugation.

Possible Cause Troubleshooting Steps
Reaction with Amines Maintain the reaction pH at or below 7.5 to ensure selectivity for thiol groups.
Thiazine Rearrangement If conjugating to an N-terminal cysteine, consider performing the reaction at a more acidic pH (e.g., pH 6.0-6.5) to protonate the N-terminal amine and reduce its nucleophilicity.
Disulfide-linked Dimers/Aggregates Ensure complete reduction of disulfide bonds and perform the conjugation in a degassed buffer to minimize re-oxidation.

Quantitative Data

Table 1: Influence of pH on Maleimide Reactions

pH RangePrimary ReactionCompeting Side ReactionsRecommendation
< 6.5Slow reaction with thiols-Increase reaction time or pH
6.5 - 7.5Efficient and selective reaction with thiolsMinimal hydrolysis and amine reactionOptimal range for conjugation
> 7.5Reaction with thiolsIncreased hydrolysis of maleimide ring Increased reaction with primary aminesAvoid for selective thiol conjugation

Table 2: Stability of Maleimide and Thiosuccinimide Adducts

CompoundConditionHalf-life (t½)Notes
N-phenyl maleimidepH 7.4~55 minutesUnconjugated maleimide hydrolysis.
N-fluorophenyl maleimidepH 7.4~28 minutesUnconjugated maleimide hydrolysis.
N-alkyl thiosuccinimide adductpH 7.4, 37°C~27 hoursHydrolysis of the thiosuccinimide ring.
N-aryl thiosuccinimide adductpH 7.4, 37°C~1.5 hoursHydrolysis of the thiosuccinimide ring.
N-fluorophenyl thiosuccinimide adductpH 7.4, 37°C~0.7 hoursHydrolysis of the thiosuccinimide ring.
N-ethylmaleimide-MPA conjugate10 mM Glutathione, pH 7.4, 37°C20 - 80 hoursRetro-Michael reaction/thiol exchange.
N-aryl maleimide ADCSerum, 37°C, 7 days<20% deconjugationDemonstrates improved stability over N-alkyl maleimides.
N-alkyl maleimide ADCSerum, 37°C, 7 days35-67% deconjugationShows susceptibility to thiol exchange.

Experimental Protocols

Protocol 1: Reduction of Antibody Disulfide Bonds with TCEP
  • Prepare the Antibody Solution: Dissolve the antibody in a degassed buffer (e.g., PBS, 100 mM phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2) to a concentration of 1-10 mg/mL.

  • Add TCEP: Add a 10-100 fold molar excess of TCEP to the antibody solution.

  • Incubate: Incubate the mixture for 20-60 minutes at room temperature.

  • Proceed to Conjugation: The reduced antibody solution can be used directly for the maleimide conjugation reaction without the need to remove the TCEP.

Protocol 2: Maleimide Labeling of a Reduced Antibody
  • Prepare Maleimide Stock Solution: Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Add Maleimide to Antibody: Add the desired molar excess (typically 10-20 fold) of the maleimide stock solution to the reduced antibody solution while gently stirring.

  • Incubate: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light if using a fluorescent maleimide.

  • Quench the Reaction (Optional): To stop the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol can be added to react with any excess maleimide.

Protocol 3: Purification of the Maleimide Conjugate
  • Select Purification Method: Choose a suitable purification method based on the size and properties of your conjugate. Common methods include:

    • Size Exclusion Chromatography (SEC) / Gel Filtration: Effective for removing unreacted small molecule maleimide reagents from large protein conjugates. Use a resin with an appropriate molecular weight cutoff (e.g., Sephadex G-25).

    • Dialysis or Tangential Flow Filtration (TFF): Useful for buffer exchange and removing small molecule impurities from large protein conjugates.

    • High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC): Can be used for higher resolution purification.

  • Equilibrate and Load: Equilibrate the chosen column or dialysis membrane with the desired storage buffer (e.g., PBS, pH 7.4). Load the conjugation reaction mixture.

  • Elute and Collect: Elute the conjugate according to the chosen method's protocol and collect the fractions containing the purified conjugate.

  • Characterize the Conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the conjugated molecule (at its specific maximum absorbance).

Visualizations

Maleimide_Reactions cluster_desired Desired Reaction Pathway cluster_side Side Reactions Thiol Protein-SH (Thiol) Thiosuccinimide Thiosuccinimide Adduct (Potentially Reversible) Thiol->Thiosuccinimide Michael Addition (pH 6.5-7.5) Maleimide Maleimide Maleimide->Thiosuccinimide StableAdduct Stable Succinamic Acid Thioether (Ring-Opened) Thiosuccinimide->StableAdduct Hydrolysis (Stabilization, pH > 8) Maleimide2 Maleimide HydrolyzedMaleimide Inactive Maleamic Acid Maleimide2->HydrolyzedMaleimide Hydrolysis (pH > 7.5) AmineAdduct Amine Adduct Maleimide2->AmineAdduct Amine Addition (pH > 7.5) Amine Protein-NH2 (Amine) Amine->AmineAdduct Thiosuccinimide2 Thiosuccinimide Adduct RetroMichael Retro-Michael Reaction (Thiol Exchange) Thiosuccinimide2->RetroMichael

Caption: Desired reaction pathway and potential side reactions in maleimide chemistry.

Troubleshooting_Workflow cluster_solutions1 Solutions for Maleimide cluster_solutions2 Solutions for Thiols cluster_solutions3 Solutions for pH cluster_solutions4 Solutions for Ratio Start Start: Low Conjugation Efficiency CheckMaleimide 1. Check Maleimide Reagent Start->CheckMaleimide CheckThiols 2. Check Thiol Availability CheckMaleimide->CheckThiols Maleimide OK FreshReagent Use freshly prepared maleimide solution CheckMaleimide->FreshReagent DrySolvent Store stock in anhydrous DMSO/DMF CheckMaleimide->DrySolvent CheckpH 3. Verify Reaction pH CheckThiols->CheckpH Thiols OK Reduce Reduce disulfides with TCEP CheckThiols->Reduce Degas Use degassed buffers with EDTA CheckThiols->Degas CheckRatio 4. Optimize Molar Ratio CheckpH->CheckRatio pH OK pH_65_75 Adjust pH to 6.5-7.5 CheckpH->pH_65_75 Success Successful Conjugation CheckRatio->Success Ratio OK IncreaseExcess Increase molar excess of maleimide (e.g., 10-20x) CheckRatio->IncreaseExcess FreshReagent->CheckMaleimide Re-run Reduce->CheckThiols Re-run pH_65_75->CheckpH Re-run IncreaseExcess->CheckRatio Re-run

Caption: Troubleshooting workflow for low maleimide conjugation efficiency.

References

Technical Support Center: Enhancing the Stability of m-PEG18-Mal Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with m-PEG18-Mal (methoxy-polyethylene glycol with 18 PEG units, functionalized with a maleimide group) conjugates.

Introduction to this compound Conjugate Stability

Maleimide-functionalized PEGs are widely used for the specific conjugation to thiol groups on proteins, peptides, and other biomolecules. This reaction forms a thioether bond, which is crucial for the development of therapeutics like antibody-drug conjugates (ADCs). However, the resulting thiosuccinimide linkage can be unstable under physiological conditions, leading to premature drug release and potential off-target effects. The stability of these conjugates is governed by two competing pathways:

  • Retro-Michael Reaction: This is a reversal of the initial conjugation, leading to the cleavage of the thioether bond and deconjugation of the PEG moiety. This process is often initiated by endogenous thiols such as glutathione.

  • Thiosuccinimide Ring Hydrolysis: This involves the opening of the succinimide ring to form a stable succinamic acid derivative. This hydrolyzed product is resistant to the retro-Michael reaction, thus stabilizing the conjugate.

Understanding and controlling these pathways is critical for ensuring the efficacy and safety of your this compound conjugates.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound conjugate is showing significant degradation in serum. What is the likely cause?

A1: The most probable cause is the retro-Michael reaction , where the conjugate reacts with thiols present in serum (like glutathione), leading to the release of the PEGylated molecule. This deconjugation is a known instability pathway for maleimide-thiol linkages.[1]

Troubleshooting Steps:

  • Confirm Deconjugation: Analyze your conjugate after incubation in serum using techniques like SDS-PAGE or SEC-HPLC. A shift in molecular weight corresponding to the unconjugated protein will confirm deconjugation.

  • Promote Hydrolysis: The most effective way to stabilize the conjugate is to intentionally hydrolyze the thiosuccinimide ring post-conjugation. This can be achieved by incubating the conjugate at a slightly alkaline pH (e.g., pH 8.5-9.0) for a controlled period. The resulting ring-opened structure is stable against thiol exchange.

  • Optimize Storage Conditions: If intentional hydrolysis is not feasible, store your conjugate at a slightly acidic pH (6.0-6.5) and at 4°C for short-term storage to minimize the rate of the retro-Michael reaction.

Q2: How can I increase the stability of my conjugate from the outset?

A2: Stability can be enhanced by promoting the hydrolysis of the thiosuccinimide ring, which forms a more stable, irreversible bond.

Strategies for Enhanced Stability:

  • Post-conjugation Hydrolysis: After the initial thiol-maleimide reaction at a neutral pH (6.5-7.5), adjust the pH of the conjugate solution to 8.5-9.0 and incubate. This will open the succinimide ring and stabilize the conjugate.

  • Use of "Self-Hydrolyzing" Maleimides: Consider using maleimide derivatives with electron-withdrawing groups near the maleimide nitrogen. These modifications can accelerate the rate of hydrolysis even at neutral pH. For instance, N-aryl maleimides hydrolyze significantly faster than N-alkyl maleimides.[2]

  • Alternative Conjugation Chemistries: For applications requiring very high stability, you might consider alternative thiol-reactive chemistries that form more stable linkages, such as those based on carbonylacrylic reagents or vinyl pyridiniums.

Q3: At what pH should I perform the initial conjugation reaction?

A3: The optimal pH for the initial maleimide-thiol conjugation is between 6.5 and 7.5 .

  • Below pH 6.5: The reaction rate is significantly slower because the thiol group is less likely to be in its reactive thiolate form.

  • Above pH 7.5: The maleimide group becomes more susceptible to hydrolysis before it can react with the thiol. Additionally, reaction with primary amines (e.g., on lysine residues) can become a competing side reaction, reducing the specificity of the conjugation.

Q4: I am observing incomplete conjugation. What could be the issue?

A4: Incomplete conjugation can arise from several factors:

  • Oxidized Thiols: Free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides. Ensure your protein's thiols are in a reduced state.

    • Solution: Before conjugation, treat your protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not contain a thiol and does not need to be removed before adding the maleimide reagent. If you use DTT (dithiothreitol), it must be removed (e.g., by dialysis or desalting column) before adding the this compound, as it will compete for the maleimide.

  • Hydrolyzed this compound: The maleimide group can hydrolyze in aqueous solutions, especially at pH values above 7.5.

    • Solution: Prepare the this compound solution immediately before use. If aqueous storage is necessary, use a buffer with a slightly acidic pH (6.0-6.5) and store at 4°C for short periods.

  • Incorrect Stoichiometry: An insufficient molar excess of the this compound reagent can lead to incomplete conjugation.

    • Solution: Optimize the molar ratio of this compound to your protein. A 10 to 20-fold molar excess of the maleimide reagent is a common starting point.

Quantitative Data on Maleimide Conjugate Stability

The stability of maleimide-thiol conjugates is highly dependent on the N-substituent of the maleimide and the pH of the environment. The following tables summarize representative half-life data for the hydrolysis of the thiosuccinimide ring, which is the stabilizing reaction.

Maleimide DerivativeConditionHydrolysis Half-life (t½)
N-alkyl thiosuccinimidepH 7.4, 37°C27 hours[2]
N-aryl thiosuccinimidepH 7.4, 37°C1.5 hours[2]
N-fluorophenyl thiosuccinimidepH 7.4, 37°C0.7 hours[2]
"Self-hydrolyzing" maleimide (with adjacent basic amino group)pH 7, Room Temperature~20 minutes

Table 1: Representative hydrolysis half-lives of different maleimide-thiol conjugates.

pHRelative Rate of Hydrolysis
7.4Baseline
8.0Increased rate compared to pH 7.4
9.2Complete hydrolysis observed within 14 hours for a PEG-maleimide ADC

Table 2: Influence of pH on the rate of thiosuccinimide ring hydrolysis.

Experimental Protocols

Protocol 1: Assessing Conjugate Stability against Thiol Exchange (Retro-Michael Reaction)

This protocol is designed to evaluate the stability of your this compound conjugate in the presence of a high concentration of a competing thiol, such as glutathione (GSH), which mimics in vivo conditions.

Materials:

  • Purified this compound conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

  • Incubator at 37°C

  • Quenching solution (e.g., 0.1% formic acid in acetonitrile)

Procedure:

  • Prepare a stock solution of your this compound conjugate in a suitable buffer (e.g., PBS).

  • Prepare a solution of the conjugate at a final concentration of approximately 50 µM in PBS (pH 7.4).

  • Prepare a stock solution of GSH in PBS (pH 7.4).

  • To initiate the stability study, add GSH to the conjugate solution to a final concentration of 5 mM (a 100-fold excess).

  • Incubate the reaction mixture at 37°C.

  • At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding an equal volume of the quenching solution.

  • Analyze the samples by HPLC-MS to separate and quantify the intact conjugate, the deconjugated protein, and any thiol exchange products.

  • Plot the percentage of intact conjugate remaining over time to determine the degradation kinetics and the half-life of the conjugate under these conditions.

Protocol 2: Monitoring Thiosuccinimide Ring Hydrolysis for Stabilization

This protocol allows you to monitor the rate of the stabilizing hydrolysis reaction at different pH values.

Materials:

  • Purified this compound conjugate

  • Phosphate buffers at various pH values (e.g., pH 6.0, 7.4, 8.5)

  • HPLC-MS system

  • Incubator at 37°C

Procedure:

  • Prepare a stock solution of the this compound conjugate in a suitable solvent.

  • Prepare separate solutions of the conjugate at a final concentration of approximately 50 µM in each of the different pH phosphate buffers.

  • Incubate the solutions at 37°C.

  • At various time points, take aliquots and analyze them by HPLC-MS.

  • Monitor the disappearance of the peak corresponding to the intact (unhydrolyzed) conjugate and the appearance of the peak(s) corresponding to the hydrolyzed, ring-opened product.

  • Calculate the rate of hydrolysis at each pH by plotting the concentration of the unhydrolyzed conjugate over time.

Visual Guides

StabilityPathways cluster_conjugation Initial Conjugation (pH 6.5-7.5) cluster_instability Instability Pathway cluster_stability Stability Pathway Protein_SH Protein-SH Thiosuccinimide Thiosuccinimide Conjugate (Reversible Linkage) Protein_SH->Thiosuccinimide Michael Addition mPEG_Mal m-PEG-Maleimide mPEG_Mal->Thiosuccinimide Retro_Michael Retro-Michael Reaction (Deconjugation) Thiosuccinimide->Retro_Michael Thiol Exchange Hydrolysis Hydrolysis (pH dependent) Thiosuccinimide->Hydrolysis Ring Opening GSH Glutathione (GSH) GSH->Retro_Michael Stable_Conjugate Stable Ring-Opened Conjugate (Irreversible) Hydrolysis->Stable_Conjugate

Caption: Competing pathways of this compound conjugate stability.

TroubleshootingWorkflow start Conjugate Instability Observed check_cause Identify Cause of Instability start->check_cause retro_michael Retro-Michael Reaction (Thiol Exchange) check_cause->retro_michael Deconjugation in serum? hydrolysis_issue Premature Maleimide Hydrolysis check_cause->hydrolysis_issue Low conjugation efficiency? oxidation_issue Thiol Oxidation check_cause->oxidation_issue Incomplete reaction? solution_retro Promote Post-Conjugation Hydrolysis (Increase pH to 8.5-9.0) retro_michael->solution_retro solution_hydrolysis Optimize Conjugation - Use fresh maleimide solution - Conjugate at pH 6.5-7.5 hydrolysis_issue->solution_hydrolysis solution_oxidation Reduce Thiols Before Conjugation (e.g., with TCEP) oxidation_issue->solution_oxidation stable_product Stable Conjugate Achieved solution_retro->stable_product solution_hydrolysis->stable_product solution_oxidation->stable_product

Caption: Troubleshooting workflow for this compound conjugate instability.

References

Technical Support Center: Characterization of m-PEG18-Mal Products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of m-PEG18-Mal (methoxy-polyethylene glycol with 18 PEG units, functionalized with a maleimide group). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges and analytical strategies associated with this reagent. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the characterization of this compound and its conjugates?

The main challenges stem from the inherent properties of both the polyethylene glycol (PEG) chain and the maleimide functional group. These include:

  • Polydispersity of PEG: Although this compound is a discrete PEG, commercial PEG reagents can be heterogeneous, consisting of a distribution of different PEG chain lengths. This polydispersity can complicate analysis, leading to broad peaks in chromatography and complex mass spectra.[1][2]

  • Hydrolysis of the Maleimide Group: The maleimide ring is susceptible to hydrolysis, especially at neutral to alkaline pH, which opens the ring to form a maleamic acid derivative. This derivative is unreactive towards thiols, and its presence as an impurity can lead to inaccurate quantification and lower conjugation efficiency.[3][4][5]

  • Instability of the Thioether Bond: The conjugate formed between the maleimide and a thiol group can undergo a retro-Michael reaction, particularly in the presence of other thiols, leading to deconjugation.

  • Analytical Complexity: The characterization of PEGylated molecules is inherently challenging due to their increased size and heterogeneity. This can lead to difficulties in achieving high-resolution separation and unambiguous identification.

Q2: What is the expected molecular weight and purity of this compound?

The theoretical molecular weight and typical purity of this compound are summarized in the table below. It is important to verify the specifications of the particular product lot being used.

ParameterExpected Value
Chemical Formula C41H77NO21
Average Molecular Weight 916.05 g/mol
Purity (by HPLC) > 90%

Note: The molecular weight of a similar compound, m-PEG18-Alcohol, is 825.0 g/mol . The addition of the maleimide functional group brings the theoretical molecular weight to approximately 916.05 g/mol .Purity of similar PEG-NHS ester products is often specified as >90%, as some degradation can occur over time.

Q3: How can I assess the purity and integrity of my this compound reagent before starting a conjugation reaction?

It is crucial to assess the quality of your this compound reagent before use. The following techniques are recommended:

  • 1H NMR Spectroscopy: This is a powerful technique to confirm the presence of the maleimide protons, which have a characteristic chemical shift around 6.7-6.9 ppm. Integration of this signal relative to the PEG backbone protons can provide an estimate of the maleimide functionalization.

  • RP-HPLC: Reversed-phase high-performance liquid chromatography can be used to assess the purity of the reagent. The presence of hydrolysis products will be indicated by additional peaks, typically with different retention times than the active maleimide species.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can confirm the molecular weight of the this compound reagent.

Q4: My conjugation yield is low. What are the potential causes and how can I troubleshoot this?

Low conjugation yield is a common issue. A systematic approach to troubleshooting is recommended. The following flowchart outlines potential causes and solutions.

troubleshooting_low_yield start Low Conjugation Yield reagent_quality Problem with this compound Reagent? start->reagent_quality reaction_conditions Suboptimal Reaction Conditions? start->reaction_conditions protein_issue Issue with Thiolated Molecule? start->protein_issue hydrolysis Maleimide Hydrolysis reagent_quality->hydrolysis purity Low Purity of Starting Material reagent_quality->purity ph Incorrect pH reaction_conditions->ph ratio Incorrect Molar Ratio reaction_conditions->ratio time_temp Insufficient Reaction Time/Temp reaction_conditions->time_temp thiol Insufficient Free Thiols protein_issue->thiol accessibility Steric Hindrance of Thiol Group protein_issue->accessibility solution_reagent Check Reagent Purity (HPLC, NMR, MS). Use fresh, properly stored reagent. hydrolysis->solution_reagent purity->solution_reagent solution_conditions Optimize pH (6.5-7.5). Increase molar excess of PEG-Mal. Increase reaction time or temperature. ph->solution_conditions ratio->solution_conditions time_temp->solution_conditions solution_protein Quantify free thiols (Ellman's Assay). Consider partial denaturation/refolding. thiol->solution_protein accessibility->solution_protein

Troubleshooting workflow for low conjugation yield.

Troubleshooting Guides

Issue 1: Multiple Peaks or Broad Peaks in HPLC Analysis of this compound Conjugate
Possible Cause Recommended Solution
Polydispersity of the PEG reagent While this compound should be monodisperse, broader PEG reagents will result in a mixture of conjugates with different molecular weights, leading to broad or overlapping peaks. Use a high-quality, monodisperse this compound reagent.
Incomplete Reaction The chromatogram may show peaks for the unreacted protein, unreacted this compound, and the desired conjugate. Optimize reaction conditions (e.g., increase reaction time, increase molar excess of this compound) to drive the reaction to completion.
Presence of Hydrolyzed this compound The hydrolyzed form of this compound will not react but may have a similar retention time to the active form, complicating the chromatogram. Ensure the this compound is stored correctly and use freshly prepared solutions. Analyze the starting material by HPLC to check for the presence of the hydrolyzed species.
Multiple Conjugation Sites If the target molecule has multiple accessible thiol groups, a mixture of mono-, di-, and multi-PEGylated species can be formed. Use site-directed mutagenesis to create a single, reactive cysteine residue if a homogenous product is required. Ion-exchange chromatography (IEX) can often separate species with different numbers of attached PEG chains.
Degradation of the Conjugate The thioether bond can be unstable. Analyze the sample immediately after purification. If storage is necessary, store at low temperatures and in a buffer at a slightly acidic pH.
Issue 2: Ambiguous Results from Mass Spectrometry
Possible Cause Recommended Solution
Complex Charge State Distribution PEGylated proteins can produce a complex envelope of overlapping charge states in ESI-MS, making it difficult to determine the molecular weight. Use a charge-stripping agent, such as triethylamine (TEA), added post-column to simplify the mass spectrum. Charge-reduction mass spectrometry (CRMS) is another advanced technique to address this.
Polydispersity A polydisperse PEG reagent will result in a series of peaks separated by the mass of the ethylene glycol unit (44 Da). This complicates the interpretation of the mass spectrum. Use a monodisperse this compound reagent.
In-source Fragmentation or Adduct Formation The PEG chain can fragment in the mass spectrometer, or form adducts with salts (e.g., Na+, K+), leading to additional peaks. Optimize MS parameters (e.g., cone voltage) to minimize fragmentation. Ensure thorough desalting of the sample before analysis.
Heterogeneity of the Sample A mixture of unreacted starting materials, partially conjugated products, and fully conjugated products will result in a complex mass spectrum. Purify the sample using chromatography (e.g., SEC or IEX) before MS analysis.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by RP-HPLC

This protocol provides a general method for assessing the purity of this compound and detecting the presence of its hydrolyzed form.

  • Instrumentation and Columns:

    • HPLC system with a UV detector.

    • C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Injection Volume: 20 µL.

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20-80% B (linear gradient)

      • 25-30 min: 80% B

      • 30-35 min: 80-20% B (linear gradient)

      • 35-40 min: 20% B

  • Sample Preparation:

    • Dissolve this compound in Mobile Phase A to a concentration of 1 mg/mL.

  • Analysis:

    • The main peak corresponds to the active this compound. The presence of earlier eluting peaks may indicate the hydrolyzed, more polar form. Purity is calculated based on the relative peak areas.

Protocol 2: Confirmation of this compound Conjugation by LC-MS

This protocol is for confirming the successful conjugation of this compound to a thiol-containing protein.

  • Instrumentation and Columns:

    • LC-MS system with an ESI source (e.g., Q-TOF).

    • C8 or C18 column suitable for protein analysis (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • LC Method:

    • Flow Rate: 0.3 mL/min.

    • Gradient: A suitable gradient to elute the protein conjugate (e.g., 10-90% B over 10 minutes).

  • MS Parameters:

    • Ionization Mode: Positive ESI.

    • Mass Range: A range that covers the expected m/z values of the unreacted protein and the conjugate.

    • Deconvolution Software: Use software to reconstruct the zero-charge mass spectrum from the raw data.

  • Sample Preparation:

    • Purify the conjugation reaction mixture using size-exclusion chromatography (SEC) to remove unreacted this compound.

    • Dilute the purified conjugate in Mobile Phase A.

  • Analysis:

    • Compare the deconvoluted mass of the product to the theoretical mass of the conjugate. A successful mono-conjugation will show a mass increase corresponding to the mass of the this compound minus a proton.

Protocol 3: Quantification of Maleimide Groups using a Modified Ellman's Assay

This protocol allows for the indirect quantification of maleimide groups by reacting a known excess of a thiol (L-cysteine) with the this compound and then quantifying the remaining unreacted thiol using Ellman's reagent (DTNB).

  • Materials:

    • This compound sample.

    • L-cysteine standard solution (e.g., 1 mM in reaction buffer).

    • Ellman's Reagent (DTNB) solution (4 mg/mL in reaction buffer).

    • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.

    • Spectrophotometer.

  • Procedure:

    • Reaction of Maleimide with Cysteine:

      • Mix a known volume of your this compound solution with a known excess of the L-cysteine standard solution.

      • Incubate at room temperature for 30 minutes to ensure complete reaction of the maleimide groups.

    • Quantification of Unreacted Cysteine:

      • Prepare a standard curve of L-cysteine (e.g., 0 to 1.5 mM).

      • To 50 µL of each standard and your reaction mixture, add 5 µL of the Ellman's Reagent Solution.

      • Include a blank containing only the Reaction Buffer and Ellman's Reagent.

      • Incubate for 15 minutes at room temperature.

      • Measure the absorbance at 412 nm.

    • Calculation:

      • Determine the concentration of unreacted cysteine in your sample from the standard curve.

      • Subtract the amount of unreacted cysteine from the initial amount of cysteine added to determine the amount of cysteine that reacted with the maleimide.

      • This value is equivalent to the amount of active maleimide in your this compound sample.

Visualizations

experimental_workflow cluster_pre_analysis Reagent Quality Control cluster_conjugation Conjugation Reaction cluster_post_analysis Product Characterization reagent This compound Reagent nmr ¹H NMR (Verify Maleimide Protons) reagent->nmr hplc RP-HPLC (Assess Purity) reagent->hplc ms Mass Spectrometry (Confirm MW) reagent->ms conjugation Thiol-Maleimide Conjugation (pH 6.5-7.5) protein Thiolated Protein protein->conjugation purification Purification (e.g., SEC) conjugation->purification conjugate_hplc RP-HPLC (Purity of Conjugate) purification->conjugate_hplc conjugate_ms LC-MS (Confirm Conjugation) purification->conjugate_ms

Workflow for the characterization of this compound products.

maleimide_stability active_mal Active this compound (Reactive) inactive_mal Hydrolyzed Maleamic Acid (Unreactive) active_mal->inactive_mal Hydrolysis (H₂O, pH ≥ 7) conjugate PEGylated Protein (Thioether Bond) active_mal->conjugate Conjugation (pH 6.5-7.5) thiol_protein Thiol-containing Protein thiol_protein->conjugate deconjugated Deconjugated Protein + Retro-Michael Product conjugate->deconjugated Retro-Michael Reaction (e.g., presence of other thiols)

References

impact of reducing agents on m-PEG18-Mal conjugation efficiency.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: m-PEG18-Mal Conjugation

This technical support center provides troubleshooting guidance and frequently asked questions regarding the It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a reducing agent in this compound conjugation?

A1: Reducing agents are essential for breaking disulfide bonds (-S-S-) within proteins, such as antibodies, to generate free sulfhydryl groups (-SH).[1][2] These free sulfhydryl groups are then available to react with the maleimide group of this compound, forming a stable thioether bond and achieving the desired conjugation.[3] Without a reducing agent, the necessary thiol groups would not be available for conjugation.[1][2]

Q2: Which reducing agent should I choose: TCEP or DTT?

A2: Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent for maleimide conjugation reactions. TCEP is stable, odorless, and, most importantly, does not contain a thiol group itself. This means it does not need to be removed before the addition of the maleimide reagent. Dithiothreitol (DTT) is also a strong reducing agent; however, it contains thiol groups and must be completely removed after reduction and before the addition of this compound to prevent it from competing for the maleimide.

Q3: Why is it critical to remove excess reducing agent (like DTT) before adding the this compound?

A3: If not removed, thiol-containing reducing agents like DTT will react with the maleimide groups on the this compound. This reaction, often called "quenching," deactivates the maleimide, rendering it unable to conjugate with the target protein's sulfhydryl groups. This will significantly lower or even inhibit the desired conjugation reaction.

Q4: What is the optimal pH for the reduction and conjugation steps?

A4: The optimal pH for the maleimide-thiol conjugation reaction is between 6.5 and 7.5. Within this range, the reaction is highly selective for thiols. At a pH above 7.5, the maleimide group can start to react with primary amines (like lysine residues), and the maleimide ring becomes more susceptible to hydrolysis, both of which are undesirable side reactions. The reduction step with TCEP is effective over a wide pH range.

Q5: Can the reducing agent affect the stability of the final conjugate?

A5: The stability of the final thiosuccinimide conjugate can be influenced by the presence of reducing agents in the surrounding environment. The thiol-maleimide linkage can undergo a retro-Michael reaction, which is reversible in the presence of other thiols.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Efficiency Incomplete reduction of disulfide bonds. - Increase the concentration of the reducing agent (e.g., a 10-100 fold molar excess of TCEP). - Increase the reduction incubation time (typically 20-30 minutes at room temperature). - Ensure your buffers are degassed to prevent re-oxidation of thiols.
Excess reducing agent (DTT) not removed. - After the reduction step, use a desalting column or spin column to completely remove any excess thiol-containing reducing agent before adding the this compound.
Hydrolysis of the maleimide group. - Prepare aqueous solutions of this compound immediately before use. Do not store it in aqueous buffers. - Ensure the reaction pH does not exceed 7.5.
Incorrect buffer composition. - Use buffers that do not contain primary amines (e.g., Tris) or thiols. Phosphate-buffered saline (PBS), MES, or HEPES are suitable choices.
Inconsistent Results Between Experiments Variable levels of free thiols. - Standardize the reduction protocol (concentration of reducing agent, incubation time, and temperature). - Consider quantifying the number of free sulfhydryl groups after reduction using a method like Ellman's reagent to ensure consistency.
Variable maleimide reactivity. - Use fresh stock solutions of this compound for each experiment. - Control the time the maleimide reagent is in an aqueous solution before initiating the conjugation.
Precipitation During Reaction High concentration of organic co-solvent. - Many proteins can precipitate if the concentration of DMSO or DMF (used to dissolve the maleimide reagent) exceeds 10-15% of the final reaction volume. Keep the co-solvent percentage low.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Maleimide Conjugation

Characteristic TCEP (Tris(2-carboxyethyl)phosphine) DTT (Dithiothreitol)
Structure Non-thiolThiol-containing
Odor OdorlessStrong, unpleasant odor
Effective pH Range Wide (1.5 - 8.5)Optimal at pH > 7
Removal Required Before Conjugation Not necessaryYes, mandatory
Interference with Maleimide Can react with maleimide, but generally considered more compatible than DTT.Competes with the target molecule for reaction with maleimide.

Experimental Protocols & Visualizations

Protocol: Reduction of Protein Disulfide Bonds and this compound Conjugation
  • Protein Preparation: Dissolve the protein to be conjugated in a degassed, thiol-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.

  • Reduction Step:

    • Add a 10-100 fold molar excess of TCEP to the protein solution.

    • Incubate for 20-30 minutes at room temperature under an inert gas (like nitrogen or argon) to prevent re-oxidation of thiols.

  • This compound Addition:

    • Immediately before use, dissolve the this compound in an anhydrous solvent like DMSO or DMF.

    • Add the this compound solution to the reduced protein solution. A 10-20 fold molar excess of maleimide to protein is a common starting point.

  • Conjugation Reaction: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove excess, unreacted this compound and byproducts using size exclusion chromatography, dialysis, or another suitable purification method.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein Protein in Thiol-Free Buffer (pH 7.0-7.5) Reduction Reduction of Disulfides (20-30 min, RT) Protein->Reduction TCEP TCEP Solution TCEP->Reduction Conjugation Thiol-Maleimide Conjugation (2h RT or O/N 4°C) Reduction->Conjugation Reduced Protein mPEG_Mal This compound in DMSO/DMF mPEG_Mal->Conjugation Purify Purification (e.g., SEC, Dialysis) Conjugation->Purify Final_Product Purified m-PEG-Protein Conjugate Purify->Final_Product

Caption: Workflow for this compound conjugation.

Mechanism: Role of Reducing Agent in Maleimide Conjugation

The following diagram illustrates the necessity of the reduction step for successful maleimide conjugation.

mechanism Protein_SS Protein with Disulfide Bond (-S-S-) Protein_SH Protein with Free Sulfhydryl Groups (-SH) Protein_SS->Protein_SH + No_Reaction No Reaction Protein_SS->No_Reaction + TCEP Reducing Agent (e.g., TCEP) TCEP->Protein_SH Conjugate Stable Thioether Bond (m-PEG-S-Protein) Protein_SH->Conjugate + mPEG_Mal m-PEG18-Maleimide mPEG_Mal->No_Reaction mPEG_Mal->Conjugate

Caption: Role of reducing agent in conjugation.

References

how to address steric hindrance in m-PEG18-Mal labeling.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to steric hindrance during m-PEG18-Mal labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is it used for?

A1: this compound refers to methoxy-polyethylene glycol with 18 PEG units, functionalized with a maleimide group. It is a chemical reagent commonly used in bioconjugation to attach PEG chains to molecules, a process known as PEGylation. This is often done to improve the solubility, stability, and pharmacokinetic properties of therapeutic proteins and peptides.[1][2] The maleimide group specifically reacts with free sulfhydryl (thiol) groups, typically found on cysteine residues of proteins, to form a stable thioether bond.[3]

Q2: What is steric hindrance in the context of this compound labeling?

A2: Steric hindrance is a phenomenon where the three-dimensional shape of a molecule physically blocks a chemical reaction from occurring.[4] In this compound labeling, the PEG chain or the structure of the target molecule near the cysteine residue can prevent the maleimide group from accessing and reacting with the thiol group. This is particularly common when labeling large, complex biomolecules or when the target cysteine is located in a sterically crowded region of the molecule.[4]

Q3: How does steric hindrance affect the efficiency of this compound labeling?

A3: Steric hindrance can significantly reduce the rate and efficiency of the labeling reaction, leading to low yields of the desired PEGylated product. It can also result in incomplete labeling or the need for harsh reaction conditions that might compromise the integrity of the biomolecule being labeled.

Troubleshooting Guide: Overcoming Steric Hindrance

This section provides solutions to common problems encountered due to steric hindrance during this compound labeling.

Problem: Low or no conjugation efficiency.

  • Potential Cause 1: Suboptimal Reaction pH.

    • Solution: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5. Within this range, the thiol group is sufficiently nucleophilic to react with the maleimide, while minimizing side reactions such as the hydrolysis of the maleimide group at higher pH or reaction with amines. It is recommended to perform small-scale experiments to determine the optimal pH for your specific system.

  • Potential Cause 2: Inappropriate Molar Ratio of Reactants.

    • Solution: A molar excess of the this compound reagent is generally used to drive the reaction to completion. A common starting point is a 10 to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule. However, for molecules prone to steric hindrance, further optimization of this ratio is crucial. For smaller molecules, a lower ratio (e.g., 2:1) might be sufficient, while larger or more hindered molecules may require a higher excess.

  • Potential Cause 3: Insufficient Reaction Time or Inappropriate Temperature.

    • Solution: Most maleimide-thiol conjugations proceed well at room temperature for 1-2 hours or at 4°C overnight. If steric hindrance is a factor, extending the reaction time may improve the yield. Monitoring the reaction progress over time using techniques like HPLC can help determine the optimal incubation period.

  • Potential Cause 4: Steric Hindrance from the PEG Chain Itself.

    • Solution: If the m-PEG18 chain is too short to effectively bridge the distance to a sterically hindered thiol, consider using a longer linear PEG-maleimide linker (e.g., PEG24, PEG36). Longer linkers provide more flexibility and can better access constrained sites. In cases of severe steric hindrance, a branched PEG linker may be beneficial. Branched PEGs can create more physical separation between the biomolecule and the payload, improving accessibility.

Problem: Side reactions and product heterogeneity.

  • Potential Cause: Reaction with other nucleophiles.

    • Solution: While maleimides are highly selective for thiols at neutral pH, they can react with other nucleophiles like amines (e.g., lysine residues) at pH values above 7.5. Maintaining the reaction pH within the optimal 6.5-7.5 range is critical to ensure specificity.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on factors influencing m-PEG-maleimide labeling efficiency.

Table 1: Effect of pH on Maleimide-Thiol Reaction

pH RangeReaction Rate with ThiolsSelectivity for ThiolsCompeting Reactions
< 6.5SlowHigh-
6.5 - 7.5OptimalHighMinimal
> 7.5FastDecreasedAmine reaction, Maleimide hydrolysis

Table 2: Molar Ratio Optimization for Different Molecules

Maleimide:Thiol Molar RatioTarget MoleculeConjugation Efficiency (%)Reference
2:1cRGDfK peptide84 ± 4
5:111A4 nanobody58 ± 12
10:1 - 20:1General proteinsRecommended starting range

Table 3: Impact of PEG Linker Length on ADC Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG2~7.00.82
PEG4~5.50.65
PEG8~2.50.29
PEG24~2.50.29
Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.

Experimental Protocols

Protocol 1: General Procedure for this compound Labeling of a Protein

  • Protein Preparation: Dissolve the thiol-containing protein in a degassed reaction buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, 10 mM EDTA, pH 7.2) to a concentration of 1-10 mg/mL.

  • (Optional) Reduction of Disulfide Bonds: If the target cysteine residues are involved in disulfide bonds, they must be reduced. Add Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5-50 mM. Incubate at room temperature for 30-60 minutes. TCEP does not need to be removed before adding the maleimide reagent.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in an anhydrous solvent like DMSO or DMF to a stock concentration of 10-50 mg/mL.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. Mix gently.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, a small molecule thiol such as L-cysteine can be added to react with any excess this compound.

  • Purification: Remove excess, unreacted this compound and byproducts using size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Prep Protein Preparation (1-10 mg/mL in Buffer pH 7.2) Reduction Disulfide Reduction (optional, with TCEP) Protein_Prep->Reduction Conjugation Conjugation Reaction (10-20x molar excess PEG) Reduction->Conjugation PEG_Prep This compound Preparation (in DMSO/DMF) PEG_Prep->Conjugation Incubation Incubation (1-2h RT or 4°C overnight) Conjugation->Incubation Purification Purification (SEC or Dialysis) Incubation->Purification Characterization Characterization (SDS-PAGE, MS, HPLC) Purification->Characterization

Caption: Experimental workflow for this compound labeling of a protein.

steric_hindrance cluster_short_linker Short Linker (this compound) cluster_long_linker Longer/Branched Linker Protein1 Bulky Protein Thiol1 Thiol (-SH) PEG18 This compound PEG18->Thiol1 Steric Hindrance (No Reaction) Protein2 Bulky Protein Thiol2 Thiol (-SH) LongPEG Longer/Branched PEG-Maleimide LongPEG->Thiol2 Successful Conjugation

Caption: Overcoming steric hindrance with longer or branched PEG linkers.

References

Technical Support Center: m-PEG18-Mal PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of the m-PEG18-Mal PROTAC linker. The information is tailored for researchers, scientists, and drug development professionals to navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing this compound from m-PEG18-OH?

A1: The most common synthetic route involves a four-step process:

  • Tosylation: The terminal hydroxyl group of m-PEG18-OH is activated by converting it into a tosylate, a good leaving group.

  • Amination: The tosylate is then displaced with an amine source, typically via an azide intermediate followed by reduction, or directly with ammonia, to yield m-PEG18-amine.

  • Maleamic Acid Formation: The resulting amine is reacted with maleic anhydride to form the corresponding maleamic acid.[1]

  • Cyclization (Imidization): The maleamic acid is then cyclized to the final m-PEG18-maleimide product, usually with a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate.[2][3]

Q2: Why is my maleimide linker showing low reactivity with thiols?

A2: Low reactivity is often due to hydrolysis of the maleimide ring, which opens to form an unreactive maleamic acid. This hydrolysis is accelerated by moisture and pH values above 7.5.[4] It is crucial to use anhydrous solvents and store the maleimide linker under inert gas at low temperatures. Always prepare aqueous solutions of the maleimide linker immediately before use.

Q3: What are the key analytical techniques to characterize the final this compound product?

A3: The primary methods for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR is used to confirm the presence of characteristic peaks for the maleimide protons (typically a singlet around 6.7-7.0 ppm) and the PEG backbone. It can also be used to determine the degree of functionalization by comparing the integration of the maleimide protons to the methoxy protons of the PEG chain.

  • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) is used to confirm the molecular weight of the final product.

Q4: Can I purify my PEGylated intermediates and final product using standard silica gel column chromatography?

A4: Purification of PEGylated compounds on silica gel can be challenging due to their high polarity, which can lead to streaking and poor separation. While possible with solvent systems like dichloromethane/methanol or chloroform/methanol, reverse-phase chromatography is often more effective. Precipitation of the product from the reaction mixture by adding a non-polar solvent like diethyl ether can also be a viable purification strategy.

Troubleshooting Guide

Below is a troubleshooting guide for common issues encountered during the synthesis of the this compound linker.

Problem Potential Cause Recommended Solution
Low Yield in Tosylation Step Incomplete reaction.Ensure anhydrous conditions. Use a slight excess (1.2-1.5 equivalents) of tosyl chloride and a suitable base like triethylamine or pyridine. Monitor the reaction by TLC until the starting material is consumed.
Hydrolysis of tosyl chloride.Use fresh, high-quality tosyl chloride. Perform the reaction under an inert atmosphere (nitrogen or argon).
Side reaction forming alkyl chloride.This can occur with certain substrates. Using a non-nucleophilic base and controlling the temperature can minimize this side product.
Incomplete Conversion to m-PEG18-Amine Poor leaving group displacement.Ensure the tosylation was successful. Use a sufficient excess of the amine source (e.g., sodium azide followed by a reducing agent, or concentrated ammonia). The reaction may require elevated temperatures and longer reaction times.
Hydrolysis of the tosylate.While less common than with other leaving groups, prolonged exposure to aqueous conditions should be avoided.
Low Yield in Maleamic Acid Formation Incomplete reaction with maleic anhydride.Use a slight excess of maleic anhydride. The reaction is typically fast at room temperature. Ensure proper mixing.
Addition of the amine to the double bond.Add the amine solution gradually to the maleic anhydride solution to prevent this side reaction.
Low Yield in Maleimide Cyclization Incomplete dehydration of the maleamic acid.Use an effective dehydrating agent system, such as acetic anhydride with sodium acetate. Ensure the reagents are anhydrous. The reaction may require heating (e.g., 80-100 °C).
Polymerization of the maleimide product.Avoid excessive heat and prolonged reaction times, which can lead to polymerization.
Hydrolysis of the maleimide product.After cyclization, work up the reaction under neutral or slightly acidic conditions to minimize hydrolysis.
Final Product is Impure Residual starting materials or reagents.Optimize purification methods. For PEG compounds, this may involve reverse-phase chromatography, precipitation, or dialysis.
Presence of hydrolyzed maleimide.Minimize exposure to moisture and basic conditions during workup and storage.

Experimental Protocols

Protocol 1: Synthesis of m-PEG18-Tosylate
  • Dissolve m-PEG18-OH (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equivalents) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 equivalents) dissolved in a minimal amount of anhydrous DCM.

  • Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude m-PEG18-tosylate.

  • Purify by column chromatography if necessary.

Protocol 2: Synthesis of m-PEG18-Amine
  • Dissolve the m-PEG18-tosylate (1 equivalent) in dimethylformamide (DMF).

  • Add sodium azide (3-5 equivalents) and heat the reaction to 80-100 °C overnight.

  • After cooling, dilute the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over sodium sulfate and concentrate.

  • Dissolve the crude azide intermediate in THF/water.

  • Add triphenylphosphine (1.5 equivalents) and stir at room temperature overnight to reduce the azide to the amine.

  • Concentrate the reaction mixture and purify the resulting m-PEG18-amine, often by precipitation or chromatography.

Protocol 3: Synthesis of m-PEG18-Maleimide
  • Maleamic Acid Formation: Dissolve m-PEG18-amine (1 equivalent) in anhydrous DCM. In a separate flask, dissolve maleic anhydride (1.1 equivalents) in anhydrous DCM.

  • Slowly add the amine solution to the maleic anhydride solution at room temperature and stir for 2-3 hours. The formation of the maleamic acid can be monitored by the disappearance of the amine spot on a TLC plate.

  • Cyclization: To the solution of the maleamic acid, add anhydrous sodium acetate (0.5 equivalents) and acetic anhydride (3-5 equivalents).

  • Heat the reaction mixture to 60-80 °C for 4-6 hours.

  • Monitor the formation of the maleimide by TLC or LC-MS.

  • After cooling, pour the reaction mixture into ice water and extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude this compound by column chromatography (silica gel or reverse phase) or precipitation from a non-polar solvent.

Visualizations

SynthesisWorkflow cluster_0 Activation cluster_1 Functionalization cluster_2 Final Product mPEG_OH m-PEG18-OH mPEG_Ts m-PEG18-Tosylate mPEG_OH->mPEG_Ts Tosyl Chloride, Triethylamine mPEG_Amine m-PEG18-Amine mPEG_Ts->mPEG_Amine 1. NaN3 2. PPh3 mPEG_Acid m-PEG18-Maleamic Acid mPEG_Amine->mPEG_Acid Maleic Anhydride mPEG_Mal m-PEG18-Maleimide mPEG_Acid->mPEG_Mal Acetic Anhydride, Sodium Acetate

Caption: Synthetic workflow for this compound from m-PEG18-OH.

TroubleshootingLogic Start Low Yield of this compound Check_Cyclization Was the cyclization step successful? Start->Check_Cyclization Check_Amine Is the m-PEG18-Amine pure? Check_Cyclization->Check_Amine Yes Sol_Cyclization Optimize cyclization: - Use fresh acetic anhydride - Ensure anhydrous conditions - Adjust temperature/time Check_Cyclization->Sol_Cyclization No Check_Tosyl Was the tosylation efficient? Check_Amine->Check_Tosyl Yes Sol_Amine Purify m-PEG18-Amine or re-run amination with optimized conditions. Check_Amine->Sol_Amine No Sol_Tosyl Optimize tosylation: - Check reagent quality - Ensure anhydrous conditions Check_Tosyl->Sol_Tosyl No

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of m-PEG18-Mal Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG18-Mal (methoxy-polyethylene glycol with 18 PEG units, terminated with a maleimide group) and its conjugates.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound reaction mixtures.

Problem Potential Cause Suggested Solution
Low Yield of PEGylated Product Incomplete reaction.- Ensure a 10- to 20-fold molar excess of this compound is used.[1][2]- Confirm the pH of the reaction buffer is between 6.5 and 7.5 for optimal maleimide-thiol coupling.[1][2]- If conjugating to a protein, ensure any disulfide bonds are fully reduced to free up cysteine residues.
Product loss during purification.- For dialysis, use a membrane with an appropriate molecular weight cutoff (MWCO) to retain the conjugate.- For Size Exclusion Chromatography (SEC), choose a column with a suitable fractionation range for your conjugate's size.[3]- For RP-HPLC, optimize the gradient to ensure the product elutes as a sharp peak and is not lost in broad fractions.
Maleimide hydrolysis.- Prepare this compound solutions immediately before use.- Maintain the pH of the reaction mixture below 7.5 to minimize hydrolysis.
Presence of Unreacted this compound Insufficient purification.- Increase the dialysis time or the number of buffer changes.- Optimize the SEC method by using a longer column or a slower flow rate to improve resolution.- Adjust the gradient in RP-HPLC to better separate the unreacted PEG from the conjugate.
Inefficient reaction.- Re-evaluate the molar ratio of reactants. A higher excess of the non-PEGylated component might be necessary if it is not the limiting reagent.
Product Instability (Deconjugation) Retro-Michael reaction.- This can be an issue with maleimide-thiol conjugates, leading to the release of the PEG chain.- Consider alternative, more stable conjugation chemistries if this is a persistent problem.
High temperatures during sample preparation.- Avoid heating samples containing maleimide-thiol conjugates above 60°C, for example, during preparation for SDS-PAGE analysis.
Difficulty Removing Byproducts (e.g., salts) Inadequate purification method.- Dialysis is effective for removing small molecule impurities like salts.- Size exclusion chromatography (desalting columns) can also be used for rapid removal of salts and other small molecules.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify my this compound conjugate?

A1: The optimal purification method depends on the size and properties of your conjugate and the nature of the impurities.

  • Dialysis: Best for removing small molecule impurities like salts and unreacted small molecule starting materials from large protein or nanoparticle conjugates.

  • Size Exclusion Chromatography (SEC): Effective for separating the PEGylated conjugate from unreacted protein/peptide and smaller impurities based on size. It is a common method for purifying PEGylated proteins.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Offers high-resolution separation based on hydrophobicity and is well-suited for purifying peptide and small molecule conjugates.

Q2: How can I assess the purity of my final product?

A2: A combination of analytical techniques is recommended:

  • RP-HPLC: Can be used to separate the desired conjugate from impurities, allowing for quantification of purity based on peak area.

  • SDS-PAGE (for protein conjugates): Can visualize the increase in molecular weight after PEGylation and identify any unconjugated protein.

  • Mass Spectrometry (e.g., MALDI-TOF): Confirms the molecular weight of the conjugate and can identify different PEGylated species.

  • NMR Spectroscopy: Can be used to confirm the structure of the conjugate, particularly for small molecule-PEG conjugates.

Q3: How do I confirm that the maleimide group on my this compound is still active?

A3: The activity of the maleimide group can be quantified using spectrophotometric assays. A common method involves reacting the maleimide with an excess of a known thiol, such as cysteine or glutathione, and then measuring the amount of unreacted thiol using Ellman's reagent (DTNB) or other commercially available kits. The amount of maleimide is calculated from the difference between the initial and remaining thiol concentration.

Q4: At what pH should I perform the conjugation reaction and purification?

A4: For the conjugation of this compound to a thiol-containing molecule, a pH range of 6.5-7.5 is optimal. This pH is a compromise between the reactivity of the thiol (which increases with pH as it deprotonates to the more nucleophilic thiolate) and the stability of the maleimide group, which is prone to hydrolysis at pH values above 7.5. For purification, the pH should be maintained in a range where the conjugate is stable. For RP-HPLC, acidic conditions (e.g., using 0.1% TFA in the mobile phase) are common, but care must be taken as this can promote hydrolysis of certain linkages if prolonged exposure or high temperatures are involved.

Q5: My this compound seems to have hydrolyzed. What are the signs and how can I prevent this?

A5: Maleimide hydrolysis results in the opening of the maleimide ring to form a maleamic acid derivative, which is unreactive towards thiols. This can be monitored by UV-Vis spectroscopy, as the maleimide group has a characteristic absorbance around 300 nm which disappears upon hydrolysis. To prevent hydrolysis, prepare solutions of this compound fresh, store stock solutions in an anhydrous solvent at low temperature, and maintain a pH below 7.5 during the conjugation reaction.

Experimental Protocols

Protocol 1: Purification of a Protein-m-PEG18-Mal Conjugate using Size Exclusion Chromatography (SEC)
  • Column Equilibration: Equilibrate a suitable SEC column (e.g., Superdex 75 or similar, with a fractionation range appropriate for the size of your conjugate) with at least two column volumes of your desired buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Sample Preparation: Concentrate the reaction mixture if necessary. Centrifuge the sample at high speed for 10-15 minutes to remove any precipitated material.

  • Injection: Inject the clarified sample onto the equilibrated SEC column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the equilibration buffer at a flow rate recommended by the column manufacturer.

  • Fraction Collection: Collect fractions and monitor the elution profile using a UV detector at 280 nm (for proteins).

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or RP-HPLC to identify the fractions containing the purified conjugate, free of unreacted protein and this compound.

  • Pooling and Concentration: Pool the pure fractions and concentrate if necessary using an appropriate method (e.g., centrifugal concentrators).

Protocol 2: Assessment of Maleimide Activity using a Thiol-Based Assay
  • Prepare a standard curve: Prepare a series of known concentrations of a thiol standard (e.g., L-cysteine) in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Reaction with Maleimide: In a separate set of tubes, react a known excess of the thiol standard with your this compound sample and controls (buffer only, this compound only). Incubate for 30 minutes at room temperature.

  • Color Development: Add a solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to each tube (including the standard curve). A yellow color will develop in the presence of unreacted thiols.

  • Measurement: Measure the absorbance of all samples at 412 nm.

  • Calculation:

    • Use the standard curve to determine the concentration of unreacted thiol in your samples.

    • Subtract the amount of unreacted thiol from the initial amount of thiol to determine the amount of thiol that reacted with the maleimide.

    • This value corresponds to the amount of active maleimide in your sample.

Data Presentation

Table 1: Comparison of Purification Strategies for this compound Conjugates

Purification Method Principle Typical Purity Typical Yield Advantages Disadvantages
Dialysis Size-based separation using a semi-permeable membrane.ModerateHighSimple, gentle, good for buffer exchange and removing small impurities.Slow, not effective for separating species of similar size.
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.HighModerate to HighGood for separating molecules of different sizes, relatively gentle.Can be time-consuming, potential for sample dilution.
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Very HighModerateHigh resolution, can separate closely related species.Can be denaturing for some proteins, requires specialized equipment.

Table 2: pH Effects on Maleimide Stability

pH Relative Rate of Hydrolysis Recommendation
< 6.0Very SlowSuboptimal for thiol-maleimide reaction due to low thiolate concentration.
6.5 - 7.5ModerateOptimal range for thiol-maleimide conjugation, balancing reactivity and stability.
> 8.0FastIncreased rate of maleimide hydrolysis, leading to loss of reactivity.

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis thiol Thiol-containing Molecule reaction Reaction (pH 6.5-7.5) thiol->reaction peg This compound peg->reaction mixture Crude Reaction Mixture reaction->mixture purify Purification Step (SEC, RP-HPLC, or Dialysis) mixture->purify impurities Impurities Removed (Unreacted PEG, Salts) purify->impurities pure_product Purified Conjugate purify->pure_product analysis Purity & Identity Check (HPLC, MS, SDS-PAGE) pure_product->analysis

Caption: Experimental workflow for this compound conjugation and purification.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield cause1 Incomplete Reaction? start->cause1 cause2 Product Loss during Purification? start->cause2 cause3 Maleimide Hydrolysis? start->cause3 sol1 Optimize Reaction: - Check pH (6.5-7.5) - Increase PEG molar excess - Ensure thiol availability cause1->sol1 sol2 Optimize Purification: - Check SEC column range - Adjust HPLC gradient - Verify dialysis MWCO cause2->sol2 sol3 Ensure Reagent Activity: - Use fresh this compound - Maintain pH < 7.5 cause3->sol3

References

Technical Support Center: m-PEG18-Mal Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG18-Mal. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing non-specific binding and troubleshooting common issues during PEGylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of non-specific binding with this compound?

A1: The maleimide group of this compound is highly reactive towards free sulfhydryl (thiol) groups, such as those on cysteine residues, within a specific pH range. However, non-specific binding can occur due to two main side reactions:

  • Reaction with Primary Amines: At pH values above 7.5, the maleimide group can react with primary amines, such as the side chain of lysine residues or the N-terminus of a protein. This reactivity increases with higher pH.

  • Hydrolysis of the Maleimide Ring: In aqueous solutions, particularly at alkaline pH (above 7.5), the maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid. This inactivates the this compound, preventing it from reacting with the target thiol group.

Q2: What is the optimal pH for thiol-maleimide conjugation?

A2: The optimal pH range for a specific reaction between a thiol and a maleimide is 6.5 to 7.5 .[1][2] Within this range, the reaction with thiols is significantly faster than with amines, ensuring high specificity for cysteine residues.[1]

Q3: How can I prevent the reduction of my target protein's disulfide bonds during conjugation?

A3: If your protein contains disulfide bonds essential for its structure and function, it is crucial to avoid harsh reducing agents. For conjugating to a free cysteine without disturbing existing disulfide bonds, use a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) in a limited molar excess. TCEP is effective at reducing disulfide bonds but is less likely to reduce buried disulfide bonds compared to DTT (dithiothreitol). It is recommended to perform a pilot experiment to determine the optimal concentration of the reducing agent that selectively reduces the target disulfide without affecting structural ones.

Q4: My PEGylated protein shows a wide smear on an SDS-PAGE gel. What does this indicate?

A4: A smear on an SDS-PAGE gel suggests heterogeneity in the PEGylation, meaning you have a mixture of protein species with a varying number of PEG chains attached (e.g., mono-, di-, and multi-PEGylated species). This can result from having multiple accessible cysteine residues on your protein or from non-specific binding to other amino acid residues.

Q5: How should I store this compound to ensure its stability?

A5: this compound should be stored at -20°C and protected from moisture.[1][2] It is advisable to aliquot the reagent upon receipt to avoid repeated freeze-thaw cycles. When preparing for an experiment, allow the vial to warm to room temperature before opening to prevent condensation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Conjugation Yield 1. Hydrolysis of this compound: The maleimide ring has opened due to exposure to moisture or high pH.- Use a fresh aliquot of this compound. - Ensure the reaction pH is maintained between 6.5 and 7.5. - Prepare the this compound solution immediately before use.
2. Oxidation of Thiol Groups: The target cysteine residues have formed disulfide bonds.- Pre-treat the protein/peptide with a reducing agent (e.g., TCEP) to ensure free thiols are available. - Degas buffers to minimize oxidation during the reaction.
3. Incorrect Molar Ratio: Insufficient this compound is present to react with all available thiols.- Increase the molar excess of this compound to the thiol-containing molecule. A 10- to 20-fold molar excess is a common starting point.
High Degree of Non-Specific Binding 1. Reaction pH is too High: The pH of the reaction buffer is above 7.5, promoting reaction with amines.- Carefully prepare and verify the pH of your reaction buffer to be within the 6.5-7.5 range.
2. Presence of Other Nucleophiles: The sample contains other highly reactive nucleophiles.- Ensure the purity of your target protein or peptide. - Use a buffer that does not contain extraneous nucleophiles (e.g., avoid Tris buffers).
3. Prolonged Reaction Time: Extended reaction times can sometimes lead to minor side reactions.- Optimize the reaction time by monitoring the progress at different intervals (e.g., 1, 2, 4, and 8 hours).
Protein Aggregation/Precipitation 1. High Protein Concentration: The protein concentration is too high for the chosen buffer conditions.- Reduce the protein concentration in the reaction mixture.
2. Suboptimal Buffer Conditions: The buffer composition is not suitable for maintaining protein stability.- Screen different buffer systems to find one that enhances protein solubility and stability.
3. PEGylation Site Affects Protein Folding: The attachment of the PEG chain is causing conformational changes that lead to aggregation.- If possible, consider site-directed mutagenesis to move the conjugation site to a less critical region of the protein.

Data Presentation

Table 1: Effect of pH on Maleimide Hydrolysis and Thioether Bond Stability

pHMaleimide Ring Stability (Hydrolysis)Thioether Bond Stability (Post-Conjugation)
5.5High stability, very slow hydrolysis.High stability.
7.4Moderate stability, faster hydrolysis compared to pH 5.5.The formed thioether bond can be susceptible to retro-Michael reaction and exchange with other thiols.
> 8.0Low stability, rapid hydrolysis.Increased rate of retro-Michael reaction.

Table 2: Comparison of Common Blocking Agents to Reduce Non-Specific Surface Binding

Blocking AgentAdvantagesDisadvantagesBest For
Bovine Serum Albumin (BSA) - Effective at blocking non-specific sites. - Readily available.- Can have batch-to-batch variability. - May cross-react with some antibodies.General protein-based assays where the target is not a phosphoprotein.
Non-Fat Dry Milk - Inexpensive and widely available. - Contains a mixture of proteins (casein) that effectively block.- Contains phosphoproteins and biotin, which can interfere with related assays.Western blotting and ELISAs where phosphoproteins or biotin are not being detected.
Fish Gelatin - Low cross-reactivity with mammalian antibodies.- May not be as effective as BSA or milk in all situations.Assays involving mammalian proteins where cross-reactivity is a concern.
Polyethylene Glycol (PEG) - Synthetic and well-defined. - Low protein content. - Effective at preventing protein adsorption.- Can be more expensive. - May require optimization.Assays requiring low background and minimal protein interference.

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Cysteine-Containing Peptide

  • Peptide Preparation:

    • Dissolve the cysteine-containing peptide in a degassed conjugation buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.0).

    • If the peptide contains a disulfide bond that needs to be reduced, add a 10-fold molar excess of TCEP and incubate at room temperature for 30 minutes.

  • This compound Preparation:

    • Immediately before use, dissolve the this compound in the conjugation buffer to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the this compound stock solution to the peptide solution to achieve a 10- to 20-fold molar excess of the PEG reagent over the peptide.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

  • Quenching the Reaction (Optional):

    • To quench any unreacted this compound, add a small molecule thiol such as L-cysteine or β-mercaptoethanol to a final concentration of 2-5 mM and incubate for 30 minutes.

  • Purification:

    • Purify the PEGylated peptide from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography (SEC) or reverse-phase HPLC.

  • Analysis:

    • Analyze the purified product by MALDI-TOF mass spectrometry to confirm the mass of the PEGylated peptide.

    • Assess the purity of the conjugate by HPLC.

Protocol 2: Quantification of Non-Specific Binding Using a Blocking Step

  • Surface Preparation:

    • If working with a surface-based assay (e.g., ELISA, SPR), immobilize your capture molecule on the surface according to your standard protocol.

  • Blocking:

    • Prepare a solution of a blocking agent (e.g., 1% BSA in PBS, or 1 mg/mL PEG).

    • Incubate the surface with the blocking solution for 1 hour at room temperature to block any non-specific binding sites.

    • Wash the surface three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Conjugation and Detection:

    • Perform your this compound conjugation reaction as described in your experimental protocol.

    • Apply the reaction mixture to the blocked surface and proceed with your detection steps.

  • Control:

    • As a negative control, apply the this compound reagent to a blocked surface in the absence of your target molecule to assess the level of non-specific binding of the PEG reagent itself to the blocked surface.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_downstream Purification & Analysis prep_peptide Dissolve Peptide in Degassed Buffer (pH 6.5-7.5) reduce Reduce Disulfides (if necessary) with TCEP prep_peptide->reduce Optional conjugate Mix Peptide and this compound (10-20x molar excess of PEG) prep_peptide->conjugate reduce->conjugate prep_peg Prepare fresh This compound Solution prep_peg->conjugate incubate Incubate (2-4h at RT or overnight at 4°C) conjugate->incubate quench Quench with low MW thiol (optional) incubate->quench purify Purify by SEC or HPLC quench->purify analyze Analyze by Mass Spec & HPLC purify->analyze

Caption: Experimental workflow for this compound conjugation.

troubleshooting_logic action_node action_node result_node result_node start Low Conjugation Yield? check_reagents Reagents Fresh & Stored Correctly? start->check_reagents Yes check_ph Reaction pH in 6.5-7.5 range? check_reagents->check_ph Yes replace_reagents Use fresh this compound and TCEP. check_reagents->replace_reagents No check_reduction Thiols Reduced? check_ph->check_reduction Yes adjust_ph Adjust buffer pH. check_ph->adjust_ph No check_ratio Molar Ratio Sufficient? check_reduction->check_ratio Yes optimize_reduction Optimize TCEP concentration and incubation time. check_reduction->optimize_reduction No increase_ratio Increase this compound molar excess. check_ratio->increase_ratio No success Successful Conjugation check_ratio->success Yes replace_reagents->start adjust_ph->start optimize_reduction->start increase_ratio->start

Caption: Troubleshooting logic for low conjugation yield.

References

strategies to improve the yield of m-PEG18-Mal reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of m-PEG18-Mal reactions.

Troubleshooting Guide

This guide addresses common issues encountered during this compound conjugation experiments that can lead to low product yield.

Problem: Low or No Conjugation Yield

Possible Cause 1: Suboptimal Reaction pH

The pH of the reaction buffer is a critical factor for a successful maleimide-thiol conjugation. The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[1][2] Below pH 6.5, the reaction rate is significantly slower because the thiol group is less likely to be in its reactive thiolate anion form.[1] Conversely, at pH values above 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, rendering it inactive. Additionally, at a more alkaline pH, maleimides can react with primary amines, such as the side chain of lysine residues, leading to non-specific conjugation.[3] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1]

Solution:

  • Ensure the reaction buffer pH is maintained between 6.5 and 7.5.

  • Use non-amine containing buffers like Phosphate-Buffered Saline (PBS) or HEPES.

  • Prepare fresh buffer solutions and verify the pH before starting the reaction.

Possible Cause 2: Incorrect Molar Ratio of Reactants

The stoichiometry of the this compound reagent to the thiol-containing molecule is crucial for driving the reaction to completion.

Solution:

  • A 10 to 20-fold molar excess of the this compound reagent over the thiol-containing molecule is generally recommended for sufficient conjugation.

  • However, the optimal ratio can depend on the specific molecules being conjugated. For smaller peptides, a lower molar excess may be sufficient, while larger proteins or molecules with sterically hindered thiols may require a higher excess. It is advisable to perform small-scale optimization experiments with varying molar ratios to find the ideal condition for your specific system. For example, one study found a 2:1 maleimide to thiol ratio was optimal for a small peptide, while a 5:1 ratio was better for a larger nanobody.

Possible Cause 3: Inactive Maleimide Reagent

The maleimide group is sensitive to moisture and can hydrolyze over time, especially when in solution.

Solution:

  • Store this compound reagent at -20°C in a desiccated environment.

  • Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare the this compound stock solution in an anhydrous solvent like DMSO or DMF immediately before use. Aqueous solutions of maleimides are not recommended for long-term storage.

Possible Cause 4: Oxidized or Inaccessible Thiol Groups

Maleimides react with free sulfhydryl (-SH) groups. If the cysteine residues on your protein or peptide have formed disulfide bonds (S-S), they will not be available for conjugation.

Solution:

  • If your protein contains disulfide bonds that you intend to label, they must first be reduced.

  • Tris(2-carboxyethyl)phosphine (TCEP) is a common reducing agent that is effective over a wide pH range and typically does not need to be removed before the conjugation step. A 50 to 100-fold molar excess of TCEP is often recommended.

  • Use degassed buffers for the reduction and conjugation steps to prevent re-oxidation of the thiols by atmospheric oxygen.

Possible Cause 5: Presence of Interfering Substances in the Buffer

The presence of other thiol-containing compounds or primary and secondary amines in the reaction buffer can compete with your target molecule, leading to lower yields.

Solution:

  • Avoid buffers containing thiols such as dithiothreitol (DTT) or β-mercaptoethanol.

  • Use buffers that do not contain primary or secondary amines, such as PBS or HEPES, especially when working at the upper end of the recommended pH range.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a maleimide-thiol conjugation reaction?

A1: The optimal pH range is 6.5-7.5. This range provides a good balance between having a sufficiently reactive thiolate anion and minimizing hydrolysis of the maleimide group and side reactions with amines.

Q2: What molar excess of this compound should I use?

A2: A common starting point is a 10- to 20-fold molar excess of this compound to your thiol-containing molecule. However, the ideal ratio is system-dependent and should be optimized empirically.

Q3: Do I need to reduce my protein before conjugation?

A3: If the target cysteine residues are involved in disulfide bonds, then yes, you must reduce them to generate free thiols for the maleimide to react with. TCEP is a recommended reducing agent for this purpose.

Q4: How can I remove unreacted this compound after the reaction?

A4: Unreacted this compound and other small molecule impurities can be removed using size exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration (TFF). For higher resolution purification to separate the PEGylated product from the un-PEGylated starting material, techniques like ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) may be necessary.

Q5: How should I store my this compound reagent?

A5: The solid reagent should be stored at -20°C and protected from moisture. Stock solutions should be prepared fresh in an anhydrous solvent like DMSO or DMF. Avoid long-term storage of the reagent in aqueous solutions due to the risk of hydrolysis.

Q6: How long should I let the reaction run?

A6: A typical reaction time is 2 to 4 hours at room temperature or overnight at 4°C. The optimal reaction time can vary, so it is recommended to monitor the reaction progress if possible.

Quantitative Data Summary

ParameterRecommended ConditionNotes
pH 6.5 - 7.5Balances thiol reactivity and maleimide stability.
This compound:Thiol Molar Ratio 10:1 to 20:1Starting point for optimization.
Reaction Temperature Room Temperature or 4°C4°C for sensitive molecules or overnight reactions.
Reaction Time 2 - 4 hours or OvernightDependent on reactants and temperature.

Table 1: Influence of Molar Ratio on Conjugation Efficiency for Different Molecules

MoleculeMaleimide:Thiol Molar RatioConjugation Efficiency (%)
cRGDfK (small peptide)2:184 ± 4%
11A4 (nanobody)5:158 ± 12%

Experimental Protocols

Protocol 1: General this compound Conjugation to a Thiol-Containing Protein

This protocol provides a general procedure for the conjugation of this compound to a protein with available cysteine residues.

Materials:

  • Thiol-containing protein

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2

  • (Optional) TCEP hydrochloride

  • Desalting column

Procedure:

  • Protein Preparation: a. Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL. b. If the protein's disulfide bonds need to be reduced, add a 50-100-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.

  • This compound Stock Solution Preparation: a. Allow the vial of this compound to warm to room temperature before opening. b. Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: a. Add the required volume of the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10- to 20-fold). b. Gently mix the reaction mixture. c. Incubate for 2-4 hours at room temperature or overnight at 4°C, with protection from light.

  • Purification: a. To remove excess, unreacted this compound, purify the reaction mixture using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Purification of PEGylated Protein using Size Exclusion Chromatography (SEC)

This protocol outlines the purification of the PEGylated protein conjugate from unreacted protein and PEG reagent.

Materials:

  • Conjugation reaction mixture

  • SEC column (e.g., Superdex, Sephacryl)

  • Equilibration/Running Buffer: e.g., PBS, pH 7.4, filtered and degassed

  • Chromatography system

  • Fraction collector

Procedure:

  • Column Preparation: a. Select an SEC column with a fractionation range appropriate for separating the PEGylated conjugate from the unreacted protein and excess PEG. b. Equilibrate the column with at least two column volumes of the Running Buffer.

  • Sample Preparation: a. Centrifuge the conjugation reaction mixture at 10,000 x g for 15 minutes to remove any precipitated material. b. Filter the supernatant through a 0.22 µm filter.

  • Chromatography: a. Inject the prepared sample onto the equilibrated SEC column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution. b. Elute the sample with the Running Buffer at a constant, low flow rate to ensure good separation. c. Monitor the column eluent using a UV detector at 280 nm.

  • Fraction Collection and Analysis: a. Collect fractions as the peaks elute from the column. The PEGylated protein is expected to elute earlier than the un-PEGylated protein due to its larger hydrodynamic radius. b. Analyze the collected fractions using SDS-PAGE or other relevant techniques to identify the fractions containing the purified PEGylated conjugate. c. Pool the desired fractions.

Visualizations

TroubleshootingWorkflow start Start: Low this compound Reaction Yield check_ph Check Reaction pH start->check_ph ph_ok Is pH 6.5-7.5? check_ph->ph_ok adjust_ph Adjust pH to 6.5-7.5 with appropriate buffer ph_ok->adjust_ph No check_ratio Evaluate Molar Ratio (PEG:Thiol) ph_ok->check_ratio Yes rerun_reaction Re-run Optimized Reaction adjust_ph->rerun_reaction ratio_ok Is ratio optimal? (e.g., 10-20x excess) check_ratio->ratio_ok optimize_ratio Optimize molar ratio (try 5x, 10x, 20x, 40x) ratio_ok->optimize_ratio No check_thiols Assess Thiol Availability ratio_ok->check_thiols Yes optimize_ratio->rerun_reaction thiols_ok Are thiols free and reduced? check_thiols->thiols_ok reduce_protein Reduce disulfide bonds (e.g., with TCEP) thiols_ok->reduce_protein No check_reagents Verify Reagent Quality and Buffer Composition thiols_ok->check_reagents Yes reduce_protein->rerun_reaction reagents_ok Are reagents fresh and buffer free of interferents? check_reagents->reagents_ok prepare_fresh Use fresh this compound and thiol-free/amine-free buffer reagents_ok->prepare_fresh No reagents_ok->rerun_reaction Yes prepare_fresh->rerun_reaction end_success Success: Improved Yield rerun_reaction->end_success end_fail Further investigation needed rerun_reaction->end_fail

Caption: Troubleshooting workflow for low yield in this compound reactions.

References

Validation & Comparative

A Researcher's Guide to Protein PEGylation: m-PEG18-Maleimide vs. m-PEG-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains to a protein therapeutic, a process known as PEGylation, is a critical strategy to enhance its pharmacokinetic and pharmacodynamic properties. The choice of the reactive chemistry for PEGylation is a pivotal decision that dictates the specificity, homogeneity, and ultimately, the biological performance of the PEGylated protein. This guide provides an in-depth, objective comparison of two widely used PEGylation reagents: m-PEG18-Maleimide (m-PEG-Mal) and m-PEG-N-hydroxysuccinimidyl ester (m-PEG-NHS ester).

Executive Summary: Key Differences at a Glance

Featurem-PEG18-Maleimide (m-PEG-Mal)m-PEG-NHS Ester
Target Residue Cysteine (thiol group)Lysine (ε-amino group), N-terminus (α-amino group)
Reaction Chemistry Michael AdditionAcylation
Resulting Linkage Thioether bondAmide bond
Specificity High (Site-specific)Low (Random)
Product Homogeneity High (Homogeneous product)Low (Heterogeneous mixture)
Linkage Stability Moderately stable; can be reversibleHighly stable
Typical Reaction pH 6.5 - 7.57.2 - 9.0
Key Advantage Precise control over the site of PEGylation, leading to a well-defined conjugate.High reactivity and targets abundant surface residues.
Key Disadvantage Requires an available and accessible cysteine residue, which may need to be genetically engineered. The linkage can be unstable under certain physiological conditions.Results in a heterogeneous mixture of PEGylated species, which can complicate characterization and may impact biological activity.

Reaction Mechanisms and Specificity

The fundamental difference between m-PEG-Maleimide and m-PEG-NHS ester lies in their target amino acid residues and reaction mechanisms.

m-PEG18-Maleimide (Thiol-Reactive PEGylation): The maleimide group reacts specifically with the sulfhydryl (thiol) group of cysteine residues via a Michael addition reaction. This reaction is highly specific and allows for precise, site-directed PEGylation, especially when a protein has a single, accessible cysteine residue. Often, for proteins lacking a suitable native cysteine, one can be introduced at a specific site through genetic engineering. This site-specific approach is highly advantageous for preserving the protein's active sites and biological function.[1][2][3]

m-PEG-NHS Ester (Amine-Reactive PEGylation): The N-hydroxysuccinimidyl (NHS) ester is a highly reactive group that readily acylates primary amines, primarily the ε-amino group of lysine residues and the α-amino group at the N-terminus of the protein.[4] Since proteins typically have multiple lysine residues distributed on their surface, PEGylation with an NHS ester results in a heterogeneous mixture of products with varying numbers of PEG chains attached at different locations. This can lead to a population of molecules with different biological activities and pharmacokinetic profiles.

cluster_0 m-PEG18-Maleimide PEGylation cluster_1 m-PEG-NHS Ester PEGylation Protein_Cys Protein-SH (Cysteine) PEG_Protein_Thioether PEG-Protein (Thioether bond) Protein_Cys->PEG_Protein_Thioether pH 6.5-7.5 mPEG_Mal m-PEG-Maleimide mPEG_Mal->PEG_Protein_Thioether Protein_Lys Protein-NH2 (Lysine/N-terminus) PEG_Protein_Amide PEG-Protein (Amide bond) Protein_Lys->PEG_Protein_Amide pH 7.2-9.0 mPEG_NHS m-PEG-NHS Ester mPEG_NHS->PEG_Protein_Amide

Caption: Reaction schemes for m-PEG-Mal and m-PEG-NHS ester.

Comparative Performance Data

Table 1: PEGylation Efficiency and Product Homogeneity

Parameterm-PEG-Maleimidem-PEG-NHS Ester
Typical Yield of Mono-PEGylated Product >80-85% (for site-specific conjugation)Variable, often results in a mixture of mono-, di-, and poly-PEGylated species.
Product Heterogeneity Low (predominantly a single positional isomer)High (multiple positional isomers and varying degrees of PEGylation)
Purification Complexity Generally lower, as the product is more homogeneous.Higher, often requiring advanced chromatographic techniques to separate different PEGylated forms.

Table 2: Linkage Stability and Impact on Biological Activity

Parameterm-PEG-Maleimide (Thioether Linkage)m-PEG-NHS Ester (Amide Linkage)
In Vitro/In Vivo Stability The thioether bond can undergo retro-Michael addition, leading to deconjugation, especially in the presence of thiols like glutathione. Stability can be enhanced by hydrolysis of the succinimide ring post-conjugation.The amide bond is highly stable under physiological conditions.
Retention of Biological Activity Generally higher, as PEGylation can be directed away from active or binding sites.Can be lower if PEGylation occurs at or near critical residues, leading to steric hindrance.

A study on hemoglobin demonstrated that a maleimide-PEG conjugate retained about 70% of its conjugation after 7 days of incubation with 1 mM glutathione, highlighting the potential for in vivo instability.

Experimental Protocols

The following are generalized protocols for protein PEGylation using m-PEG-Maleimide and m-PEG-NHS ester. These protocols should be optimized for each specific protein and PEG reagent.

Protocol 1: Site-Specific PEGylation with m-PEG18-Maleimide

Materials:

  • Protein with a free cysteine residue (2-5 mg/mL in a thiol-free buffer)

  • m-PEG18-Maleimide

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed.

  • Reducing agent (optional, e.g., TCEP)

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Protein Preparation: Ensure the protein is in a thiol-free buffer. If the cysteine residue is in a disulfide bond, it may need to be reduced. If a reducing agent like DTT is used, it must be removed prior to adding the maleimide reagent. TCEP can often be used in the reaction mixture.

  • PEGylation Reaction: Dissolve m-PEG18-Maleimide in the reaction buffer immediately before use. Add a 5- to 20-fold molar excess of the m-PEG18-Maleimide to the protein solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: (Optional) Add a 2- to 5-fold molar excess of L-cysteine or β-mercaptoethanol over the initial amount of m-PEG18-Maleimide to quench any unreacted maleimide groups.

  • Purification: Purify the PEGylated protein from unreacted PEG, unconjugated protein, and quenching reagents using an appropriate chromatography method.

Protocol 2: Random PEGylation with m-PEG-NHS Ester

Materials:

  • Protein solution (2-10 mg/mL in an amine-free buffer)

  • m-PEG-NHS Ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium phosphate or sodium bicarbonate buffer, pH 7.2-8.5.

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Protein Preparation: Exchange the protein into an amine-free reaction buffer.

  • PEGylation Reaction: Immediately before use, dissolve the m-PEG-NHS ester in a small amount of anhydrous DMSO or DMF. Add a 10- to 50-fold molar excess of the m-PEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should be less than 10%.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Add the quenching solution to a final concentration of 10-50 mM to hydrolyze any unreacted m-PEG-NHS ester.

  • Purification: Purify the PEGylated protein from unreacted PEG and other byproducts using a suitable chromatography technique.

Characterization of PEGylated Proteins

A thorough characterization of the PEGylated product is crucial to ensure its quality and consistency.

1. Degree of PEGylation:

  • SDS-PAGE: PEGylation increases the apparent molecular weight of a protein, leading to a shift in its migration on an SDS-PAGE gel. The degree of PEGylation can be estimated by the extent of this shift. Staining with barium iodide can specifically detect PEG.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. PEGylated proteins will elute earlier than their unmodified counterparts.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can determine the precise molecular weight of the PEGylated protein, allowing for the calculation of the number of attached PEG chains.

2. Identification of PEGylation Sites:

  • Peptide Mapping: This involves digesting the PEGylated protein with a protease (e.g., trypsin) followed by LC-MS/MS analysis of the resulting peptides. The PEGylated peptides can then be identified to pinpoint the exact sites of modification.

Start Protein PEGylation Reaction (m-PEG-Mal or m-PEG-NHS) Purification Purification (e.g., SEC, IEX) Start->Purification Characterization Characterization of PEGylated Protein Purification->Characterization Degree Determine Degree of PEGylation (SDS-PAGE, SEC, MS) Characterization->Degree Sites Identify PEGylation Sites (Peptide Mapping, LC-MS/MS) Characterization->Sites Activity Assess Biological Activity (In vitro/In vivo assays) Characterization->Activity Final Final PEGylated Product Activity->Final

Caption: General workflow for protein PEGylation and characterization.

Conclusion and Recommendations

The choice between m-PEG18-Maleimide and m-PEG-NHS ester for protein PEGylation is dictated by the specific goals of the research or drug development program.

  • m-PEG18-Maleimide is the preferred choice when site-specificity and a homogeneous product are critical . This is particularly important for proteins where random PEGylation could compromise biological activity. The requirement for an available cysteine may necessitate protein engineering, but the resulting well-defined conjugate simplifies downstream processing and characterization.

  • m-PEG-NHS Ester is a suitable option for rapid and extensive PEGylation when a degree of product heterogeneity is acceptable. It is a more straightforward approach as it targets naturally abundant lysine residues. However, researchers must be prepared for a more complex characterization and purification process to manage the resulting mixture of PEGylated species.

Ultimately, a thorough understanding of the protein's structure-activity relationship and the desired therapeutic profile of the final conjugate will guide the selection of the most appropriate PEGylation chemistry.

References

A Comparative Guide to PROTAC Linkers: Benchmarking m-PEG18-Mal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC's design is the linker, a chemical bridge connecting the target-binding ligand to the E3 ligase recruiter. The linker is far from a passive spacer; its length, composition, and flexibility profoundly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2]

This guide provides an objective comparison of m-PEG18-Mal, a polyethylene glycol (PEG)-based linker, with other commonly used PROTAC linkers. By presenting quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of critical pathways and workflows, this document aims to equip researchers with the knowledge to make informed decisions in the rational design of next-generation protein degraders.

The Central Role of the Linker in PROTAC Function

A PROTAC molecule consists of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker's primary role is to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[1] This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome. An optimal linker ensures the correct spatial orientation of the POI and E3 ligase, leading to efficient ubiquitination and subsequent degradation.[2] Conversely, a suboptimal linker can result in steric hindrance, unstable ternary complex formation, and reduced degradation efficiency.

Caption: General mechanism of PROTAC-mediated protein degradation.

Overview of this compound and Other PROTAC Linkers

PROTAC linkers are broadly classified into two main categories: flexible and rigid. This compound falls into the category of flexible linkers.

This compound: This linker consists of a methoxy-terminated polyethylene glycol (PEG) chain with 18 ethylene glycol units, functionalized with a maleimide group. The maleimide group allows for covalent conjugation to thiol groups (e.g., cysteine residues) on one of the ligands.

Key Properties of this compound:

  • Hydrophilicity: The PEG chain imparts excellent water solubility, which can improve the overall solubility of the PROTAC molecule. This is a significant advantage as many PROTACs are large and hydrophobic, leading to poor aqueous solubility.

  • Flexibility: The long PEG chain provides a high degree of conformational flexibility, which can be crucial for allowing the PROTAC to adopt an optimal conformation for ternary complex formation.

  • Biocompatibility: PEG is a well-established biocompatible polymer, which can reduce the immunogenicity of the PROTAC.

  • Defined Length: As a discrete PEG linker, this compound has a defined length, which allows for precise control over the distance between the two ligands.

Other Common PROTAC Linkers:

  • Alkyl Chains: These are simple hydrocarbon chains that are synthetically accessible and offer flexibility. However, they are generally hydrophobic, which can negatively impact solubility.

  • Alkyl/Ether Chains: These linkers incorporate ether linkages into an alkyl chain, which can improve solubility compared to pure alkyl chains.

  • Rigid Linkers: These linkers often contain cyclic structures (e.g., piperazine, piperidine) or aromatic rings to introduce conformational constraints. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency.

  • "Click Chemistry" Linkers: These linkers are assembled using highly efficient and specific "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition. The resulting triazole ring is metabolically stable and can be considered part of a rigid linker strategy.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.

The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.

Table 1: Impact of Linker Type and Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Impact of Linker Composition on BRD4 Degradation

PROTACLinker CompositionDC50 (nM)Dmax (%)Reference
PROTAC with Alkyl LinkerAlkyl Chain>5000<20
PROTAC with PEG Linker4-unit PEG<500>80

Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation

PROTACLinker TypeDegradation of AR in 22Rv1 cells (at 3 µM)Reference
Parent PROTACFlexible (PEG)Exhibited degradation
Modified PROTACRigid (Disubstituted Alkane)More potent degradation

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of PROTAC development. The following are detailed protocols for key assays used to evaluate the performance of PROTACs.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays A PROTAC Synthesis & Characterization B Biochemical Assays A->B C Cell-Based Assays B->C B1 Ternary Complex Formation (e.g., AlphaLISA) B->B1 B2 In Vitro Ubiquitination Assay B->B2 D In Vivo Studies C->D C1 Protein Degradation (Western Blot) C->C1 C2 Cell Viability (MTT/CellTiter-Glo) C->C2 C3 Cell Permeability (PAMPA) C->C3

Caption: A comprehensive workflow for evaluating PROTAC linker efficiency.

Western Blotting for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli buffer, and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate.

    • Quantify band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate DC50 and Dmax values from the dose-response curves.

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.

Materials:

  • E1 activating enzyme

  • E2 conjugating enzyme

  • E3 ligase complex (e.g., VHL or Cereblon complex)

  • Ubiquitin

  • ATP

  • Protein of Interest (POI)

  • PROTAC compound

  • Ubiquitination buffer

  • SDS-PAGE and Western blot reagents

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, combine the E1, E2, E3 enzymes, ubiquitin, ATP, and the POI in the ubiquitination buffer.

  • PROTAC Addition: Add the PROTAC compound or vehicle control (DMSO) to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Perform a Western blot using an antibody against the POI to detect the unmodified POI and higher molecular weight ubiquitinated species.

AlphaLISA for Ternary Complex Formation

The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based immunoassay used to detect and quantify the formation of the ternary complex.

Materials:

  • Tagged POI (e.g., GST-tagged)

  • Tagged E3 ligase (e.g., FLAG-tagged)

  • PROTAC compound

  • AlphaLISA anti-tag donor and acceptor beads (e.g., anti-GST acceptor beads and anti-FLAG donor beads)

  • Assay buffer

  • Microplate reader capable of AlphaLISA detection

Procedure:

  • Reaction Setup: In a 384-well microplate, add the tagged POI, tagged E3 ligase, and the PROTAC compound at various concentrations.

  • Incubation: Incubate the mixture at room temperature to allow for ternary complex formation.

  • Bead Addition: Add the AlphaLISA donor and acceptor beads to the wells.

  • Incubation in the Dark: Incubate the plate in the dark to allow for bead-complex binding.

  • Signal Detection: Read the plate on an AlphaLISA-compatible plate reader. A high signal indicates the formation of the ternary complex. A bell-shaped curve is often observed, with the signal decreasing at high PROTAC concentrations due to the "hook effect".

Choosing the Right Linker: A Decision Framework

The optimal linker is highly dependent on the specific POI and E3 ligase pair. Therefore, a systematic and empirical approach to linker selection is crucial.

Linker_Selection cluster_decision Linker Selection Framework Start Define POI and E3 Ligase Step1 Synthesize a Library of PROTACs with Diverse Linkers (Varying length, composition, and rigidity) Start->Step1 Step2 Screen for Ternary Complex Formation (e.g., AlphaLISA, SPR) Step1->Step2 Step3 Evaluate Protein Degradation (Western Blot for DC50 and Dmax) Step2->Step3 Step4 Assess Cellular Properties (Cell Viability, Permeability) Step3->Step4 Decision Select Optimal Linker Step4->Decision Decision->Step1 Iterate/Refine End Lead Optimization Decision->End Proceed

Caption: A rational workflow for PROTAC linker selection and optimization.

Conclusion

The linker is a critical determinant of a PROTAC's success, influencing its ability to form a productive ternary complex and its overall drug-like properties. Flexible, hydrophilic linkers like this compound offer distinct advantages in terms of solubility and biocompatibility. However, the optimal linker choice is not universal and requires empirical validation for each new PROTAC system. By systematically synthesizing and evaluating a diverse library of linkers using the robust experimental protocols outlined in this guide, researchers can identify the optimal linker to maximize the therapeutic potential of their PROTACs. The ongoing exploration of novel linker chemistries and the integration of computational modeling will further enhance our ability to rationally design the next generation of highly effective and selective protein degraders.

References

A Comparative Guide to Thiol Conjugation Chemistries Beyond Maleimides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The specific and covalent modification of thiol groups on proteins and other biomolecules is a cornerstone of bioconjugation, enabling the creation of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes. For decades, maleimide-based chemistry has been the gold standard for thiol conjugation due to its high reactivity and commercial availability. However, the stability of the resulting thioether bond, particularly its susceptibility to retro-Michael addition and subsequent exchange reactions, has driven the development of robust alternatives. This guide provides an objective comparison of next-generation thiol conjugation methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal chemistry for their application.

Overview of Thiol Conjugation Chemistries

Thiol groups, present in cysteine residues, are excellent nucleophiles at physiological pH, making them ideal targets for specific bioconjugation. While maleimides react efficiently with thiols via a Michael addition, the resulting thiosuccinimide linkage can be unstable, leading to de-conjugation and off-target effects, especially in the in vivo environment of drug development. The alternatives discussed below aim to overcome this limitation by forming more stable covalent bonds.

The Challenge with Maleimide Chemistry

The primary drawback of the maleimide-thiol reaction is the reversibility of the initial Michael addition, which can lead to the transfer of the maleimide-linked molecule to other free thiols, such as albumin, in a process known as a retro-Michael reaction. This can compromise the homogeneity and efficacy of the conjugate. While hydrolysis of the thiosuccinimide ring can lead to a more stable product, this process can be slow and is often incomplete.

Comparative Analysis of Thiol Conjugation Chemistries

This section provides a head-to-head comparison of leading alternatives to maleimide chemistry.

Next-Generation Maleimides (NGMs)

Recognizing the inherent instability of the thiosuccinimide adduct, researchers have developed "next-generation maleimides" designed to form a more stable linkage. Dihalomaleimides, for instance, undergo rapid conjugation with thiols, followed by an elimination reaction that results in a stabilized product.

  • Mechanism: These reagents react with thiols similarly to traditional maleimides, but the presence of leaving groups on the maleimide ring allows for a subsequent elimination step that forms a more stable, non-reversible product.

  • Advantages: NGMs, such as diiodomaleimides, offer rapid bioconjugation with reduced hydrolysis of the reagent itself.[1][2][3][4][5] This allows for efficient cross-linking even in sterically hindered systems. The resulting conjugates exhibit robust stability in serum.

  • Disadvantages: While more stable, the potential for off-target reactions still exists, and the reagents can be more complex to synthesize.

Thiol-Ene Reaction

The thiol-ene reaction is a radical-mediated "click" chemistry that forms a stable thioether bond between a thiol and an alkene ('ene'). This reaction can be initiated by light (photoactivated) or a radical initiator.

  • Mechanism: A radical initiator abstracts a hydrogen atom from the thiol, generating a thiyl radical. This radical then adds across the double bond of the 'ene', and the resulting carbon-centered radical abstracts a hydrogen from another thiol molecule, propagating the radical chain and forming the stable thioether linkage.

  • Advantages: The thiol-ene reaction is highly efficient and specific for thiols, proceeding under mild, biocompatible conditions, often in aqueous solutions. The resulting thioether bond is irreversible and highly stable. This method has been successfully used for peptide bioconjugation in environmentally friendly solvents.

  • Disadvantages: The need for a radical initiator (photoinitiator or chemical) can sometimes be a limitation, potentially affecting sensitive biomolecules.

Perfluoroaryl-Thiol SNAr Chemistry

Nucleophilic aromatic substitution (SNAr) reactions using perfluoroaryl reagents offer a highly efficient and selective method for thiol conjugation.

  • Mechanism: The electron-withdrawing fluorine atoms on the aromatic ring activate it for nucleophilic attack by a thiolate anion. One of the fluorine atoms is subsequently displaced, forming a very stable thioether bond.

  • Advantages: This chemistry is highly chemoselective for thiols, even in the presence of other nucleophilic amino acid side chains. The reaction proceeds rapidly under mild conditions, often at room temperature. The resulting aryl thioether bond is extremely stable.

  • Disadvantages: The reagents can be hydrophobic, sometimes requiring the use of organic co-solvents.

Julia-Kocienski-Like Reagents

This class of reagents, such as methylsulfonyl phenyloxadiazoles, provides a robust alternative for creating stable thiol conjugates.

  • Mechanism: These sulfone derivatives react specifically with thiols, leading to the formation of a stable conjugate.

  • Advantages: The reaction is rapid and highly chemoselective for cysteine residues over a broad pH range (5.8 to 8.0). The resulting protein conjugates demonstrate superior stability in human plasma compared to their maleimide-based counterparts.

  • Disadvantages: The synthesis of these reagents can be more complex than that of simple maleimides.

Data Presentation: Quantitative Comparison

The following table summarizes the key performance characteristics of the discussed thiol conjugation chemistries.

Chemistry Reaction Rate Bond Stability (in Plasma) pH Range Specificity for Thiols Reversibility
Maleimide (Traditional) FastLow (Susceptible to retro-Michael)6.5 - 7.5HighReversible
Next-Gen Maleimides Very FastHigh6.5 - 7.5HighIrreversible
Thiol-Ene Fast (Initiator dependent)Very High5.0 - 8.0Very HighIrreversible
Perfluoroaryl-Thiol SNAr Very FastVery High7.0 - 9.0Very HighIrreversible
Julia-Kocienski-Like FastVery High5.8 - 8.0Very HighIrreversible

Mandatory Visualizations

Diagrams of Reaction Mechanisms

Thiol_Conjugation_Mechanisms cluster_maleimide A) Maleimide Chemistry cluster_thiol_ene B) Thiol-Ene Reaction cluster_snar C) Perfluoroaryl-Thiol SNAr M_Prot_SH Protein-SH M_Intermediate Thiosuccinimide Adduct M_Prot_SH->M_Intermediate Michael Addition M_Maleimide Maleimide M_Maleimide->M_Intermediate M_Retro Retro-Michael Addition (Instability) M_Intermediate->M_Retro TE_Prot_SH Protein-SH TE_Radical Protein-S• TE_Prot_SH->TE_Radical TE_Ene Alkene TE_Adduct Stable Thioether TE_Ene->TE_Adduct TE_Initiator Initiator (e.g., UV) TE_Initiator->TE_Prot_SH TE_Radical->TE_Adduct SN_Prot_SH Protein-S⁻ SN_Adduct Stable Aryl Thioether SN_Prot_SH->SN_Adduct SNAr SN_Perfluoroaryl Perfluoroaryl SN_Perfluoroaryl->SN_Adduct SN_F_minus F⁻ SN_Adduct->SN_F_minus Experimental_Workflow cluster_prep 1. Protein Preparation cluster_conjugation 2. Conjugation Reaction cluster_purification 3. Purification P_Start Protein with Disulfide Bonds P_Reduce Add Reducing Agent (e.g., TCEP) P_Start->P_Reduce P_Reduced Protein with Free Thiols P_Reduce->P_Reduced C_Reagent Add Thiol-Reactive Reagent P_Reduced->C_Reagent C_Incubate Incubate (Specified Time/Temp/pH) C_Reagent->C_Incubate C_Conjugated Conjugated Protein C_Incubate->C_Conjugated PU_Method Size-Exclusion Chromatography or Dialysis C_Conjugated->PU_Method PU_Purified Purified Conjugate PU_Method->PU_Purified PU_Excess Excess Reagent Removed PU_Method->PU_Excess

References

A Comparative Guide to the Validation of m-PEG18-Mal Conjugation: MALDI-TOF MS vs. Chromatographic Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) with alternative chromatographic techniques—Size Exclusion Chromatography (SEC-HPLC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)—for the validation of m-PEG18-Mal conjugation to peptides and proteins. Supported by experimental data and detailed protocols, this document serves as a practical resource for selecting the most appropriate analytical method for your research and development needs.

Introduction to this compound Conjugation and the Imperative of Validation

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a cornerstone strategy in drug development to enhance the therapeutic properties of peptides and proteins. The use of heterobifunctional linkers like this compound (methoxy-polyethylene glycol with a terminal maleimide group) allows for the specific and stable conjugation to free sulfhydryl groups, commonly found in cysteine residues.

The success of the conjugation reaction, however, is not a given. Incomplete reactions can leave unreacted protein and PEG, while side reactions can lead to undesirable product heterogeneity. Therefore, robust analytical validation is a critical quality control step to ensure the identity, purity, and consistency of the PEGylated product. This guide will explore and compare the utility of MALDI-TOF MS, SEC-HPLC, and RP-HPLC in this validation process.

Principles of Analytical Techniques for PEGylation Validation

MALDI-TOF MS provides a direct measurement of the molecular weights of the molecules in a sample. By comparing the mass spectra of the starting materials (unconjugated peptide/protein and this compound) and the final product, one can confirm the successful conjugation and identify the presence of different PEGylated species (e.g., mono-, di-, or multi-PEGylated).

Size Exclusion Chromatography (SEC-HPLC) separates molecules based on their hydrodynamic radius (size) in solution. Since PEGylation increases the size of a protein, SEC-HPLC can effectively separate the larger PEGylated conjugate from the smaller, unconjugated protein.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity. The addition of a hydrophilic PEG chain to a protein alters its overall hydrophobicity, enabling the separation of the conjugate from the starting materials.

Quantitative Data Presentation

The following table presents representative data for the validation of the conjugation of a hypothetical 10 kDa peptide with this compound using MALDI-TOF MS.

AnalyteTheoretical Mass (Da)Observed m/z (MALDI-TOF MS)Interpretation
Peptide10,00010,000.5Unconjugated Peptide
This compound~988.15Not typically observed*PEG Reagent
Mono-PEGylated Peptide~10,988.1510,989.2Successful Conjugation
Di-PEGylated Peptide~11,976.311,977.8Multiple Reactive Sites

*Due to its relatively small size and potential for poor ionization under conditions optimized for large peptides, the free this compound reagent may not be readily observed in the same spectrum as the high molecular weight species.

Experimental Protocols

This compound Conjugation to a Thiol-Containing Peptide

This protocol describes a general procedure for the conjugation of this compound to a peptide containing a free cysteine residue.

Materials:

  • Thiol-containing peptide

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Organic Solvent (for dissolving this compound, if necessary): Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve the thiol-containing peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.

  • Dissolve the this compound in a minimal amount of organic solvent (if necessary) and then dilute it in the conjugation buffer.

  • Add a 10- to 20-fold molar excess of the this compound solution to the peptide solution.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quench the reaction by adding an excess of the quenching reagent to react with any unreacted maleimide groups.

  • Proceed with purification and analysis using one of the methods described below.

Validation by MALDI-TOF MS

Sample Preparation:

  • Mix 1 µL of the conjugation reaction mixture (or purified sample) with 1 µL of a suitable matrix solution (e.g., sinapic acid or α-cyano-4-hydroxycinnamic acid (HCCA) in 50% acetonitrile/0.1% trifluoroacetic acid).

  • Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry (dried-droplet method).

MALDI-TOF MS Analysis:

  • Analyze the sample using a MALDI-TOF mass spectrometer in positive ion linear or reflector mode.

  • Acquire mass spectra over a mass range appropriate for the expected products (e.g., 5,000 to 20,000 m/z for a 10 kDa peptide).

  • Calibrate the instrument using a standard protein mixture.

Data Analysis:

  • Identify the peaks corresponding to the unconjugated peptide, and the mono-, di-, and any multi-PEGylated species based on their mass-to-charge ratios (m/z).

  • The successful conjugation is confirmed by the appearance of a new peak with a mass corresponding to the sum of the peptide and the this compound moiety.

Validation by Size Exclusion Chromatography (SEC-HPLC)

Instrumentation and Columns:

  • HPLC system with a UV detector

  • SEC column suitable for the molecular weight range of the analytes (e.g., a column with a pore size of 150-300 Å).

Mobile Phase:

  • Aqueous buffer, typically phosphate buffer with a salt concentration (e.g., 150 mM NaCl) to minimize non-specific interactions.

Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).

  • Inject an appropriate volume of the conjugation reaction mixture.

  • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm for peptides and proteins).

Data Analysis:

  • Identify the peaks in the chromatogram. The PEGylated conjugate, having a larger hydrodynamic radius, will elute earlier than the unconjugated peptide.

  • The relative peak areas can be used to estimate the extent of conjugation and the purity of the product.

Validation by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation and Columns:

  • HPLC system with a UV detector

  • RP-HPLC column (e.g., C4, C8, or C18) suitable for protein and peptide separations.

Mobile Phase:

  • A gradient of an aqueous solvent (A: water with 0.1% TFA) and an organic solvent (B: acetonitrile with 0.1% TFA).

Procedure:

  • Equilibrate the RP-HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Inject the conjugation reaction mixture.

  • Elute the components using a linear gradient of increasing organic solvent concentration.

  • Monitor the elution profile at a suitable wavelength.

Data Analysis:

  • The PEGylated peptide, being more hydrophilic, will typically elute earlier than the more hydrophobic, unconjugated peptide.

  • The peak areas can be used to quantify the relative amounts of the conjugated and unconjugated species.

Mandatory Visualizations

experimental_workflow cluster_conjugation Conjugation Reaction cluster_analysis Validation peptide Thiol-Peptide reaction Incubation (RT, 2-4h or 4°C, overnight) peptide->reaction peg This compound peg->reaction quench Quenching reaction->quench maldi MALDI-TOF MS quench->maldi Direct Analysis sec SEC-HPLC quench->sec Separation by Size rp RP-HPLC quench->rp Separation by Hydrophobicity logical_relationship cluster_maldi MALDI-TOF MS cluster_hplc HPLC Techniques cluster_sec SEC-HPLC cluster_rp RP-HPLC maldi_adv Advantages: - Direct mass measurement - High speed - Good for heterogeneity assessment maldi_dis Disadvantages: - Less quantitative - Potential for ion suppression - Matrix interference sec_adv Advantages: - Good for aggregate analysis - Non-denaturing conditions sec_dis Disadvantages: - Indirect MW information - Limited resolution for isomers rp_adv Advantages: - High resolution - Good for purity assessment - Can separate isomers rp_dis Disadvantages: - Potentially denaturing - Complex method development

A Researcher's Guide to Purity Assessment of m-PEG18-Mal Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of m-PEG18-Mal conjugates is critical for the successful development of specifically targeted therapeutics and diagnostics. This guide provides a comparative overview of the primary analytical techniques used to assess the purity of these conjugates, supported by experimental data and detailed protocols.

Comparative Analysis of Purity Assessment Techniques

The purity of this compound conjugates is typically assessed by a combination of chromatographic and spectroscopic methods. Each technique offers unique insights into the identity, purity, and stability of the conjugate. The primary methods employed are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size-Exclusion Chromatography (SEC-HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical MethodPrinciple of Separation/DetectionInformation ProvidedKey AdvantagesLimitations
RP-HPLC Differential partitioning between a nonpolar stationary phase and a polar mobile phase based on hydrophobicity.Purity assessment, quantification of conjugate and impurities (e.g., hydrolyzed maleimide), stability studies.High resolution, excellent for separating closely related species, widely available.Can be denaturing for protein conjugates, requires method development for optimal separation.
SEC-HPLC Separation based on the hydrodynamic volume of molecules in solution.Detection of aggregates, separation of high molecular weight species from the main conjugate.Non-denaturing conditions, useful for assessing aggregation state.Lower resolution for species of similar size, not suitable for separating small molecule impurities from the conjugate.
MALDI-TOF MS Measurement of the mass-to-charge ratio (m/z) of ions generated by laser desorption/ionization.Confirmation of molecular weight, identification of impurities and byproducts with different masses.High sensitivity, provides accurate molecular weight information.May not resolve species with the same mass (isomers), ionization efficiency can vary.
¹H NMR Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing information about the chemical environment of protons.Structural confirmation, quantification of functional groups (e.g., maleimide vs. hydrolyzed maleimide), purity assessment.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity compared to MS, requires higher sample concentrations, complex spectra for large molecules.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key analytical techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is highly effective for separating the this compound conjugate from unreacted starting materials and hydrolysis byproducts.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

  • Prepare a 1 mg/mL solution of the this compound conjugate in Mobile Phase A.

  • Set the column temperature to 40°C.

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject 10 µL of the sample.

  • Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Hold at 95% Mobile Phase B for 5 minutes.

  • Return to initial conditions and re-equilibrate for 5 minutes.

  • Monitor the elution profile at 220 nm and 254 nm.

Data Analysis: Calculate the purity of the conjugate by determining the relative peak area of the main peak corresponding to the this compound conjugate.

Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)

SEC-HPLC is ideal for detecting the presence of aggregates in the conjugate sample.

Instrumentation:

  • HPLC system with a UV or Refractive Index (RI) detector

  • SEC column suitable for the molecular weight range of the conjugate

Reagents:

  • Mobile Phase: 100 mM Sodium phosphate, 150 mM NaCl, pH 7.0

Procedure:

  • Prepare a 1 mg/mL solution of the this compound conjugate in the mobile phase.

  • Set the flow rate to 1.0 mL/min.

  • Set the column temperature to ambient.

  • Inject 20 µL of the sample.

  • Run the analysis isocratically for 30 minutes.

  • Monitor the elution profile using a UV detector at 220 nm or an RI detector.

Data Analysis: Assess the presence of high molecular weight species (aggregates) which will elute earlier than the monomeric conjugate.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

This technique is used to confirm the molecular weight of the this compound conjugate.

Instrumentation:

  • MALDI-TOF Mass Spectrometer

Reagents:

  • Matrix solution: Saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile:water with 0.1% TFA.

Procedure:

  • Prepare a 1 mg/mL solution of the this compound conjugate in water.

  • Mix the sample solution with the matrix solution in a 1:1 ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Acquire the mass spectrum in positive ion reflector mode.

Data Analysis: Identify the peak corresponding to the [M+Na]⁺ or [M+K]⁺ adduct of the this compound conjugate. The expected monoisotopic mass of this compound is approximately 957.5 g/mol .

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful tool for structural confirmation and can be used to assess the integrity of the maleimide group.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Procedure:

  • Dissolve 5-10 mg of the this compound conjugate in approximately 0.7 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum.

Data Analysis:

  • PEG backbone: A characteristic strong singlet is expected around 3.64 ppm.

  • Methoxy group: A singlet at approximately 3.38 ppm.

  • Maleimide protons: A sharp singlet at approximately 6.7 ppm. The presence and integration of this peak are indicative of the purity and integrity of the maleimide functionality.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive purity assessment of this compound conjugates.

cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Purity Assessment Sample This compound Conjugate RP_HPLC RP-HPLC Sample->RP_HPLC SEC_HPLC SEC-HPLC Sample->SEC_HPLC MALDI_TOF MALDI-TOF MS Sample->MALDI_TOF NMR ¹H NMR Sample->NMR Purity Purity (%) & Impurity Profile RP_HPLC->Purity Aggregation Aggregate Content (%) SEC_HPLC->Aggregation MW Molecular Weight Confirmation MALDI_TOF->MW Structure Structural Integrity NMR->Structure Final Final Purity Assessment Purity->Final Aggregation->Final MW->Final Structure->Final

Caption: Workflow for Purity Assessment of this compound Conjugates.

A Head-to-Head Comparison: m-PEG18-Mal vs. SMCC Crosslinkers in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision point in the design of antibody-drug conjugates (ADCs). The linker, which connects a potent cytotoxic payload to a monoclonal antibody, is a key determinant of an ADC's therapeutic index, influencing its stability, solubility, pharmacokinetics (PK), and overall performance.

This guide provides a comprehensive, data-supported comparison of two commonly employed maleimide-based crosslinkers: the hydrophilic, PEGylated m-PEG18-Mal linker and the conventional, hydrophobic succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. By examining their impact on conjugation efficiency, stability, pharmacokinetics, and in vivo efficacy, this document aims to provide the necessary insights to make informed decisions for specific therapeutic applications.

Mechanism of Action and Structural Differences

Both this compound and SMCC are heterobifunctional crosslinkers designed for cysteine-based conjugation. They utilize an N-hydroxysuccinimide (NHS) ester to react with primary amines (like the side chain of lysine on the payload) and a maleimide group to react with sulfhydryl (thiol) groups. In ADC development, the thiol groups are typically generated by reducing the interchain disulfide bonds of the monoclonal antibody.

The fundamental difference lies in their chemical structure. SMCC is a short, rigid, and hydrophobic linker. In contrast, This compound incorporates a discrete 18-unit polyethylene glycol (PEG) chain. This PEG chain imparts significant hydrophilicity to the linker.[1][] This structural distinction has profound implications for the resulting ADC's properties.

Data Presentation: A Quantitative Comparison

The primary advantage of hydrophilic PEGylated linkers is their ability to mitigate the aggregation often associated with hydrophobic drugs and linkers like SMCC.[1][3] This allows for the production of ADCs with higher drug-to-antibody ratios (DARs) without compromising their physical stability. While direct comparative data for a PEG18 linker is limited, studies on other PEGylated linkers consistently demonstrate this trend. The following tables summarize key performance differences based on available preclinical data.

Featurem-PEG(n)-Mal Linkers (Hydrophilic)SMCC Linker (Hydrophobic)
Hydrophilicity HighLow
Solubility of ADC Increased; mitigates aggregation[3]Can lead to aggregation, especially with hydrophobic drugs and higher DARs
Achievable DAR Higher DARs (e.g., 8) are possible without significant aggregationLimited to lower DARs (typically ~4) to avoid aggregation and rapid clearance
Plasma Stability High (forms a stable thioether bond)High (non-cleavable linker forming a stable thioether bond)
Immunogenicity Generally low; PEG can shield the payload from the immune systemCan potentially be immunogenic
Off-Target Toxicity Can be reduced due to improved pharmacokinetics and reduced hydrophobicity-driven uptakePotential for off-target toxicity due to hydrophobicity and non-specific uptake

Table 1. Executive Summary of Key Differences.

Experimental data, while not specific to PEG18, consistently shows the positive impact of PEGylation on the pharmacokinetic profile and efficacy of ADCs compared to their SMCC-linked counterparts.

Conjugate (Example)Half-Life Extension (vs. SMCC)In Vitro Cytotoxicity (IC50)In Vivo Tumor Growth Inhibition
ZHER2-SMCC -MMAE-BaselineSlowed tumor growth
ZHER2-PEG4k -MMAE2.5-fold4.5-fold reduction vs. SMCCNot specified
ZHER2-PEG10k -MMAE11.2-fold22-fold reduction vs. SMCCDescribed as "most ideal" therapeutic ability

Table 2. Comparative Performance Data from a ZHER2 Affibody-MMAE Conjugate Study. Note: This data uses longer PEG chains but illustrates the general principle. A PEG18 linker is expected to offer a balanced profile, improving PK over SMCC without the more significant reduction in in vitro potency seen with very long PEG chains.

Mandatory Visualizations

G cluster_smcc SMCC Conjugation cluster_peg This compound Conjugation mAb_S Reduced mAb (-SH) ADC_SMCC ADC (Hydrophobic) mAb_S->ADC_SMCC Thioether Bond Formation SMCC_Drug SMCC-Payload SMCC_Drug->ADC_SMCC mAb_S2 Reduced mAb (-SH) ADC_PEG ADC (Hydrophilic) mAb_S2->ADC_PEG Thioether Bond Formation PEG_Drug This compound-Payload PEG_Drug->ADC_PEG

ADC_Workflow

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of ADCs. Below are representative protocols for key experiments.

Protocol 1: Antibody Reduction and Conjugation

This protocol describes a typical procedure for conjugating a maleimide-linker payload to an antibody via reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Conjugation Buffer: PBS with 1-5 mM EDTA, pH 7.4, chilled

  • SMCC- or this compound-linker-payload, dissolved in an organic solvent like DMSO

  • Quenching solution: N-acetylcysteine

  • Purification system: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) columns

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in a reaction buffer.

  • Reduction: Add a calculated molar excess of TCEP (typically 5-10 molar equivalents) to the antibody solution. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Buffer Exchange: Immediately remove excess TCEP using a desalting column (e.g., PD-10) equilibrated with cold conjugation buffer. This step is critical to prevent re-oxidation of the thiols.

  • Conjugation: Adjust the reduced antibody concentration to 2-5 mg/mL in the cold conjugation buffer. Add the linker-payload solution (typically a 5-10 molar excess per mole of antibody) to the antibody solution while gently mixing. Ensure the final concentration of the organic solvent (e.g., DMSO) is below 10% (v/v).

  • Incubation: Incubate the reaction at 4°C for 4-16 hours. Longer incubation times may be needed for PEGylated linkers.

  • Quenching: Quench the reaction by adding an excess of N-acetylcysteine to react with any unreacted maleimide groups.

  • Purification: Purify the resulting ADC from unconjugated linker-payload and other reaction components using an appropriate chromatography method like SEC.

Protocol 2: Drug-to-Antibody Ratio (DAR) Determination by HIC

HIC is a standard method for determining the average DAR and drug load distribution for cysteine-conjugated ADCs.

Materials:

  • Purified ADC sample

  • HIC column

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 10% isopropanol)

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the ADC sample.

  • Elute the different ADC species using a gradient of decreasing salt concentration (increasing percentage of Mobile Phase B).

  • Monitor the elution profile at 280 nm. Different peaks will correspond to the antibody conjugated with different numbers of drugs (DAR 0, 2, 4, 6, 8).

  • Calculate the average DAR by integrating the peak areas for each species, multiplying by the corresponding drug load, summing the values, and dividing by the total integrated area.

Protocol 3: In Vitro Plasma Stability Assay

This assay evaluates the stability of the linker and the rate of drug deconjugation in a biological matrix.

Materials:

  • Purified ADC

  • Human, mouse, or rat plasma

  • Incubator at 37°C

  • Method for ADC capture (e.g., Protein A magnetic beads)

  • LC-MS system for analysis

Procedure:

  • Incubate the ADC sample in plasma at 37°C.

  • At predetermined time points (e.g., 0, 24, 48, 96, 168 hours), draw aliquots of the plasma sample.

  • Isolate the ADC from the plasma using an immunoaffinity capture method (e.g., Protein A beads).

  • Analyze the captured ADC using LC-MS to determine the average DAR remaining at each time point.

  • The rate of decrease in the average DAR is used to assess the stability of the ADC in plasma.

Protocol 4: In Vitro Cytotoxicity Assay

This assay determines the potency (IC50) of the ADC against cancer cell lines.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC samples at various concentrations

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC in the cell culture medium.

  • Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.

  • Incubate the plate at 37°C for a period of 72-120 hours.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control for each ADC concentration.

  • Plot the cell viability against the ADC concentration and use a sigmoidal dose-response curve fit to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion

The selection between a hydrophilic PEGylated linker like this compound and a hydrophobic linker like SMCC is a critical, context-dependent decision.

SMCC is a well-established, stable, non-cleavable linker. However, its hydrophobicity can lead to challenges with ADC aggregation, especially when using hydrophobic payloads or aiming for higher DARs. This can negatively impact the ADC's pharmacokinetic profile and efficacy.

This compound and other PEGylated linkers offer significant advantages in improving the pharmaceutical properties of ADCs. Their ability to increase hydrophilicity enhances solubility, enables higher and more homogeneous drug loading, extends plasma half-life, and can improve in vivo efficacy and the overall therapeutic index. While this can sometimes be accompanied by a modest decrease in in vitro potency, the improvements in pharmacokinetics often lead to superior overall anti-tumor activity in vivo.

Ultimately, for developing next-generation ADCs, particularly those with hydrophobic payloads, hydrophilic PEGylated linkers represent a compelling choice for optimizing the delicate balance between efficacy and safety. A thorough evaluation of ADCs constructed with different linkers in relevant in vitro and in vivo models remains crucial for selecting the optimal design for a given cancer target.

References

A Head-to-Head Comparison: m-PEG18-Mal vs. DBCO-PEG for Click Chemistry in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical decision that dictates the efficiency, stability, and ultimate success of bioconjugates. Two prominent players in this field are maleimide-functionalized polyethylene glycol (m-PEG-Mal) and dibenzocyclooctyne-functionalized PEG (DBCO-PEG). This guide provides an objective, data-driven comparison of m-PEG18-Mal and DBCO-PEG, focusing on their performance in click chemistry and other bioconjugation strategies.

At a Glance: Key Differences

FeatureThis compound (Maleimide-Thiol Chemistry)DBCO-PEG (Strain-Promoted Alkyne-Azide Click Chemistry - SPAAC)
Reaction Type Michael AdditionStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Reactive Partners Maleimide reacts with thiols (e.g., from cysteine residues).[1][]DBCO reacts with azides.[3][4]
Reaction Speed Fast, often complete within minutes to hours.[5]Very fast, with second-order rate constants in the range of 1-2 M⁻¹s⁻¹.
Specificity High for thiols at physiological pH (6.5-7.5). Potential for off-target reactions with amines at higher pH.Extremely high (bioorthogonal). DBCO and azide groups do not react with other functional groups in biological systems.
Catalyst Requirement None.None (copper-free).
Stability of Linkage Forms a thioether bond. Susceptible to retro-Michael reaction (deconjugation) in the presence of other thiols like glutathione. The resulting succinimide ring can undergo hydrolysis to a more stable ring-opened form.Forms a highly stable triazole ring, resistant to hydrolysis and enzymatic cleavage.
Biocompatibility Generally good, but the maleimide group can react with endogenous thiols, potentially leading to off-target effects.Excellent. The bioorthogonal nature of the reaction minimizes interference with biological processes. The DBCO moiety itself can be hydrophobic, which may lead to protein aggregation on nanoparticle surfaces.
Hydrophilicity The PEG spacer enhances the solubility of the conjugate.The PEG spacer provides high hydrophilicity and aqueous solubility.

Reaction Mechanisms and Pathways

The fundamental difference between this compound and DBCO-PEG lies in their reaction chemistry.

This compound participates in a Michael addition reaction with a thiol-containing molecule, such as a protein with a cysteine residue. This reaction is highly efficient and proceeds under mild conditions.

Maleimide_Thiol_Reaction cluster_reactants Reactants cluster_product Product mPEG_Mal m-PEG18-Maleimide Conjugate m-PEG18-S-Biomolecule (Stable Thioether Bond) mPEG_Mal->Conjugate + Thiol Biomolecule-SH (e.g., Cysteine) Thiol->Conjugate Michael Addition pH 6.5-7.5

Caption: Maleimide-Thiol Conjugation Pathway.

DBCO-PEG is a key player in copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The strained ring system of the DBCO group readily reacts with an azide-modified molecule to form a stable triazole linkage. This reaction is bioorthogonal, meaning it does not interfere with native biochemical processes.

DBCO_Azide_Reaction cluster_reactants Reactants cluster_product Product DBCO_PEG DBCO-PEG Conjugate DBCO-PEG-Triazole-Biomolecule (Highly Stable Triazole Linkage) DBCO_PEG->Conjugate + Azide Biomolecule-N3 (Azide-modified) Azide->Conjugate SPAAC (Copper-Free)

Caption: DBCO-Azide (SPAAC) Click Chemistry Pathway.

Performance Comparison: Stability and Kinetics

A critical consideration in the design of bioconjugates is the stability of the linkage in a biological environment.

This compound Conjugate Stability: The thioether bond formed from maleimide-thiol conjugation is generally stable. However, it is susceptible to a retro-Michael reaction, particularly in the presence of high concentrations of other thiols like glutathione, which is abundant in the cellular cytoplasm. This can lead to the premature release of the conjugated payload. Ring-opening of the succinimide ring via hydrolysis can lead to a more stable conjugate that is resistant to the retro-Michael reaction. Cysteine-linked antibody-drug conjugates (ADCs) prepared with N-aryl maleimides showed less than 20% deconjugation in serum over 7 days, whereas those with N-alkyl maleimides showed 35-67% deconjugation under the same conditions.

DBCO-PEG Conjugate Stability: The triazole linkage formed via SPAAC is exceptionally stable and resistant to both hydrolysis and enzymatic degradation. This high stability makes DBCO-PEG a preferred choice for applications requiring long-term stability in vivo.

Reaction Kinetics: Both reactions are generally fast. The maleimide-thiol reaction can reach high conversion within 30 minutes. SPAAC reactions with DBCO are also very rapid, with second-order rate constants typically in the range of 1–2 M⁻¹s⁻¹.

Experimental Protocols

General Experimental Workflow for Bioconjugation

The following diagram illustrates a typical workflow for conjugating a PEG linker to a biomolecule.

Experimental_Workflow Start Start: Prepare Biomolecule and PEG Linker Reaction Conjugation Reaction (Incubate at specified temp and time) Start->Reaction Purification Purification of Conjugate (e.g., SEC, Dialysis) Reaction->Purification Analysis Characterization and Analysis (e.g., SDS-PAGE, Mass Spec) Purification->Analysis End End: Purified Bioconjugate Analysis->End

Caption: General Bioconjugation Workflow.

Protocol 1: Conjugation of this compound to a Thiol-Containing Protein

Materials:

  • m-PEG18-Maleimide

  • Thiol-containing protein (e.g., an antibody with engineered cysteine residues)

  • Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.0-7.5

  • Quenching Reagent: L-cysteine or N-acetylcysteine

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in the conjugation buffer to a final concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP and subsequently remove the reducing agent.

  • This compound Preparation: Immediately before use, dissolve the m-PEG18-Maleimide in a water-miscible organic solvent like DMSO or DMF, and then dilute it into the conjugation buffer. The maleimide group is susceptible to hydrolysis, so fresh solutions are crucial.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quenching: Add a 100-fold molar excess of the quenching reagent (e.g., L-cysteine) to react with any unreacted this compound and incubate for 15-30 minutes.

  • Purification: Purify the conjugate from excess PEG reagent and quenching reagent using SEC or dialysis.

  • Characterization: Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to confirm the conjugation.

Protocol 2: Conjugation of DBCO-PEG to an Azide-Modified Protein

Materials:

  • DBCO-PEG reagent

  • Azide-modified protein

  • Reaction Buffer: PBS, pH 7.4

  • Purification system (e.g., SEC, Dialysis)

Procedure:

  • Protein and PEG Preparation: Dissolve the azide-modified protein in the reaction buffer. Dissolve the DBCO-PEG reagent in a suitable solvent (e.g., DMSO) and then add it to the protein solution.

  • Conjugation Reaction: Add the DBCO-PEG solution to the azide-modified protein solution. A 1.5 to 3-fold molar excess of the DBCO-labeled molecule to the azide-containing molecule is often recommended.

  • Incubation: Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 12-24 hours. The reaction is typically complete within this timeframe.

  • Purification: Purify the conjugate using SEC or dialysis to remove any unreacted DBCO-PEG.

  • Characterization: Analyze the purified conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation. The efficiency of the conjugation can be determined by measuring the absorbance of the protein at 280 nm and the DBCO group at its excitation maximum (309 nm).

Conclusion and Recommendations

Both this compound and DBCO-PEG are powerful tools for bioconjugation, each with a distinct set of advantages and disadvantages.

Choose this compound when:

  • A well-established and cost-effective method is required for conjugating to cysteine residues.

  • The application does not require absolute in vivo stability against thiol exchange.

  • The target biomolecule contains readily available thiol groups.

Choose DBCO-PEG when:

  • High stability and biocompatibility are paramount , especially for in vivo applications and the development of therapeutics like ADCs.

  • Bioorthogonality is crucial to avoid side reactions in complex biological mixtures or for live-cell labeling.

  • The target molecule can be or is already modified with an azide group.

  • Building complex, multi-component bioconjugates where orthogonal chemistries are beneficial.

Ultimately, the optimal choice of linker depends on the specific requirements of the research or drug development project. For applications demanding the highest level of stability and specificity, the superior performance of DBCO-PEG in copper-free click chemistry often justifies its use. For more routine bioconjugation to cysteine residues where extreme stability is not a critical factor, this compound remains a reliable and economical option.

References

Optimizing PROTAC Efficacy: A Comparative Guide to Polyethylene Glycol (PEG) Linker Length

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. A critical determinant of a PROTAC's success lies in the composition and length of the linker connecting the target protein ligand to the E3 ligase recruiter. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comprehensive comparison of how different PEG linker lengths influence PROTAC efficacy, supported by quantitative data and detailed experimental protocols.

The linker is not merely a spacer but plays a pivotal role in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] The length of the PEG linker directly impacts the geometry of this complex, with suboptimal lengths leading to steric hindrance or inefficient ubiquitination.[3][] Consequently, the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC are highly dependent on the linker length, necessitating empirical optimization for each specific biological system.[2]

Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths

The following table summarizes experimental data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins. The data unequivocally demonstrates that linker length optimization is a crucial step in the development of effective PROTACs.

Target ProteinE3 LigaseLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineReference
ERα VHL12Less Potent--
VHL16More Potent--
TBK1 VHL< 12No Activity--
VHL12-29Submicromolar--
VHL21396-
VHL2929276-
BRD4 CRBN0 PEG units< 500-H661
CRBN1-2 PEG units> 5000-H661
CRBN4-5 PEG units< 500-H661
CRABP-II -Shorter PEGSelective Degradation--
CRABP-I -Longer PEGSelective Degradation--

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PROTAC efficacy. Below are protocols for key experiments cited in the evaluation of PROTACs with different PEG linker lengths.

Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of a target protein following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed cells (e.g., MCF-7 for ERα, H661 for BRD4) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight in appropriate growth medium.

  • Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined duration (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay or a similar method to ensure equal loading.

4. SDS-PAGE and Western Blotting:

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizing PROTAC Mechanisms and Workflows

The following diagrams, created using the Graphviz DOT language, illustrate key concepts in PROTAC development and function.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation

PROTAC Mechanism of Action

Experimental_Workflow cluster_workflow PROTAC Efficacy Evaluation Workflow A Cell Seeding (e.g., 6-well plate) B PROTAC Treatment (Varying concentrations + Vehicle) A->B C Cell Lysis & Protein Extraction B->C D Protein Quantification (e.g., BCA Assay) C->D E SDS-PAGE & Western Blot D->E F Immunodetection (Primary & Secondary Antibodies) E->F G Data Analysis (Densitometry) F->G H Determine DC50 & Dmax G->H

Western Blot Experimental Workflow

Linker_Length_Logic cluster_logic Impact of PEG Linker Length on Ternary Complex Formation Start PROTAC Design Short Too Short Linker Start->Short Optimal Optimal Linker Length Start->Optimal Long Too Long Linker Start->Long Steric_Hindrance Steric Hindrance Short->Steric_Hindrance Stable_Complex Stable & Productive Ternary Complex Optimal->Stable_Complex Inefficient_Complex Inefficient/ Non-productive Complex Long->Inefficient_Complex Poor_Degradation Poor Degradation Steric_Hindrance->Poor_Degradation Efficient_Degradation Efficient Degradation Stable_Complex->Efficient_Degradation Inefficient_Complex->Poor_Degradation

Linker Length and Ternary Complex

References

Performance of m-PEG18-Mal in Bioconjugation Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is paramount in the design of effective bioconjugates, profoundly influencing their stability, pharmacokinetics, and overall therapeutic efficacy. Among the diverse array of available linker technologies, methoxy-polyethylene glycol (18)-maleimide (m-PEG18-Mal) has emerged as a prominent choice, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of this compound's performance against alternative bioconjugation strategies, supported by experimental data and detailed methodologies to inform rational linker design.

The Role of PEGylation and Maleimide Chemistry in Bioconjugation

The this compound linker combines two key functionalities: a discrete polyethylene glycol (PEG) chain of 18 units and a maleimide group. The PEG component imparts several advantageous properties to bioconjugates, including enhanced hydrophilicity, which can mitigate aggregation issues associated with hydrophobic payloads, and an increased hydrodynamic radius, leading to reduced renal clearance and a longer plasma half-life.[1] The maleimide group provides a highly selective reactive handle for conjugation to sulfhydryl (thiol) groups, most commonly found in cysteine residues of proteins and peptides.[2] This specificity allows for a degree of site-selectivity in the conjugation process.

Performance Comparison of this compound and Alternatives

The performance of a linker in a bioconjugation system is a multifactorial equation, encompassing reaction efficiency, the stability of the resulting conjugate, and the impact on the biological activity of the conjugated molecule. While direct head-to-head quantitative data for this compound against all possible alternatives is not always available in the public domain, the following tables summarize key performance indicators based on existing literature for different linker classes.

Table 1: Comparison of Conjugation Efficiency and Product Purity

Linker/MethodTypical Conjugation Efficiency (%)Yield of Desired Conjugate (%)Presence of ByproductsPurity after Standard Purification (%)
This compound (Thiol-Maleimide) 80-95%60-85%Low>95%
Heterobifunctional PEG Linkers (e.g., Mal-PEG-NHS) 70-90%60-80%Low to None>95%[3]
"Click Chemistry" (CuAAC/SPAAC) >90%HighLow (CuAAC may require catalyst removal)High
5-Hydroxy-pyrrolones (Maleimide Alternative) High (comparable to maleimides)HighLowHigh[4]
Mono-sulfone-PEG >80%HighSome side reactions at high PEG:protein ratiosHigh[5]

Table 2: Stability of Resulting Bioconjugates

Linker/Adduct TypeStability CharacteristicKey Findings
Thiol-Maleimide Adduct Susceptible to retro-Michael reaction and thiol exchangeCan lead to premature drug deconjugation in vivo. Studies have shown that the linker-payload can be transferred to serum albumin.
Hydrolyzed Thiol-Maleimide Adduct Increased stabilityRing-opening hydrolysis of the succinimide moiety stabilizes the conjugate and prevents cleavage.
5-Hydroxy-pyrrolone Adduct Superior stability to maleimide adductsResistant to hydrolysis and thiol exchange under physiological conditions.
Mono-sulfone-PEG Adduct Significantly more stable than maleimide-PEG adductsRetained >90% conjugation after 7 days at 37°C in the presence of 1 mM glutathione, compared to <70% for the maleimide-PEG conjugate.
1,2,3-Triazole (from "Click Chemistry") Highly stableThe triazole ring is chemically inert and stable under a wide range of biological conditions.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for successful bioconjugation. Below are representative protocols for conjugation using this compound and a common alternative.

Protocol 1: Antibody Conjugation with this compound

This protocol outlines the site-specific conjugation of a payload to a monoclonal antibody (mAb) via reduced interchain disulfide bonds.

1. Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound-payload construct

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Anhydrous DMSO

  • Purification system (e.g., size-exclusion chromatography)

  • Reaction buffer: Phosphate buffer (pH 7.0-7.5) degassed with nitrogen or argon.

2. Antibody Reduction: a. Prepare the mAb solution at a concentration of 1-10 mg/mL in the reaction buffer. b. Add a 10-100 fold molar excess of TCEP to the mAb solution. c. Incubate for 20-30 minutes at room temperature to reduce the disulfide bonds. d. Remove excess TCEP using a desalting column equilibrated with the reaction buffer.

3. Conjugation Reaction: a. Prepare a stock solution of the this compound-payload in anhydrous DMSO (e.g., 10 mM). b. Add a 10-20 fold molar excess of the this compound-payload solution to the reduced mAb solution with gentle stirring. The final DMSO concentration should be kept below 10%. c. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

4. Quenching and Purification: a. Quench the reaction by adding a molar excess of N-acetylcysteine to react with any unreacted maleimide groups. b. Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated payload, unreacted mAb, and other byproducts.

5. Characterization: a. Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry. b. Assess the purity and aggregation of the ADC using SEC.

Protocol 2: Two-Step Bioconjugation using a Heterobifunctional Linker (e.g., SMCC)

This protocol describes the conjugation of an amine-containing molecule to a thiol-containing molecule using the heterobifunctional linker SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

1. Materials:

  • Amine-containing molecule (Molecule A)

  • Thiol-containing molecule (Molecule B)

  • SMCC linker

  • Reaction buffers: Amine-reactive buffer (e.g., PBS, pH 7.2-8.0) and Thiol-reactive buffer (e.g., PBS, pH 6.5-7.5)

  • Anhydrous DMSO

  • Desalting columns

2. Activation of Molecule A with SMCC: a. Dissolve Molecule A in the amine-reactive buffer. b. Dissolve SMCC in DMSO to prepare a stock solution. c. Add a 10-20 fold molar excess of the SMCC solution to the Molecule A solution. d. Incubate for 30-60 minutes at room temperature. e. Remove excess SMCC using a desalting column equilibrated with the thiol-reactive buffer.

3. Conjugation to Molecule B: a. Dissolve Molecule B in the thiol-reactive buffer. b. Add the maleimide-activated Molecule A to the Molecule B solution. c. Incubate for 1-2 hours at room temperature or overnight at 4°C.

4. Purification and Characterization: a. Purify the conjugate using an appropriate chromatography method (e.g., SEC, ion exchange) to separate the desired conjugate from unreacted molecules. b. Characterize the final conjugate to confirm successful conjugation and purity.

Mandatory Visualizations

The following diagrams illustrate key biological pathways and experimental workflows where PEGylated maleimide linkers are frequently employed.

ADC_Mechanism cluster_circulation Bloodstream cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding 1. Targeting Antigen Tumor Antigen Binding->Antigen Internalization Internalization (Endocytosis) Binding->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage Payload Cytotoxic Payload Payload_Release->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: Mechanism of Action for an Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism cluster_cytosol Cell Cytosol PROTAC PROTAC Molecule Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI 1. Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome 2. Recognition Degradation Degradation Proteasome->Degradation 3. Degradation Degradation->PROTAC Recycled Degradation->E3 Recycled Bioconjugation_Workflow start Start: Biomolecule & Linker-Payload prep Biomolecule Preparation (e.g., Antibody Reduction) start->prep reaction Conjugation Reaction (e.g., Thiol-Maleimide Ligation) prep->reaction quench Quenching of Unreacted Reagents reaction->quench purify Purification (e.g., Size-Exclusion Chromatography) quench->purify characterize Characterization (DAR, Purity, Activity) purify->characterize end Final Bioconjugate characterize->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.